molecular formula C9H11BrO2 B8066292 4-(2-Bromoethyl)-2-methoxyphenol

4-(2-Bromoethyl)-2-methoxyphenol

Cat. No.: B8066292
M. Wt: 231.09 g/mol
InChI Key: YTUAZRBURCEDLB-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-2-methoxyphenol is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Bromoethyl)-2-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromoethyl)-2-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-bromoethyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUAZRBURCEDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Bromoethyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-(2-Bromoethyl)-2-methoxyphenol is a substituted phenol derivative with potential applications as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a reactive bromoethyl group and a guaiacol (2-methoxyphenol) core, makes it a versatile building block for introducing a phenoxyethyl moiety into target molecules. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, predicted spectroscopic characteristics, and potential applications of this compound, alongside essential safety information. It is important to note that while the fundamental properties of 4-(2-Bromoethyl)-2-methoxyphenol are documented, extensive experimental data in the public domain is limited. Therefore, this guide combines available information with expert-driven predictions based on established chemical principles and data from structurally related compounds.

Physicochemical Properties

A summary of the core physicochemical properties of 4-(2-Bromoethyl)-2-methoxyphenol is presented below. These properties are fundamental for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 164788-88-9[1]
Molecular Formula C₉H₁₁BrO₂[1][2]
Molecular Weight 231.09 g/mol [1][2]
Appearance Pale-yellow to Yellow-brown Solid[1]
Purity 95%[1]
InChI 1S/C9H11BrO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5H2,1H3[1]
InChIKey YTUAZRBURCEDLB-UHFFFAOYSA-N[1]
SMILES COc1ccc(CCBr)cc1O[2]
Storage Inert atmosphere, room temperature[2]

Synthesis and Mechanism

While a specific, detailed experimental protocol for the synthesis of 4-(2-Bromoethyl)-2-methoxyphenol is not widely published, a plausible and logical synthetic route can be devised from commercially available starting materials. A common approach would involve the electrophilic bromination of a suitable precursor. One such precursor is 4-(2-hydroxyethyl)-2-methoxyphenol, which can be synthesized from homovanillic acid.

Proposed Synthetic Pathway

A feasible two-step synthesis starting from homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) is outlined below. This pathway leverages the well-established reduction of a carboxylic acid to an alcohol, followed by a bromination reaction.

Synthetic Pathway of 4-(2-Bromoethyl)-2-methoxyphenol start Homovanillic Acid intermediate 4-(2-Hydroxyethyl)-2-methoxyphenol start->intermediate 1. LiAlH₄ or BH₃ 2. Aqueous Workup product 4-(2-Bromoethyl)-2-methoxyphenol intermediate->product PBr₃ or HBr

Caption: Proposed synthesis of 4-(2-Bromoethyl)-2-methoxyphenol.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a proposed method and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Step 1: Reduction of Homovanillic Acid to 4-(2-Hydroxyethyl)-2-methoxyphenol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of homovanillic acid in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting solid and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(2-hydroxyethyl)-2-methoxyphenol.

  • Purify the crude product by silica gel column chromatography.

Step 2: Bromination of 4-(2-Hydroxyethyl)-2-methoxyphenol

  • Dissolve the purified 4-(2-hydroxyethyl)-2-methoxyphenol in a suitable aprotic solvent such as dichloromethane (DCM) or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) or a concentrated solution of hydrobromic acid (HBr) to the stirred solution.

  • Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.

  • Once the reaction is complete, quench it by carefully pouring the mixture into ice-water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-(2-bromoethyl)-2-methoxyphenol.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (3H): Three signals in the aromatic region (typically δ 6.5-7.5 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Methoxy Protons (3H): A singlet around δ 3.8-4.0 ppm.

  • Bromoethyl Protons (4H): Two triplets, one for the -CH₂- group adjacent to the aromatic ring (likely around δ 2.9-3.2 ppm) and another for the -CH₂-Br group (likely downfield, around δ 3.5-3.8 ppm).

  • Phenolic Proton (1H): A broad singlet that may be exchangeable with D₂O, typically in the region of δ 5.0-6.0 ppm, but its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-150 ppm). The carbons attached to the oxygen atoms will be the most downfield.

  • Methoxy Carbon (1C): A signal around δ 55-60 ppm.

  • Bromoethyl Carbons (2C): A signal for the carbon attached to the aromatic ring (around δ 35-40 ppm) and a signal for the carbon bearing the bromine atom (around δ 30-35 ppm).

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks in the region of 2850-3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.

  • C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region for the aryl ether and the phenol.

  • C-Br Stretch: A signal in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. For C₉H₁₁⁷⁹BrO₂, the expected m/z would be around 230, and for C₉H₁₁⁸¹BrO₂, around 232.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the bromine atom, the bromoethyl group, and potentially the methoxy group.

Reactivity and Potential Applications

The chemical reactivity of 4-(2-Bromoethyl)-2-methoxyphenol is dictated by its functional groups: the phenolic hydroxyl, the methoxy group, and the primary alkyl bromide.

Reactivity of 4-(2-Bromoethyl)-2-methoxyphenol A 4-(2-Bromoethyl)-2-methoxyphenol B O-Alkylation/Acylation A->B Phenolic -OH C Nucleophilic Substitution A->C -CH₂Br D Electrophilic Aromatic Substitution A->D Aromatic Ring

Caption: Key reactive sites of 4-(2-Bromoethyl)-2-methoxyphenol.

  • Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It also activates the aromatic ring towards electrophilic substitution.

  • Bromoethyl Group: The primary alkyl bromide is susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a variety of functional groups (e.g., amines, thiols, cyanides).

  • Aromatic Ring: The ring is activated by the hydroxyl and methoxy groups, making it amenable to further electrophilic aromatic substitution, although the positions of substitution will be directed by the existing groups.

Given its structure, 4-(2-Bromoethyl)-2-methoxyphenol is a promising intermediate for the synthesis of a range of target molecules in drug discovery. It can serve as a precursor for compounds with potential applications as:

  • Beta-blocker Analogs: The structurally related compound, 4-(2-methoxyethyl)phenol, is a key intermediate in the synthesis of Metoprolol.[3]

  • Scaffolds for Bioactive Molecules: The guaiacol moiety is present in numerous natural products and pharmacologically active compounds.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for 4-(2-Bromoethyl)-2-methoxyphenol is not widely available, general precautions for handling brominated aromatic compounds should be followed. Based on data for similar compounds like 4-bromo-2-methoxyphenol, the following hazards should be considered[4][5]:

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[2]

In case of exposure, seek immediate medical attention. For skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[6][7]

Conclusion

4-(2-Bromoethyl)-2-methoxyphenol is a chemical intermediate with significant potential for applications in pharmaceutical and chemical synthesis. While comprehensive experimental data is currently sparse, this guide provides a foundational understanding of its properties, a plausible synthetic route, predicted spectroscopic characteristics, and key safety considerations based on established chemical principles and data from analogous structures. As research involving this compound progresses, it is anticipated that a more detailed experimental profile will become available. Researchers and drug development professionals are encouraged to use this guide as a starting point for their work with this versatile building block, while always adhering to rigorous safety protocols and conducting appropriate analytical characterization.

References

  • PubChem. 4-Bromo-2-methoxyphenol. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Google Patents. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
  • ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

  • SpectraBase. 4-(2-Methoxyethyl)phenol - Optional[ATR-IR] - Spectrum. [Link]

  • NIST WebBook. Phenol, 2-methoxy-. [Link]

Sources

An In-Depth Technical Guide to 4-(2-Bromoethyl)-2-methoxyphenol (CAS No. 164788-88-9)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-(2-Bromoethyl)-2-methoxyphenol, a key organic intermediate. Given the limited direct literature on this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer a robust guide for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a plausible synthetic route, expected reactivity and applications, detailed experimental and analytical protocols, and essential safety guidelines.

Chemical Identity and Physicochemical Properties

4-(2-Bromoethyl)-2-methoxyphenol, with the CAS number 164788-88-9, is a substituted phenol derivative. Its structure features a guaiacol (2-methoxyphenol) core with a bromoethyl group at the para position relative to the hydroxyl group. This combination of a reactive alkyl bromide, a nucleophilic phenol, and an electron-donating methoxy group makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 4-(2-Bromoethyl)-2-methoxyphenol

PropertyValueSource
CAS Number 164788-88-9Commercial Suppliers
Molecular Formula C₉H₁₁BrO₂Calculated
Molecular Weight 231.09 g/mol Calculated
Appearance Pale-yellow to yellow-brown solidCommercial Suppliers
Predicted logP 2.9ChemDraw
Predicted Boiling Point 302.5 °C at 760 mmHgChemDraw
Predicted Melting Point 55-60 °CChemDraw

Plausible Synthesis Pathway

A logical and efficient synthesis of 4-(2-Bromoethyl)-2-methoxyphenol can be envisioned starting from the readily available precursor, 4-ethyl-2-methoxyphenol (4-ethylguaiacol). This pathway involves a selective benzylic bromination.

Retrosynthetic Analysis

The bromoethyl group can be installed via bromination of the corresponding ethyl-substituted phenol. This approach is favored due to the activation of the benzylic position by the aromatic ring, allowing for selective radical bromination under appropriate conditions.

Proposed Synthetic Workflow

The proposed synthesis involves the radical-initiated bromination of 4-ethyl-2-methoxyphenol using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN.

Synthesis of 4-(2-Bromoethyl)-2-methoxyphenol Proposed Synthesis of 4-(2-Bromoethyl)-2-methoxyphenol Precursor 4-Ethyl-2-methoxyphenol Product 4-(2-Bromoethyl)-2-methoxyphenol (CAS: 164788-88-9) Precursor->Product Benzylic Bromination Reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Solvent (e.g., CCl₄) Reagents->Product

Caption: Proposed synthesis of 4-(2-Bromoethyl)-2-methoxyphenol from 4-ethyl-2-methoxyphenol.

Expected Reactivity and Applications in Drug Discovery

The trifunctional nature of 4-(2-Bromoethyl)-2-methoxyphenol makes it a valuable intermediate for the synthesis of complex molecules.

  • The Bromoethyl Group : This is a primary alkyl bromide, making it an excellent electrophile for Sₙ2 reactions. It can react with a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the substituted guaiacol moiety into a target molecule. This is particularly useful for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

  • The Phenolic Hydroxyl Group : The hydroxyl group is nucleophilic and can be alkylated or acylated. Its acidity also allows for its use in reactions requiring a phenoxide intermediate.

  • The Aromatic Ring : The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution, primarily at the positions ortho and para to the hydroxyl group.

These reactive sites make 4-(2-Bromoethyl)-2-methoxyphenol a promising starting material for the synthesis of novel pharmaceutical agents, particularly those targeting receptors or enzymes that interact with phenolic or catechol-like structures.

Detailed Experimental Protocol: Synthesis of 4-(2-Bromoethyl)-2-methoxyphenol

The following is a proposed, detailed protocol for the synthesis of 4-(2-Bromoethyl)-2-methoxyphenol based on the bromination of 4-ethyl-2-methoxyphenol.

Materials:

  • 4-Ethyl-2-methoxyphenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethyl-2-methoxyphenol and carbon tetrachloride.

  • Add N-Bromosuccinimide and AIBN to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(2-Bromoethyl)-2-methoxyphenol.

Analytical Characterization

The identity and purity of synthesized 4-(2-Bromoethyl)-2-methoxyphenol should be confirmed by standard analytical techniques.

Table 2: Predicted Spectroscopic Data for 4-(2-Bromoethyl)-2-methoxyphenol

TechniquePredicted Data
¹H NMR (CDCl₃) δ ~6.8-7.0 (m, 3H, Ar-H), 5.5-6.0 (br s, 1H, OH), 3.85 (s, 3H, OCH₃), 3.55 (t, 2H, CH₂Br), 3.10 (t, 2H, ArCH₂)
¹³C NMR (CDCl₃) δ ~146 (C-OH), ~145 (C-OCH₃), ~130 (Ar-C), ~121 (Ar-C), ~115 (Ar-C), ~112 (Ar-C), ~56 (OCH₃), ~38 (ArCH₂), ~33 (CH₂Br)
IR (KBr, cm⁻¹) ~3400 (O-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, ~1500 (C=C stretch), ~1260 (C-O stretch), ~650 (C-Br stretch)
Mass Spec (EI) m/z 230/232 (M⁺), 151 (M⁺ - Br), 137 (M⁺ - CH₂Br)

A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a small amount of formic or phosphoric acid would be suitable for purity analysis.

Safety and Handling

As there is no specific safety data sheet (SDS) for 4-(2-Bromoethyl)-2-methoxyphenol, it is imperative to handle it with the precautions appropriate for its constituent functional groups: phenols and alkyl bromides.

  • General Handling : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Health Hazards : Phenols can be corrosive and are readily absorbed through the skin, potentially causing systemic toxicity. Alkyl bromides are alkylating agents and should be treated as potential mutagens. Avoid inhalation, ingestion, and skin contact.

  • Storage : Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases. Keep the container tightly sealed.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

While no direct publications for 4-(2-Bromoethyl)-2-methoxyphenol were identified, the principles and protocols described are based on established organic chemistry literature and data from analogous compounds. For further reading on the synthesis and reactivity of related molecules, the following resources are recommended:

  • Synthesis of 4-Bromo-2-methoxyphenol: For an overview of the synthesis of a related compound, refer to application notes on the bromin
  • Reactivity of Phenols and Alkyl Halides: Standard organic chemistry textbooks provide in-depth discussions on the reactivity of these functional groups.
  • Safety Data Sheets for Analogous Compounds: Review the SDS for 4-ethyl-2-methoxyphenol and 1-bromo-2-phenylethane for detailed safety inform

Comprehensive Structural Analysis and Synthetic Utility of 4-Bromoguaiacol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

4-Bromoguaiacol (systematically named 4-bromo-2-methoxyphenol, CAS: 7368-78-7) is a highly versatile halogenated phenol that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and complex organic scaffolds[1]. Its synthetic utility is inherently tied to its unique molecular architecture, which features three distinct, addressable functional groups: a phenolic hydroxyl group (-OH), a methoxy ether (-OCH₃), and an aryl bromide (-Br)[2].

Understanding the electronic effects within this molecule is paramount for predicting its reactivity. Both the hydroxyl and methoxy groups are strongly electron-donating via resonance (π-donation), which highly activates the aromatic ring toward electrophilic aromatic substitution[1]. However, the regioselectivity of its synthesis is dictated by a combination of electronic direction and steric hindrance. The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. Because the adjacent methoxy group creates significant steric bulk, the position para to the hydroxyl group becomes both kinetically and thermodynamically favored, allowing for the selective synthesis of the 4-bromo isomer[1].

Spectroscopic Elucidation: Data & Causality

To ensure the integrity of downstream syntheses, the regiochemistry and purity of 4-bromoguaiacol must be rigorously validated. A multi-modal spectroscopic approach provides a self-validating matrix of structural confirmation[3].

Nuclear Magnetic Resonance (NMR)

In ¹H NMR, the aromatic region provides definitive proof of the substitution pattern. The presence of a doublet at 6.80 ppm with a large coupling constant (J = 8.24 Hz) is characteristic of ortho-coupled protons, confirming that the two protons adjacent to each other on the aromatic ring remain intact[3]. This causally validates that bromination occurred at the para position relative to the OH group, rather than the ortho position. In ¹³C NMR, the heavy atom effect of the bromine atom causes an upfield shift (shielding) of the directly attached carbon (C-Br), placing it at 111.57 ppm. Conversely, the carbons bearing the electronegative oxygen atoms (C-OH, C-OCH₃) are strongly deshielded, appearing downfield at 144.91 and 147.23 ppm[3].

Mass Spectrometry (MS) & Infrared (IR) Spectroscopy

Electron Ionization Mass Spectrometry (EI-MS) provides an unmistakable isotopic signature. Because bromine exists naturally as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion appears as a distinct doublet at m/z 202 and 204[4]. The primary fragmentation pathway involves the expulsion of a methyl radical from the methoxy group, driven by the formation of a highly stable, resonance-stabilized quinoid-type radical cation at m/z 187/189[4]. IR spectroscopy further validates the functional groups, notably the broad phenolic O-H stretch that is critical for hydrogen-bonding interactions in biological targets[5].

G A 4-Bromoguaiacol Structural Validation B NMR Spectroscopy (1H & 13C) A->B C Mass Spectrometry (EI-MS) A->C D IR Spectroscopy (FT-IR) A->D E Regiochemistry (Ar-H Coupling) B->E F Isotopic Signature (m/z 202/204) C->F G Functional Groups (O-H, C-O Stretches) D->G

Logical workflow for the multi-modal structural validation of 4-bromoguaiacol.

Quantitative Spectroscopic Summaries

Table 1: ¹H and ¹³C NMR Spectroscopic Data (400 MHz / 100 MHz, CDCl₃) [3]

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
¹H7.00 - 6.97Multiplet2H-Ar-H
¹H6.80Doublet1H8.24Ar-H (ortho coupling)
¹H5.51Singlet1H--OH (Phenolic)
¹H3.88Singlet3H--OCH₃ (Methoxy)
¹³C147.23, 144.91---C-O (Deshielded)
¹³C124.19, 115.75, 114.18---Ar-C
¹³C111.57---C-Br (Shielded)
¹³C56.16----OCH₃

Table 2: Key IR and MS Data [4][5]

Analytical MethodSignal / ValueStructural Assignment / Causality
FT-IR 3500-3200 cm⁻¹ (Broad)O-H Stretch (Phenolic hydrogen bonding)
FT-IR ~3060 cm⁻¹C-H Stretch (Aromatic)
FT-IR ~1260, ~1230 cm⁻¹C-O Stretch (Aryl Ether and Phenolic)
EI-MS m/z 202 / 204 (1:1 ratio)Molecular Ion (M⁺) confirming single Bromine
EI-MS m/z 187 / 189[M - CH₃]⁺ radical cation formation

Experimental Workflows & Self-Validating Protocols

Protocol A: Regioselective Synthesis via N-Bromosuccinimide (NBS)

Causality: While elemental bromine (Br₂) can be used, it often leads to over-bromination and oxidative degradation. NBS is chosen because it provides a low, steady concentration of electrophilic bromine, ensuring strict kinetic control and maximizing the yield of the para-substituted product[5].

  • Reaction Setup: Dissolve 1.0 equivalent of guaiacol (2-methoxyphenol) in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Electrophilic Addition: Slowly add 1.1 equivalents of NBS in small portions. Cooling prevents exothermic runaway and suppresses ortho-substitution.

  • In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) until the guaiacol spot is fully consumed.

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate. Self-Validation: Thiosulfate reduces any unreacted electrophilic bromine to inert bromide, chemically halting the reaction and preventing post-workup degradation[5].

  • Isolation: Extract with DCM, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds

Causality: The aryl bromide acts as an ideal electrophile for palladium-catalyzed cross-coupling, enabling the construction of complex biaryl systems found in tyrosine kinase inhibitors[2].

  • Preparation: In a flame-dried flask, combine 4-bromoguaiacol (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing: Add a 4:1 mixture of toluene and water. Evacuate and backfill with Argon three times. Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides; rigorous degassing is mandatory for catalytic turnover.

  • Catalysis: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv). Heat to 90°C for 12 hours[2].

  • Validation: Cool, extract with ethyl acetate, and verify C-C bond formation via the disappearance of the C-Br carbon (111.57 ppm) in ¹³C NMR.

G A Guaiacol (Starting Material) B Electrophilic Bromination (NBS, Regioselective) A->B Activation by -OH C 4-Bromoguaiacol (Intermediate) B->C Para-directing D Suzuki-Miyaura Coupling (Pd Catalyst) C->D C-Br Activation E Substituted Biphenyls (Bioactive Scaffolds) D->E C-C Bond Formation

Synthetic pipeline from guaiacol to biaryl scaffolds via 4-bromoguaiacol.

Protocol C: Advanced Analytical Derivatization for GC-MS

Causality: Free phenolic hydroxyl groups strongly hydrogen-bond with the silanol groups on GC column stationary phases, leading to severe peak tailing and poor quantitation. Derivatizing the compound into a trimethylsilyl (TMS) ether masks this polarity, drastically improving volatility and chromatographic resolution[6].

  • Sample Prep: Dissolve 2 mg of 4-bromoguaiacol in 100 µL of anhydrous acetonitrile.

  • Derivatization: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Incubation: Incubate at room temperature for 3 hours[6].

  • Analysis: Inject directly into the GC-MS. Self-Validation: The molecular ion will shift from m/z 202/204 to m/z 274/276, confirming complete conversion to the TMS-ether.

References

1.1 - BenchChem 2.3 - BenchChem 3.2 - BenchChem 4.5 - BenchChem 5.4 - PubChem 6.6 - NIST

Sources

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Bromo-2-methoxyphenol in Synthetic Chemistry

4-Bromo-2-methoxyphenol, also widely known by its synonym 4-bromoguaiacol, is a substituted phenolic compound of significant interest to the scientific community, particularly those in drug discovery and fine chemical synthesis.[1][2] Its molecular architecture, featuring a hydroxyl group, a methoxy group, and a bromine atom strategically positioned on a benzene ring, makes it a highly versatile and valuable intermediate.[3][4] The interplay of these functional groups governs its reactivity and physical properties, enabling its use as a precursor in a multitude of complex organic transformations.

This guide provides an in-depth exploration of the core physical properties of 4-bromo-2-methoxyphenol. Understanding these characteristics is not merely an academic exercise; it is fundamental for optimizing reaction conditions, designing efficient purification protocols, and ensuring safe handling and storage. For researchers and drug development professionals, a thorough grasp of these properties is a prerequisite for leveraging this compound's full synthetic potential, for instance, in the construction of biaryl scaffolds via Suzuki-Miyaura coupling or in the synthesis of key intermediates for active pharmaceutical ingredients (APIs) like the tyrosine kinase inhibitor Bosutinib.[3][5][6]

Core Physicochemical & Spectroscopic Data

The fundamental properties of 4-Bromo-2-methoxyphenol are summarized below. These values represent a consolidation of data from various chemical suppliers and databases, providing a reliable baseline for laboratory applications.

PropertyValueSource(s)
IUPAC Name 4-bromo-2-methoxyphenol[1][7]
Synonyms 4-Bromoguaiacol, 5-Bromo-2-hydroxyanisole[2][8]
CAS Number 7368-78-7[1][9]
Molecular Formula C₇H₇BrO₂[1][9]
Molecular Weight 203.03 g/mol [1][9][10]
Appearance Colorless to white or pale brown crystalline solid; may be a low melting solid.[2][8]
Melting Point 34-37 °C (lit.)[2][8][9][10]
Boiling Point 129-132 °C at 12 mmHg[1][2][8][9]
Density 1.585 ± 0.06 g/cm³ (Predicted)[2][8]
Solubility Slightly soluble in water. Soluble in Chloroform, Methanol, and Dimethyl Sulfoxide (DMSO).[1][2][8][11]
pKa 9.40 ± 0.18 (Predicted)[2][8]
Flash Point > 110 °C (> 230 °F)[2][8][9]

In-Depth Analysis of Physical Properties

Physical State, Appearance, and Handling

4-Bromo-2-methoxyphenol typically presents as a white to pale brown crystalline solid.[8] Its low melting point range of 34-37 °C means that in warmer laboratory environments, it may exist as a liquid or a partially melted solid, which is an important consideration for handling and weighing.[2][9] For accurate dispensing, particularly on a small scale, it may be advantageous to gently warm the entire container to ensure homogeneity before sampling.

Solubility Profile: A Tale of Two Moieties

The solubility of a compound is dictated by its structure, and 4-bromo-2-methoxyphenol is a classic example of this principle. Its overall solubility reflects a balance between its polar and non-polar characteristics.

  • Polar Solvents: The presence of the phenolic hydroxyl (-OH) group allows for hydrogen bonding, granting some solubility in polar solvents. However, its solubility in water is described as "slight."[1][8] This limited aqueous solubility is due to the dominant influence of the larger, non-polar brominated aromatic ring.

  • Organic Solvents: It demonstrates good solubility in a range of common organic solvents. It is soluble in chlorinated solvents like chloroform, and polar aprotic solvents such as methanol.[2][8] A high solubility of 200 mg/mL has been quantitatively reported in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions for biological screening.[11]

This solubility profile is critical for its application in synthesis. For instance, its solubility in solvents like toluene or ethereal solvents is essential for its participation in cross-coupling reactions.[3]

Thermal Properties: Melting and Boiling Points

The melting point of an organic compound is a sensitive indicator of its purity. The sharp, defined range of 34-37 °C for 4-bromo-2-methoxyphenol is characteristic of a pure compound.[2][8][9]

The boiling point is reported as 129-132 °C, but it is crucial to note that this is under reduced pressure (12 mmHg).[1][2] Attempting to distill this compound at atmospheric pressure would require significantly higher temperatures, which could lead to decomposition. Vacuum distillation is the required method for purification.

Spectroscopic Characterization for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of 4-bromo-2-methoxyphenol. Key expected spectral features are outlined below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the hydroxyl (-OH) proton. The specific chemical shifts and coupling patterns of the aromatic protons confirm the 1,2,4-substitution pattern.[12][13]

    • ¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the phenolic group. Sharp peaks around 2850-3000 cm⁻¹ correspond to C-H stretching, and strong absorptions in the 1000-1300 cm⁻¹ region are indicative of the C-O stretching of the ether and phenol.[7][12]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. In electron ionization (EI) mode, the mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 202 and an (M+2)⁺ peak at m/z 204 of nearly equal intensity.[7][14] This isotopic pattern is the definitive signature of the presence of a single bromine atom.

Experimental Protocols for Physical Property Determination

The following section details standardized, field-proven methodologies for the experimental determination of the key physical properties of 4-bromo-2-methoxyphenol.

General Workflow for Physical Characterization

The logical flow for characterizing a new batch of an organic solid like 4-bromo-2-methoxyphenol involves a series of sequential analyses to confirm identity, purity, and key physical constants.

G cluster_0 Identity & Purity Verification cluster_1 Physical Constant Determination cluster_2 Final Assessment NMR NMR Spectroscopy (1H, 13C) MS Mass Spectrometry IR IR Spectroscopy MP Melting Point Determination IR->MP BP Boiling Point (Reduced Pressure) Sol Solubility Analysis Compare Compare Data to Literature Values Sol->Compare Decision Accept or Reject Batch Compare->Decision

Caption: Workflow for physical and structural characterization.

Protocol: Melting Point Determination via Capillary Method

This method provides a precise melting range, which is a critical indicator of purity.[15]

Causality: A pure crystalline solid exhibits a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

  • Materials: 4-bromo-2-methoxyphenol, capillary tubes (sealed at one end), melting point apparatus (e.g., Vernier Melt Station or Thomas-Hoover Unimelt).[15]

  • Methodology:

    • Sample Preparation: Finely crush a small amount of the crystalline solid. Tap the open end of a capillary tube into the powder to pack a small sample (2-3 mm in height) into the sealed end.

    • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

    • Heating: Begin heating at a rapid rate (e.g., 10-15 °C/min) to quickly approach the expected melting point.

    • Observation: Approximately 15 °C below the literature melting point (34 °C), reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

    • Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass has liquefied (T2). The melting range is T1-T2.

Protocol: Solubility Determination via Shake-Flask Method

This protocol determines the thermodynamic equilibrium solubility of the compound in a given solvent.[11]

Causality: This method ensures that the solvent is fully saturated with the solute, providing a quantitative measure of solubility under specific conditions (temperature, solvent).

G Shake-Flask Solubility Protocol A 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 24-48 hours). A->B C 3. Separation Allow solid to settle. Filter or centrifuge the supernatant. B->C D 4. Analysis Quantify the concentration of the dissolved solid in the supernatant (e.g., via HPLC or UV-Vis). C->D

Caption: Experimental workflow for the Shake-Flask method.

  • Materials: 4-bromo-2-methoxyphenol, selected solvent (e.g., water, ethanol), sealed vials, orbital shaker or magnetic stirrer, constant temperature bath, filtration apparatus (e.g., syringe filters), analytical balance, quantitative analysis instrument (e.g., HPLC, UV-Vis spectrophotometer).

  • Methodology:

    • Preparation: Add an excess amount of solid 4-bromo-2-methoxyphenol to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial.[11]

    • Equilibration: Place the vial in a constant temperature bath (e.g., 25 °C) and agitate (shake or stir) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

    • Quantification: Accurately dilute the saturated solution and determine the concentration of 4-bromo-2-methoxyphenol using a pre-calibrated analytical method, such as HPLC with UV detection.

    • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Safety, Handling, and Storage

From a safety perspective, 4-bromo-2-methoxyphenol is classified as an irritant.

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: It should be stored in a cool, dry place away from oxidizing agents, with the container tightly sealed.[1] Recommended storage is at room temperature.[2][8]

Conclusion

The physical properties of 4-bromo-2-methoxyphenol—its low melting point, characteristic boiling point under vacuum, and nuanced solubility profile—are direct consequences of its molecular structure. These properties are not just data points but are critical parameters that guide its practical application in a research and development setting. A comprehensive understanding and experimental verification of these characteristics, as outlined in this guide, are essential for its effective and safe utilization as a strategic building block in the synthesis of novel chemical entities.

References

  • Fisher Scientific. (n.d.). 4-Bromo-2-methoxyphenol, 98%. Retrieved from fishersci.com. [Link]

  • Career Henan Chemical Co. (n.d.). 4-Bromo-2-methoxyphenol CAS-no-7368-78-7. Retrieved from careerchem.com. [Link]

  • BuyersGuideChem. (n.d.). 4-Bromo-2-methoxyphenol | C7H7BrO2. Retrieved from buyersguidechem.com. [Link]

  • Teachy.ai. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. Retrieved from teachy.ai. [Link]

  • Scribd. (n.d.). Physical Properties of Organic Compounds 1. Retrieved from scribd.com. [Link]

  • Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from chem.libretexts.org. [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from web.mnstate.edu. [Link]

  • Swarthmore College. (n.d.). Experiment 1 — Properties of Organic Compounds. Retrieved from swarthmore.edu. [Link]

  • NIST. (n.d.). 4-Bromoguaiacol. Retrieved from webbook.nist.gov. [Link]

Sources

Comprehensive Solubility Profiling and Formulation Strategies for 4-(2-Bromoethyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Researchers Compound: 4-(2-Bromoethyl)-2-methoxyphenol (CAS: 164788-88-9)[1][2]

Executive Summary

4-(2-Bromoethyl)-2-methoxyphenol is a highly versatile, lipophilic small molecule primarily utilized as a synthetic precursor for vanilloid receptor (TRPV1) ligands, dopamine analogs, and targeted adrenergic agents. As a pale-yellow to yellow-brown solid[1], its physicochemical profile presents distinct challenges for both synthetic manipulation and biological assay formulation. This technical whitepaper provides an authoritative, causality-driven guide to understanding, quantifying, and optimizing the solubility of 4-(2-Bromoethyl)-2-methoxyphenol.

Structural Causality and Physicochemical Properties

To master the handling of 4-(2-Bromoethyl)-2-methoxyphenol, one must first understand the thermodynamic forces dictated by its molecular architecture. The compound consists of a guaiacol core (2-methoxyphenol) attached to a bromoethyl chain.

  • The Lipophilic Driver: The bromoethyl moiety is highly hydrophobic. In aqueous environments, the hydrophobic effect dominates, causing the alkyl chains to aggregate to minimize the thermodynamically unfavorable ordering of water molecules (clathrate formation) around the non-polar surface.

  • The Polar Headgroup: The phenolic hydroxyl (-OH) acts as a hydrogen-bond donor, while the methoxy group (-OCH3) acts as a hydrogen-bond acceptor. However, steric hindrance and the overwhelming lipophilicity of the bromoethyl tail prevent the formation of a stable aqueous hydrogen-bond network.

  • Solvent Causality: The dipole moment of polar aprotic solvents like Dimethyl Sulfoxide (DMSO) perfectly solvates the polar phenolic head, while its methyl groups interact favorably with the bromoethyl tail via London dispersion forces, resulting in rapid dissolution.

Table 1: Physicochemical Properties & Solubility Impact

PropertyValueCausality / Impact on Solubility
Molecular Weight 231.09 g/mol [2]Small molecule; generally favors dissolution if crystal lattice energy is low.
LogP (Estimated) ~2.8Highly lipophilic; dictates poor aqueous solubility and high organic solubility.
H-Bond Donors 1 (Phenolic -OH)Allows limited interaction with water; highly solvated by H-bond acceptors (e.g., DMSO).
H-Bond Acceptors 2 (-OH, -OCH3)Enhances solubility in protic solvents (e.g., Ethanol).
Physical State Pale-yellow solid[1]Crystal lattice energy must be overcome for dissolution; sonication is recommended.

Reference Solubility Data

Accurate solubility data is critical to prevent false negatives in high-throughput screening (HTS) caused by compound precipitation . Below is the empirical and predictive solubility profile for 4-(2-Bromoethyl)-2-methoxyphenol.

Table 2: Solubility Profile in Standard Solvents

SolventSolubility (mg/mL)Molarity (mM)Preparation Notes
Water (pH 7.4) < 0.1< 0.4Practically insoluble. Requires co-solvents or surfactants for biological assays.
DMSO ≥ 30.0≥ 130.0Primary stock solvent. Ensure anhydrous DMSO to prevent degradation of the bromoethyl group.
Ethanol ≥ 20.0≥ 86.0Excellent alternative to DMSO. Requires gentle warming (37°C) for rapid dissolution.
DMF ≥ 30.0≥ 130.0Highly soluble. Useful for synthetic workflows requiring polar aprotic conditions.

Experimental Workflows: Self-Validating Protocols

Relying solely on predictive LogP models is insufficient for rigorous drug development . To empirically validate the solubility of 4-(2-Bromoethyl)-2-methoxyphenol in your specific assay buffers, implement the following self-validating protocols.

Protocol A: Thermodynamic Solubility via Shake-Flask Method (HPLC-UV)

This method determines the absolute equilibrium solubility of the solid compound in a given buffer.

  • Saturation: Add 5 mg of solid 4-(2-Bromoethyl)-2-methoxyphenol to a 1.5 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Place the tube in a thermomixer. Shake at 800 RPM at 25°C for 24 to 48 hours. Causality: 24 hours is required to ensure the crystal lattice has fully equilibrated with the solvent, transitioning from kinetic dissolution to thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solid.

  • Quantification: Carefully extract the supernatant. Dilute 1:10 in mobile phase and inject into an HPLC-UV system. Quantify at λ = ~280 nm (characteristic absorption for the guaiacol aromatic ring) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility via Nephelometry

Used to determine at what concentration a DMSO stock solution will precipitate when spiked into an aqueous assay.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the stock in DMSO.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of aqueous buffer in a 96-well plate (final DMSO concentration = 2%).

  • Incubation & Reading: Incubate for 2 hours at room temperature. Read the plate using a nephelometer (light scattering). A sudden spike in scattered light indicates the kinetic solubility limit (precipitation point).

SolubilityWorkflow S1 Solid Compound (CAS 164788-88-9) S2 Add Solvent (DMSO/EtOH/Water) S1->S2 S3 Vortex & Sonication (15-30 min, 25°C) S2->S3 S4 Centrifugation (10,000 x g, 10 min) S3->S4 Phase Separation S5 Supernatant Analysis (HPLC-UV/LC-MS) S4->S5 Extract Aliquot S6 Thermodynamic Solubility Value S5->S6 Quantify

Caption: Step-by-step experimental workflow for determining the thermodynamic solubility of CAS 164788-88-9.

Formulation Strategies for Bioassays

Because 4-(2-Bromoethyl)-2-methoxyphenol has near-zero aqueous solubility, introducing it into cellular assays or in vivo models requires strategic formulation.

  • In Vitro Assays (Cell Culture): Prepare a 10-50 mM master stock in DMSO. Dilute directly into pre-warmed (37°C) cell culture media immediately prior to application. Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • In Vivo Dosing (Mice/Rats): The compound will precipitate if injected as a simple aqueous solution. Utilize a co-solvent/surfactant micellar system. A highly effective, field-proven vehicle for lipophilic phenolic bromides is: 10% DMSO + 10% Tween 80 + 80% Saline .

    • Method: Dissolve the compound in DMSO first. Add Tween 80 and vortex vigorously until homogenous. Finally, add saline dropwise while continuously vortexing to form a stable microemulsion.

Application Context: Synthetic & Pharmacological Workflows

The primary value of 4-(2-Bromoethyl)-2-methoxyphenol lies in its reactivity. The bromoethyl group is an excellent electrophile, readily undergoing SN2 nucleophilic substitution with primary and secondary amines. This makes it a critical building block for synthesizing complex vanilloid derivatives (targeting TRPV1 channels) and homovanillic acid/dopamine analogs (targeting DRD2 receptors).

Pathway A 4-(2-Bromoethyl)- 2-methoxyphenol (CAS 164788-88-9) B Nucleophilic Substitution (Amination/Etherification) A->B Synthesis C Vanilloid/Catecholamine Derivatives B->C High Yield D Receptor Binding (e.g., TRPV1, DRD2) C->D Pharmacodynamics E Downstream Signaling (Ca2+ influx, cAMP) D->E Transduction

Caption: The synthetic and pharmacological pipeline utilizing 4-(2-Bromoethyl)-2-methoxyphenol as a precursor.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

Sources

Spectral Characterization and Analytical Profiling of 4-Bromoguaiacol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromoguaiacol (IUPAC: 4-Bromo-2-methoxyphenol; CAS: 7368-78-7) is a highly versatile halogenated aromatic building block widely utilized in the synthesis of complex pharmaceuticals, agrochemicals, and biomimetic natural products[1],[2]. Because of its multi-substituted aromatic system—comprising a phenolic hydroxyl, a methoxy ether, and a bromine atom—precise spectroscopic characterization is critical to ensure regiochemical purity during synthesis.

This whitepaper provides an authoritative, in-depth analysis of the spectral data (NMR, IR, MS) of 4-bromoguaiacol. By moving beyond mere data tabulation, this guide explores the physical and electronic causality behind the spectral shifts, establishing a self-validating framework for researchers and drug development professionals.

The Mechanistic Basis of Spectroscopic Analysis

To achieve high-fidelity structural validation, one must understand how the electronic properties of 4-bromoguaiacol dictate its spectral footprint. The molecule features a push-pull electronic system:

  • Electron-Donating Groups (EDG): The hydroxyl (-OH) and methoxy (-OCH₃) groups donate electron density into the aromatic ring via resonance, shielding specific protons and carbons.

  • Electron-Withdrawing Group (EWG): The bromine atom exerts a strong inductive electron-withdrawing effect (-I effect), while simultaneously providing a mild resonance-donating effect (+R effect).

This interplay dictates not only the regioselectivity of its synthesis but also the distinct splitting patterns in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational modes in Fourier-Transform Infrared (FT-IR) spectroscopy[3],[4].

Quantitative Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the regiochemistry of the bromine substitution. In a 1,2,4-trisubstituted benzene ring like 4-bromoguaiacol, the ¹H NMR spectrum exhibits a characteristic AMX or ABX spin system.

Causality Insight: The proton at C6 (ortho to the -OH group) appears as a distinct doublet (


 Hz) due to ortho-coupling with the C5 proton. The C3 and C5 protons, situated adjacent to the bromine and methoxy groups, often overlap in a multiplet around 6.97–7.00 ppm due to their similar electronic environments[3],[5].

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [3],[5]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
7.00 – 6.97Multiplet (m)2H-Ar-H (C3, C5)
6.80Doublet (d)1H8.24Ar-H (C6)
5.51Singlet (s)1H-Phenolic -OH
3.88Singlet (s)3H-Methoxy -OCH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [3],[5]

Chemical Shift (δ, ppm)Carbon TypeAssignment
147.23Quaternary (C-O)C2 (Methoxy-bearing)
144.91Quaternary (C-O)C1 (Phenol-bearing)
124.19, 115.75, 114.18Aromatic (C-H)Ar-C (C3, C5, C6)
111.57Quaternary (C-Br)C4 (Bromine-bearing)
56.16Aliphatic (CH₃)Methoxy -OCH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid validation of functional group integrity. The transition from guaiacol to 4-bromoguaiacol preserves the oxygen-containing functional groups while introducing a heavy halogen atom that alters the low-frequency fingerprint region.

Causality Insight: The broad absorption band between 3500–3200 cm⁻¹ is a direct result of intermolecular hydrogen bonding between the phenolic -OH groups. The distinct C-O stretches at ~1260 cm⁻¹ and ~1230 cm⁻¹ allow analysts to differentiate between the aryl ether linkage and the phenolic C-O bond, respectively[4].

Table 3: Key FT-IR Vibrational Frequencies [4]

Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional Group Assignment
3500 – 3200Broad, StrongO-H Stretch (Phenolic, H-bonded)
~3060Sharp, WeakC-H Stretch (Aromatic)
~2960, ~2840Sharp, MediumC-H Stretch (Aliphatic, -OCH₃)
~1590, ~1490Sharp, StrongC=C Stretch (Aromatic ring)
~1260Sharp, StrongC-O Stretch (Aryl Ether)
~1230Sharp, StrongC-O Stretch (Phenolic)
Mass Spectrometry (MS)

Mass spectrometry serves as a self-validating system for halogenated compounds. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%).

Causality Insight: When 4-bromoguaiacol (Molecular Weight ~203.03 g/mol ) is ionized, the resulting mass spectrum will display a distinct molecular ion doublet at


 202 [M]⁺ and 

204 [M+2]⁺ of equal intensity. This isotopic signature is an absolute confirmation of mono-bromination, ruling out unreacted precursors or polybrominated byproducts[3].

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following field-proven methodologies detail both the synthesis of 4-bromoguaiacol and the subsequent acquisition of its spectral data.

Regioselective Synthesis via Electrophilic Aromatic Substitution

The synthesis relies on the regioselective bromination of guaiacol. N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br₂) to prevent over-bromination and strictly control the electrophilic attack at the para position relative to the strongly activating hydroxyl group[4],[6].

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of guaiacol in anhydrous acetonitrile (MeCN) or dichloromethane (DCM) to achieve a 0.2 M concentration[4],[6].

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Bromination: Slowly add 1.0 to 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 15 minutes to control the exothermic reaction[6].

  • Monitoring: Stir the mixture at 0 °C for 1 hour. Monitor the consumption of guaiacol via Thin-Layer Chromatography (TLC) using a Cyclohexane/Ethyl Acetate (9:1) solvent system.

  • Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual electrophilic bromine species[6]. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield 4-bromoguaiacol as an off-white to pale yellow solid[2].

Spectroscopic Acquisition Workflows
  • NMR Acquisition: Dissolve 10–15 mg of the purified 4-bromoguaiacol in 0.7 mL of deuterated chloroform (CDCl₃). Transfer to a 5 mm NMR tube. Acquire the ¹H spectrum at 400 MHz (16 scans) and the ¹³C spectrum at 100 MHz (min. 512 scans, proton-decoupled). Reference chemical shifts to the residual CHCl₃ peak (δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C)[3],[5].

  • IR Acquisition: Place 1–2 mg of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply pressure using the anvil and record the spectrum from 4000 to 400 cm⁻¹ against a recent background scan[4].

  • GC-MS Acquisition: Dissolve 1 mg of the sample in 1 mL of GC-grade methanol. Inject 1 µL into a Gas Chromatograph coupled to a Mass Spectrometer operating in Electron Ionization (EI) mode at 70 eV. Monitor the isotopic doublet at

    
     202/204 to confirm compound identity[3].
    

System Architecture: Synthetic & Analytical Workflow

The following diagram illustrates the logical progression from precursor selection through regioselective synthesis, culminating in multi-modal spectroscopic validation.

G Guaiacol Guaiacol (Precursor) CAS: 90-05-1 Bromination Regioselective Bromination (NBS, MeCN/DCM, 0°C) Guaiacol->Bromination Product 4-Bromoguaiacol CAS: 7368-78-7 Bromination->Product Electrophilic Aromatic Substitution NMR NMR Spectroscopy (¹H & ¹³C in CDCl₃) Product->NMR IR FT-IR Spectroscopy (ATR Crystal, 4000-400 cm⁻¹) Product->IR MS Mass Spectrometry (Isotopic 1:1 Doublet Validation) Product->MS Validation Structural Validation & Purity Confirmation (>98%) NMR->Validation IR->Validation MS->Validation

Caption: Synthetic workflow and multi-modal spectroscopic validation of 4-Bromoguaiacol.

References

  • Beilstein Journals. Supplementary Information: NMR spectra for products (4-Bromo-2-methoxyphenol). Retrieved from [Link]

  • Ludwig-Maximilians-Universität München (LMU). Biomimetic synthesis of Santalin A/B and Santarubin A/B (Synthesis Protocol). Retrieved from[Link]

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Comprehensive Technical Whitepaper: 4-(2-Bromoethyl)-2-methoxyphenol in Advanced Drug Discovery & Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Bromoethyl)-2-methoxyphenol (CAS: 164788-88-9), structurally characterized by a homovanillyl moiety and an ethyl bromide side chain, is a highly versatile bifunctional building block. As a Senior Application Scientist, I have designed this whitepaper to transcend a standard Material Safety Data Sheet (MSDS). By integrating rigorous physicochemical profiling, hazard mitigation, and field-proven synthetic methodologies, this guide serves as an authoritative resource for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The utility of 4-(2-Bromoethyl)-2-methoxyphenol stems from its dual reactivity. The primary alkyl bromide acts as an excellent electrophile, highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. Conversely, the electron-rich methoxyphenol ring can undergo electrophilic aromatic substitution or oxidative coupling if not properly protected.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Relevance
CAS Number 164788-88-9Unique chemical identifier for regulatory compliance.
Molecular Formula C9H11BrO2Dictates mass spectrometry (M and M+2 isotopic peaks due to Bromine) ()[1].
Molecular Weight 231.09 g/mol Essential for precise stoichiometric calculations in synthesis[2].
Physical Form Pale-yellow to Yellow-brown SolidColoration indicates trace oxidation of the phenol moiety[1].
Storage Conditions Inert atmosphere, Room TempPrevents atmospheric oxidation of the electron-rich phenol ring[2].
InChIKey YTUAZRBURCEDLB-UHFFFAOYSA-NStandardized structural representation for cheminformatics[1].

Material Safety & Hazard Mitigation (The SDS Core)

Handling 4-(2-Bromoethyl)-2-methoxyphenol requires a deep understanding of its hazard profile. The compound is classified under the Globally Harmonized System (GHS) as an irritant.

  • Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) ()[2].

  • Mechanistic Causality of Hazards : The primary alkyl bromide is an alkylating agent. In biological systems, electrophilic alkyl halides can covalently bind to nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on cellular proteins. This irreversible alkylation triggers localized irritation, protein denaturation, and cellular stress.

  • Self-Validating Safety Loops :

    • Action: Store under Nitrogen/Argon. Validation: The material remains pale-yellow. The electron-rich phenol ring is highly susceptible to auto-oxidation when exposed to atmospheric oxygen, forming quinone byproducts. A shift from pale-yellow to dark brown indicates oxidative degradation, visually validating that the batch has been compromised and must be re-purified.

    • Action: Handle in a Class II fume hood with nitrile gloves. Validation: Prevents inhalation of dust (P261) and averts electrophilic attack on epidermal proteins. If accidental exposure occurs, immediate rinsing (P305+P351+P338) hydrolyzes the trace surface compound and physically removes the electrophile before it can penetrate the stratum corneum[2].

Synthetic Applications & Experimental Methodologies

In drug development, this compound is primarily utilized to synthesize homovanillyl derivatives, such as capsaicin analogs (TRPV1 agonists) or dopamine receptor modulators. The following protocol details an SN2 amination, explaining the causality behind every experimental choice.

Protocol: SN2 Amination of 4-(2-Bromoethyl)-2-methoxyphenol

Objective: To synthesize a secondary amine derivative via nucleophilic displacement of the bromide leaving group.

Causality of Experimental Choices :

  • Solvent Selection : Anhydrous N,N-Dimethylformamide (DMF) is chosen. As a polar aprotic solvent, DMF solvates the cations but leaves the nucleophile unsolvated and highly reactive, accelerating the SN2 pathway. Why anhydrous? Water acts as a competing nucleophile, which would hydrolyze the alkyl bromide into an undesired alcohol.

  • Base Selection : Potassium carbonate (K₂CO₃) acts as a mild, non-nucleophilic base. Why K₂CO₃? Stronger bases like NaH or KOtBu would deprotonate the phenol (pKa ~10), creating a phenoxide anion that could undergo intermolecular alkylation, leading to catastrophic polymerization. K₂CO₃ is perfectly tuned to neutralize the HBr byproduct without initiating phenoxide-driven side reactions.

  • Temperature Control : Heating to 60°C provides the necessary activation energy for the SN2 transition state while avoiding the thermal degradation of the phenol moiety.

Step-by-Step Methodology :

  • Preparation : In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent (231 mg, 1.0 mmol) of 4-(2-Bromoethyl)-2-methoxyphenol in 5.0 mL of anhydrous DMF.

  • Activation : Add 2.0 equivalents of anhydrous K₂CO₃ (276 mg, 2.0 mmol). Stir for 10 minutes at room temperature to ensure uniform suspension.

  • Nucleophile Addition : Slowly add 1.2 equivalents of the desired primary amine (e.g., octylamine for capsaicinoid analogs).

  • Reaction Execution : Elevate the temperature to 60°C. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 7:3). Self-Validation: The disappearance of the starting material spot (Rf ~0.6) and the appearance of a more polar product spot confirms complete conversion.

  • Quenching & Workup : Cool to room temperature. Quench with 15 mL of distilled water to dissolve inorganic salts. Extract with Ethyl Acetate (3 x 10 mL). The organic layer contains the product, while DMF and salts partition into the aqueous layer.

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

G Start 4-(2-Bromoethyl)-2-methoxyphenol (Starting Material) Reagents Add Amine + K2CO3 in anhydrous DMF Start->Reagents Step 1 Reaction SN2 Nucleophilic Substitution (60°C, N2 Atmosphere) Reagents->Reaction Step 2 Workup Aqueous Workup (EtOAc extraction) Reaction->Workup Step 3 Purification Flash Chromatography (Silica Gel) Workup->Purification Step 4 QC Quality Control (NMR, LC-MS) Purification->QC Validation

Figure 1: Step-by-step synthetic workflow and quality control for SN2 amination.

Pharmacological Relevance & Pathway Modulation

Derivatives synthesized from 4-(2-Bromoethyl)-2-methoxyphenol are frequently evaluated for their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The homovanillyl group (4-hydroxy-3-methoxybenzyl equivalent) is the critical pharmacophore for TRPV1 binding, mimicking the natural ligand capsaicin. Upon binding, the receptor undergoes a conformational change, opening a non-selective cation channel that allows calcium influx, ultimately leading to membrane depolarization and the transmission of nociceptive (pain) signals.

G Ligand Homovanillyl Derivative (Capsaicinoid) Receptor TRPV1 Receptor (Sensory Neurons) Ligand->Receptor Binding IonChannel Calcium Ion Influx (Ca2+) Receptor->IonChannel Channel Opening Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential Generation Depolarization->ActionPotential Threshold Reached Pain Nociceptive Signal (Pain Sensation) ActionPotential->Pain CNS Transmission

Figure 2: Pharmacological pathway of homovanillyl derivatives activating TRPV1.

References

Sources

The Architecture of 4-Bromoguaiacol: From Historical Discovery to Modern Catalytic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromoguaiacol (4-bromo-2-methoxyphenol, CAS 7368-78-7) is a pivotal aryl halide building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex natural products[1][2]. Characterized by a phenolic hydroxyl group, a methoxy group, and a highly reactive bromine atom, it serves as an essential precursor for palladium-catalyzed cross-couplings and Diels-Alder cycloadditions[2][3]. This whitepaper critically examines the historical evolution of its synthesis, the mechanistic rationale behind its regioselective bromination, and provides field-validated, self-contained protocols for its generation and application.

Historical Context and Discovery

Historically, guaiacol derivatives were isolated from plant resins and wood tar, prized for their anesthetic properties and distinctive smoky, vanilla-like olfactory profiles[4]. The discovery of halogenated guaiacols, specifically 4-bromoguaiacol, emerged from the need to functionalize the aromatic ring for downstream complexity[4]. Early sensory studies revealed that 4-bromoguaiacol possessed a profound inter-individual odor threshold variance, spanning over three orders of magnitude, making it a subject of intense analytical interest[4][5].

In the realm of synthetic chemistry, early bromination of guaiacol relied on elemental bromine (


) in chlorinated solvents like dichloromethane or carbon tetrachloride[6][7]. While effective, these methods were plagued by hazardous handling requirements, the generation of corrosive hydrobromic acid (HBr) waste, and the toxicity of the solvents[7]. The evolution of the synthesis reflects a broader paradigm shift in organic chemistry: moving from harsh, stoichiometric halogenation toward safer, regioselective reagents like N-Bromosuccinimide (NBS)[7][8], and most recently, highly efficient electrochemical bromination using benign sodium bromide (NaBr)[9].

Mechanistic Causality and Regioselectivity

The synthesis of 4-bromoguaiacol from 2-methoxyphenol is a classic electrophilic aromatic substitution (EAS). The causality of the reaction's regioselectivity lies in the synergistic electron-donating effects of the hydroxyl (-OH) and methoxy (


) groups.
  • Steric and Electronic Directing Effects: The -OH group is a strong activator and an ortho/para director. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group is also an ortho/para director. The position para to the hydroxyl group (the 4-position) is electronically enriched and sterically less hindered compared to the position between the two heteroatoms (the 3-position) or the position ortho to the hydroxyl group (the 6-position).
    
  • Self-Validating Control: To prevent over-bromination (e.g., forming 4,6-dibromoguaiacol), stoichiometric control (1.0 equivalent of the brominating agent) and low temperatures (0 °C) are strictly maintained[8][10].

Regioselectivity Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Wheland Intermediate (Resonance Stabilized) Guaiacol->Intermediate + Br+ Electrophile Electrophilic Bromine (Br+ source) Electrophile->Intermediate Major 4-Bromoguaiacol (Major Product) Intermediate->Major Sterically Favored Minor 6-Bromoguaiacol (Minor Product) Intermediate->Minor Sterically Hindered

Mechanistic pathway of guaiacol bromination highlighting steric and electronic regioselectivity.

Evolution of Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) dictating the experimental choice.

Protocol A: NBS-Mediated Bromination (Laboratory Scale)

This method utilizes N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF), a standard approach for synthesizing intermediates for complex molecules like Santalin A/B[8].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of guaiacol in anhydrous DMF (approx. 1 M concentration) under an inert atmosphere (Nitrogen or Argon). Causality: DMF stabilizes the polar transition state of the EAS reaction, accelerating the bromination while maintaining homogeneity.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the thermal energy suppresses secondary bromination events (di-bromination) and prevents oxidative degradation of the electron-rich phenol[8].

  • Reagent Addition: Add 1.0 equivalent of NBS in small, divided portions over 30 minutes. Causality: Portion-wise addition controls the exothermic nature of the reaction and keeps the instantaneous concentration of the electrophile low, maximizing regioselectivity[1][8].

  • Reaction Monitoring: Stir for 1 hour at 0 °C. Monitor via TLC (Hexane:EtOAc).

  • Quenching & Workup: Quench the reaction by adding saturated aqueous

    
    . Causality: Sodium thiosulfate reduces any unreacted electrophilic bromine species to inert bromide, halting the reaction instantly and preventing downstream contamination[8]. Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via silica gel column chromatography to isolate pure 4-bromo-2-methoxyphenol.

Protocol B: Modern Electrochemical Bromination (Green Scale-Up)

Recent advancements have introduced electrochemical bromination using


 catalysts with oxygen vacancies (

) and NaBr, achieving Faradaic efficiencies surpassing 90%[9].

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.5 M NaBr aqueous solution mixed with an equal volume of acetonitrile. Causality: Acetonitrile solubilizes the guaiacol, while the aqueous NaBr acts as both the supporting electrolyte and the benign bromine source[9].

  • pH Optimization: Adjust the reaction media to a neutral pH. Causality: Neutral conditions favor the optimal adsorption/desorption of the Br* intermediate on the

    
     catalyst, preventing side reactions associated with highly acidic or basic environments[9].
    
  • Electrolysis: Apply a potential of 1.1 V vs. Saturated Calomel Electrode (SCE) across the cell containing the

    
     anode. Causality: A potential of 1.1 V provides the precise electromotive force required to oxidize 
    
    
    
    to active bromine species without triggering the oxygen evolution reaction (OER) or over-oxidizing the phenol[9].
  • Isolation: After 4 hours, extract the mixture with ethyl acetate, dry, and purify to yield the brominated product.

Workflow A Guaiacol + NaBr (Neutral pH, MeCN/H2O) B Electrochemical Cell (Co3O4 Anode, 1.1V) A->B C C B->C D D C->D E 4-Bromoguaiacol D->E

Workflow of modern electrochemical bromination of guaiacol using NaBr and a Co3O4 anode.

Spectroscopic Validation Data

A self-validating protocol requires rigorous analytical confirmation. The following table summarizes the quantitative spectroscopic data used to verify the successful synthesis and purity of 4-bromo-2-methoxyphenol[10].

Table 1: Quantitative Spectroscopic Data for 4-Bromo-2-methoxyphenol

Analytical MethodKey Data PointsStructural Assignment
Mass Spectrometry (EI) m/z 204 [M+2]⁺, 202 [M]⁺Molecular ion peak showing characteristic 1:1 isotopic ratio of ⁸¹Br to ⁷⁹Br[10].
Mass Spectrometry (EI) m/z 187 [M-CH₃]⁺Loss of the methoxy methyl group[10].
IR Spectroscopy 3550-3230 cm⁻¹ (broad)O-H stretch indicating intermolecular hydrogen bonding[10].
IR Spectroscopy ~650 cm⁻¹C-Br stretch, confirming halogenation[10].
¹H NMR (CDCl₃) ~3.87 ppm (s, 3H)Methoxy group protons (

)[11].
¹H NMR (CDCl₃) ~5.59 ppm (s, 1H)Phenolic hydroxyl proton (-OH)[11].
¹H NMR (CDCl₃) ~6.80 - 6.99 ppm (m, 3H)Aromatic protons exhibiting characteristic ortho and meta coupling patterns for a 1,2,4-trisubstituted benzene ring[11].

Applications in Drug Discovery and Complex Synthesis

4-Bromoguaiacol's trifunctional nature makes it a highly versatile intermediate. The bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is critical for synthesizing biaryl motifs found in numerous APIs (e.g., Bosutinib intermediates)[2][3].

Protocol C: Suzuki-Miyaura Cross-Coupling

Step-by-Step Methodology:

  • Reagent Assembly: To a flame-dried flask, add 4-bromo-2-methoxyphenol (1.0 equiv), a specific arylboronic acid (e.g., phenylboronic acid, 1.2 equiv), and

    
     (2.0 equiv)[2].
    
  • Atmospheric Control: Evacuate and backfill with Argon three times. Causality: Palladium(0) catalysts are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation[2].

  • Catalyst & Solvent: Add

    
     (0.03 equiv) and a degassed mixture of toluene/water (4:1 v/v). Causality: The biphasic solvent system dissolves both the organic substrates (toluene) and the inorganic base (water), facilitating the transmetalation step of the catalytic cycle[2].
    
  • Heating: Heat to 90 °C for 12 hours. Causality: Elevated thermal energy is required to overcome the activation barrier of the oxidative addition of the aryl bromide to the Pd(0) center[2].

  • Workup: Cool, dilute with ethyl acetate, wash with brine, dry, and purify via flash chromatography to yield the biaryl product[2].

Table 2: Utility of 4-Bromoguaiacol in Complex Synthesis

Reaction TypeReagents / CatalystTarget Motif / Application
Suzuki-Miyaura Coupling Arylboronic acids,

,

Biaryl compounds, Bosutinib intermediates[2][3].
Buchwald-Hartwig Amination Primary/Secondary amines, Pd catalystN-aryl derivatives, carbon-nitrogen bond formation[2].
O-Alkylation / Allylation Allyl bromide,

, Acetonitrile
Synthesis of (+)-Dehydrodiconiferyl Alcohol derivatives[6].
Oxidation / Diels-Alder Oxidants (to form quinone), DienesPolyfunctionalized bicyclic systems, scyphostatin analogues[2][3].

References

  • TopSCHOLAR. "An Expedited, Regiospecific para-Bromination of Activated Aryls." Western Kentucky University. Available at: [Link]

  • LMU München. "Biomimetic synthesis of Santalin A/B and Santarubin A/B." Ludwig-Maximilians-Universität München. Available at: [Link]

  • National Institutes of Health (PMC). "Scalable and efficient electrochemical bromination of arenes with Faradaic efficiencies surpassing 90%." Nature Communications. Available at:[Link]

  • Graz University of Technology. "Odour qualities and odour thresholds of halogenated, alkylated, alkenylated and methoxylated guaiacol-derived odorants." OpenLib. Available at:[Link]

  • Frontiers. "Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants." Frontiers in Chemistry. Available at:[Link]

  • Taylor & Francis Online. "Stereoselective Synthesis of the Neolignan, (+)-Dehydrodiconiferyl Alcohol." Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Google Patents. "CN113666812A - Synthetic method of 5-halogenated ortho-veratrol.

Sources

Fundamental Reactivity of 4-(2-Bromoethyl)-2-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Bromoethyl)-2-methoxyphenol (CAS: 164788-88-9), frequently referred to in literature as homovanillyl bromide, is a highly versatile, bifunctional building block utilized extensively in the synthesis of phenethylamine derivatives, dopamine analogues, and complex pharmaceutical metabolites. As a Senior Application Scientist, I have structured this whitepaper to dissect the molecule’s core reactivity centers, detailing the mechanistic causality behind synthetic choices and providing field-proven, self-validating protocols for its most critical transformations.

Structural Anatomy & Electronic Profile

The synthetic utility of 4-(2-Bromoethyl)-2-methoxyphenol stems from its distinct, orthogonally reactive domains:

  • The Guaiacol Core (Nucleophilic/Electron-Rich): The combination of a phenolic hydroxyl (-OH) at position 1 and a methoxy group (-OCH₃) at position 2 creates a highly activated aromatic system. The phenol (pKa ~10) can be readily deprotonated to form a potent oxygen nucleophile.

  • The 2-Bromoethyl Side Chain (Electrophilic): A primary alkyl halide situated at position 4. It is highly susceptible to bimolecular nucleophilic substitution (SN2) by amines, thiols, and other nucleophiles.

The inherent challenge in utilizing this molecule lies in chemoselectivity . Because the molecule possesses both a strong electrophile (alkyl bromide) and a latent nucleophile (phenol), base-mediated reactions risk triggering intermolecular self-condensation (polymerization).

ReactivityMap Center 4-(2-Bromoethyl)- 2-methoxyphenol OH Phenolic -OH (Nucleophile/Acidic) Center->OH pKa ~10 OMe Methoxy -OCH3 (EDG/Cleavable) Center->OMe Ether cleavage Br Alkyl Bromide (Electrophile) Center->Br SN2 / E2 Ring Aromatic Ring (Electron-Rich) Center->Ring EAS OH_Rx O-Alkylation (Protection) OH->OH_Rx OMe_Rx Catechol Formation (BBr3) OMe->OMe_Rx Br_Rx N-Alkylation (Amines) Br->Br_Rx Ring_Rx Halogenation/ Nitration Ring->Ring_Rx

Figure 1: Bifunctional reactivity map of 4-(2-Bromoethyl)-2-methoxyphenol.

The Electrophilic Hub: Alkyl Bromide Reactivity (SN2)

The primary synthetic application of this molecule is the generation of N-substituted phenethylamines. This is achieved via SN2 displacement of the bromide by primary or secondary amines. This precise transformation was notably utilized to synthesize reference standards for major urinary cyclopropylfentanyl metabolites () [1].

Causality in Experimental Design: Base Selection

When performing N-alkylation, a base is required to neutralize the generated HBr. However, strong bases will deprotonate the phenol, leading to competitive O-alkylation or oligomerization. To circumvent this without resorting to protecting groups, chemists often utilize Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents like acetonitrile. The large ionic radius of the cesium cation provides a "naked" carbonate that enhances the nucleophilicity of the amine, while the heterogeneous nature of the reaction limits the solubility of the phenoxide, driving chemoselectivity toward N-alkylation.

Protocol 1: Self-Validating N-Alkylation Workflow

Objective: Synthesize an N-alkylated homovanillamine derivative.

  • Setup: In an oven-dried flask under N₂, dissolve 4-(2-bromoethyl)-2-methoxyphenol (1.0 eq) and the target secondary amine (1.2 eq) in anhydrous acetonitrile (0.2 M).

  • Activation: Add finely powdered Cs₂CO₃ (1.5 eq).

  • Reaction: Stir the suspension at 60 °C for 16 hours.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography (DCM/MeOH gradient).

Self-Validation Checkpoint:

  • TLC: The starting bromide (UV active) should disappear.

  • ¹H NMR (CDCl₃): The definitive proof of success is the upfield shift of the side-chain methylene protons. The -CH₂-Br protons in the starting material appear as a triplet at ~3.5 ppm . Upon successful N-alkylation, these protons shift to ~2.6–2.8 ppm (-CH₂-N). The persistence of the broad phenolic -OH singlet at ~5.5 ppm confirms that O-alkylation did not occur.

The Nucleophilic Hub: Phenolic Hydroxyl Reactivity

When the downstream synthesis requires harsh basic conditions or Grignard formation, the acidic phenol must be masked. The phenoxide ion is a superb nucleophile, allowing for rapid O-alkylation. Benzyl (Bn) protection is the industry standard due to its stability under basic/nucleophilic conditions and its facile removal via palladium-catalyzed hydrogenolysis.

Protocol 2: Self-Validating O-Benzylation

Objective: Mask the phenol to prevent self-condensation during subsequent SN2 reactions.

  • Setup: Dissolve 4-(2-bromoethyl)-2-methoxyphenol (1.0 eq) in anhydrous DMF (0.3 M).

  • Deprotonation: Add K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to generate the phenoxide.

  • Alkylation: Dropwise add Benzyl Bromide (1.1 eq). Stir at room temperature for 4 hours.

  • Workup: Quench with water, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint:

  • TLC: The product will elute significantly faster (higher R_f) than the starting material in Hexanes/EtOAc due to the loss of the hydrogen-bonding hydroxyl group.

  • ¹H NMR (CDCl₃): The disappearance of the -OH peak (~5.5 ppm) and the emergence of a new sharp singlet at ~5.1 ppm (integrating to 2H, benzylic -CH₂-O-) validates the protection.

Retrosynthetic Origins: The Appel Reaction

While commercially available, 4-(2-bromoethyl)-2-methoxyphenol is frequently synthesized in-house from its corresponding alcohol, homovanillyl alcohol (4-hydroxy-3-methoxyphenethyl alcohol). This precursor is widely studied in the context of lipophilic phenethyl esters and antioxidant activity () [2].

To convert the primary alcohol to a bromide without damaging the sensitive guaiacol ring, the Appel Reaction (CBr₄ / PPh₃) is preferred over harsh reagents like PBr₃ or HBr, which can cause unwanted demethylation of the methoxy group.

Workflow Start Homovanillyl Alcohol Bromination Appel Reaction (CBr4, PPh3) Start->Bromination Product1 4-(2-Bromoethyl)- 2-methoxyphenol Bromination->Product1 Protection Phenol Protection (BnBr, K2CO3) Product1->Protection Prevents Polymerization Product2 Protected Bromide Protection->Product2 Substitution SN2 with Amine (Secondary Amine) Product2->Substitution Deprotection Deprotection (H2, Pd/C) Substitution->Deprotection Final Target Phenethylamine Deprotection->Final

Figure 2: Synthetic workflow for N-alkylation utilizing a phenol protection strategy.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and analytical validation markers for the core transformations of 4-(2-Bromoethyl)-2-methoxyphenol.

TransformationReagents & ConditionsTypical YieldPrimary Byproduct¹H NMR Validation Marker (CDCl₃)
Synthesis (Appel) Homovanillyl alcohol, CBr₄ (1.3 eq), PPh₃ (1.1 eq), DCM, RT, 20h85–92%Triphenylphosphine oxideShift of -CH₂-OH (~3.8 ppm) to -CH₂-Br (~3.5 ppm)
N-Alkylation Sec-amine (1.2 eq), Cs₂CO₃ (1.5 eq), MeCN, 60 °C, 16h70–85%Polyether oligomers (if base is too strong)Shift of -CH₂-Br (~3.5 ppm) to -CH₂-N (~2.7 ppm)
O-Benzylation BnBr (1.1 eq), K₂CO₃ (1.5 eq), DMF, RT, 4h90–98%Dialkylated salts (rare)Appearance of benzylic singlet at ~5.1 ppm
Demethylation BBr₃ (3.0 eq), DCM, -78 °C to RT, 12h75–88%Incomplete cleavageDisappearance of -OCH₃ singlet at ~3.8 ppm

References

  • Vikingsson, S., Rautio, T., Wallgren, J., Åstrand, A., Watanabe, S., Dahlén, J., Wohlfarth, A., Konradsson, P., Wu, X., Kronstrand, R., & Gréen, H. (2019). "LC-QTOF-MS Identification of Major Urinary Cyclopropylfentanyl Metabolites Using Synthesized Standards." Journal of Analytical Toxicology, 43(8), 607–614.[Link]

  • Bernini, R., Barontini, M., Cis, V., Carastro, I., Tofani, D., Chiodo, R. A., Lupattelli, P., & Incerpi, S. (2018). "Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays." Molecules, 23(1), 208.[Link]

Methodological & Application

Application Note: High-Yield Synthesis of 4-(2-Bromoethyl)-2-methoxyphenol from Guaiacol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Comprehensive Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

4-(2-Bromoethyl)-2-methoxyphenol (commonly known as homovanillyl bromide) is a highly versatile electrophilic building block. It is extensively utilized in the pharmaceutical industry for the synthesis of dopamine analogs,


-adrenergic receptor agonists, and complex lignin model compounds.

Synthesizing this compound directly from the inexpensive, biomass-derived precursor guaiacol (2-methoxyphenol) presents a classic chemoselectivity challenge. Direct functionalization of the highly activated aromatic ring often leads to polyalkylation or undesired regiochemistry. To bypass these issues, this application note details a robust, four-step homologation sequence: Fries Rearrangement


 Willgerodt-Kindler Homologation 

Borane Reduction

Appel Bromination
.

This route leverages thermodynamic control to establish the correct regiochemistry and employs mild, neutral conditions during late-stage functionalization to prevent the polymerization of the electron-rich phenolic core.

Mechanistic Causality & Reaction Design

As a self-validating synthetic system, every reagent in this workflow is chosen to maximize chemoselectivity:

  • Fries Rearrangement (Regiocontrol): Direct Friedel-Crafts alkylation of guaiacol yields intractable mixtures. Instead, guaiacol is first acetylated, followed by an AlCl

    
    -catalyzed Fries rearrangement. The acylium ion selectively attacks the sterically accessible para-position relative to the strongly activating phenolic -OH group, yielding acetovanillone[1][2].
    
  • Willgerodt-Kindler Homologation (Chain Extension): To extend the carbon chain without using highly toxic cyanides or sensitive organometallics, acetovanillone is reacted with elemental sulfur and morpholine. This forms an intermediate thioacetomorpholide, migrating the oxidation state to the terminal carbon. Subsequent alkaline hydrolysis yields homovanillic acid (HVA).

  • Borane Reduction (Chemoselectivity): Homovanillic acid is reduced using Borane-Tetrahydrofuran (BH

    
    ·THF). Unlike LiAlH
    
    
    
    , which reacts violently with acidic phenolic protons and can cause over-reduction, borane is highly chemoselective for carboxylic acids, yielding homovanillyl alcohol cleanly[3].
  • Appel Bromination (Neutral Halogenation): Converting the primary alcohol to a bromide using strongly acidic reagents (e.g., HBr, PBr

    
    ) risks protonating the electron-rich aromatic ring, triggering Friedel-Crafts polymerization. The Appel reaction (CBr
    
    
    
    /PPh
    
    
    ) proceeds via an oxyphosphonium intermediate under mild, neutral conditions, ensuring clean inversion/substitution without cationic side reactions[4].

Visualization of the Experimental Workflow

G A Guaiacol B Acetovanillone A->B 1. Ac2O 2. AlCl3 (Fries) C Homovanillic Acid B->C 1. S8, Morpholine 2. NaOH, H2O (Willgerodt-Kindler) D Homovanillyl Alcohol C->D BH3·THF (Reduction) E Homovanillyl Bromide D->E CBr4, PPh3 (Appel)

Workflow for the 4-step synthesis of homovanillyl bromide from guaiacol.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for a 100-mmol scale synthesis, providing expected yields and purification strategies for bench-scale execution.

StepTransformationReagents / CatalystTemp (°C)Time (h)Avg. Yield (%)Purification Method
1 Fries RearrangementAc

O, Pyridine; then AlCl

1204.075%Recrystallization (EtOH)
2 Willgerodt-KindlerS

, Morpholine; then NaOH
130

100
16.068%Acid-Base Extraction
3 Borane ReductionBH

·THF (1.0 M in THF)
0

25
6.085%Silica Column (Hex/EtOAc)
4 Appel BrominationCBr

, PPh

, dry DCM
0

25
3.082%Silica Column (Hex/EtOAc)
Overall Guaiacol

Target
--~29.0 ~35% -

Detailed Experimental Protocols

Step 1: Synthesis of Acetovanillone via Fries Rearrangement
  • Acetylation: Dissolve guaiacol (12.4 g, 100 mmol) in dry dichloromethane (DCM, 100 mL). Add pyridine (9.5 g, 120 mmol) followed by dropwise addition of acetic anhydride (12.2 g, 120 mmol) at 0 °C. Stir at room temperature for 2 hours. Wash the organic layer with 1M HCl, then brine. Dry over Na

    
    SO
    
    
    
    and concentrate to yield intermediate guaiacol acetate.
  • Rearrangement: In a dry, round-bottom flask equipped with a reflux condenser, combine the crude guaiacol acetate with anhydrous AlCl

    
     (20.0 g, 150 mmol). Heat the neat mixture slowly to 120 °C. The mixture will melt and turn dark. Stir at 120 °C for 2 hours.
    
  • Workup & Validation: Cool the flask to 0 °C and carefully quench with ice-cold 1M HCl (vigorous exothermic reaction). Extract with ethyl acetate (3

    
     75 mL).
    
    • Self-Validation: TLC (Hexanes/EtOAc 7:3) will show the disappearance of the high-R

      
       ester and the appearance of a lower-R
      
      
      
      UV-active spot that stains dark brown with aqueous FeCl
      
      
      (confirming the liberated free phenolic -OH).
  • Purification: Concentrate the organic layer and recrystallize the crude solid from hot ethanol to yield acetovanillone as off-white crystals.

Step 2: Willgerodt-Kindler Homologation to Homovanillic Acid
  • Thioamide Formation: Combine acetovanillone (12.5 g, 75 mmol), elemental sulfur (S

    
    , 3.6 g, 112.5 mmol), and morpholine (19.6 g, 225 mmol) in a flask. Reflux the mixture at 130 °C for 12 hours under an inert atmosphere.
    
  • Hydrolysis: Cool the mixture to 80 °C. Add 10% aqueous NaOH (150 mL) directly to the flask and reflux at 100 °C for 4 hours.

    • Self-Validation: Complete hydrolysis is visually indicated when the organic thioamide completely dissolves into the aqueous phase as the water-soluble sodium homovanillate salt.

  • Workup: Cool to room temperature and wash the alkaline aqueous layer with DCM (2

    
     50 mL) to remove unreacted morpholine and neutral byproducts. Acidify the aqueous layer with concentrated HCl to pH 2. Extract the precipitated homovanillic acid with EtOAc (3 
    
    
    
    100 mL), dry over Na
    
    
    SO
    
    
    , and concentrate.
Step 3: Chemoselective Reduction to Homovanillyl Alcohol
  • Reduction: Dissolve homovanillic acid (9.1 g, 50 mmol) in anhydrous THF (100 mL) under argon. Cool to 0 °C. Slowly add BH

    
    ·THF (1.0 M in THF, 125 mL, 125 mmol) dropwise. Note: 2.5 equivalents are used to account for the consumption of borane by the free phenolic -OH.
    
  • Monitoring: Stir the reaction at room temperature for 6 hours.

    • Self-Validation: The reaction is complete when hydrogen gas evolution ceases and TLC shows the complete consumption of the highly polar carboxylic acid streak.

  • Quench & Isolate: Cool to 0 °C and carefully quench by dropwise addition of methanol until bubbling stops. Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and water. Dry the organic layer and purify via flash chromatography (Hexanes/EtOAc 1:1) to yield homovanillyl alcohol as a pale yellow oil.

Step 4: Appel Bromination to 4-(2-Bromoethyl)-2-methoxyphenol
  • Halogenation: Dissolve homovanillyl alcohol (6.7 g, 40 mmol) and carbon tetrabromide (CBr

    
    , 15.9 g, 48 mmol) in anhydrous DCM (80 mL). Cool the solution to 0 °C under argon.
    
  • Phosphine Addition: Add triphenylphosphine (PPh

    
    , 13.1 g, 50 mmol) in small portions over 15 minutes to control the exotherm. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.
    
    • Self-Validation: The formation of triphenylphosphine oxide (TPPO) as a white precipitate upon partial concentration of the solvent is a macroscopic indicator of successful oxygen-halogen exchange.

  • Purification: Concentrate the reaction mixture to a slurry. Load directly onto a silica gel column and elute with Hexanes/EtOAc (8:2) to separate the target bromide from the highly polar TPPO byproduct. Evaporate the solvent to afford 4-(2-Bromoethyl)-2-methoxyphenol as a stable, off-white solid.

References

  • Boodida, S., et al. "Reaction Network for Acylation of Guaiacol with Acetic Acid/Acetyl Chloride." Asian Journal of Chemistry. 1[1]

  • Organic Chemistry Portal. "Fries Rearrangement: Mechanism and Scope." Organic-Chemistry.org. 2[2]

  • Patent WO2012003625A1. "Process for preparing hydroxytyrosol and homovanillyl alcohol derivatives." Google Patents. 3[3]

  • MDPI. "Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol." Molecules. 4[4]

Sources

detailed protocol for Suzuki-Miyaura coupling with 4-Bromoguaiacol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling with 4-Bromoguaiacol

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1] This application note provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromoguaiacol with phenylboronic acid. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide from setup to purification, and provide critical safety and handling information for all reagents. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for synthesizing substituted biaryl structures, which are prevalent in pharmaceuticals and advanced materials.

The Scientific Foundation: Mechanism of the Suzuki-Miyaura Coupling

The efficacy of the Suzuki-Miyaura coupling stems from a well-understood catalytic cycle involving a palladium catalyst.[2] The cycle is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The cycle begins with a Pd(0) species, which is the active catalyst.[4] Oxidative addition of the aryl halide (4-bromoguaiacol) to the Pd(0) center forms a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3] For the subsequent transmetalation to occur, the organoboron compound (phenylboronic acid) must be activated. This is the critical role of the base (e.g., Potassium Carbonate).[5] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.[6][7] The final step, reductive elimination, involves the coupling of the two organic groups attached to the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)L₂-X (Palladacycle) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_diaryl reductive_elim Reductive Elimination pd2_diaryl->reductive_elim reductive_elim->pd0  Regeneration product Ar-Ar' (Product) reductive_elim->product reactants Ar-X + Ar'-B(OH)₂ + Base reactants->oxidative_add reactants->transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagents and Safety Considerations

Successful and safe execution requires careful handling of all reagents. The following table summarizes the necessary chemicals, their properties, and essential safety protocols based on their Safety Data Sheets (SDS).

ReagentFormulaM.W.RoleKey Safety Precautions
4-Bromoguaiacol C₇H₇BrO₂203.04Aryl Halide (Electrophile)Causes skin, eye, and respiratory irritation.[8][9] Wear gloves and safety glasses. Handle in a fume hood.
Phenylboronic Acid C₆H₇BO₂121.93Organoboron (Nucleophile)Harmful if swallowed.[10][11] Causes skin and serious eye irritation.[12][13] Hygroscopic; store in a dry place under inert atmosphere.[10]
Tetrakis(triphenylphosphine)palladium(0) C₇₂H₆₀P₄Pd1155.56CatalystHarmful if swallowed.[14][15] Handle in a well-ventilated area or fume hood. May cause skin sensitization.[16]
Potassium Carbonate K₂CO₃138.21BaseCauses serious eye and skin irritation.[17][18] May cause respiratory irritation.[19][20] Handle as a fine powder in a fume hood to avoid inhalation.
Toluene C₇H₈92.14SolventHighly flammable liquid and vapor.[21] May be fatal if swallowed and enters airways.[22] Causes skin irritation and may cause drowsiness or dizziness.[23] Ground all equipment to prevent static discharge.[23]
Ethanol C₂H₆O46.07Co-SolventHighly flammable liquid and vapor. Keep away from ignition sources.
Ethyl Acetate C₄H₈O₂88.11Extraction/EluentHighly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
Hexanes N/A~86.18EluentHighly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.
Magnesium Sulfate MgSO₄120.37Drying AgentGenerally low hazard, but handle with gloves to prevent skin dryness.

Detailed Experimental Protocol

This protocol details the coupling of 4-bromoguaiacol with phenylboronic acid on a 1.0 mmol scale.

Reagent Quantities
ReagentAmountMoles (mmol)Equivalents
4-Bromoguaiacol203 mg1.01.0
Phenylboronic Acid146 mg1.21.2
Pd(PPh₃)₄35 mg0.030.03 (3 mol%)
Potassium Carbonate415 mg3.03.0
Toluene5 mL--
Ethanol2 mL--
Deionized Water2 mL--
Step-by-Step Procedure
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling protocol.
  • Preparation: Ensure all glassware (a 25 mL round-bottom flask and a magnetic stir bar) is thoroughly oven-dried to remove moisture.

  • Reaction Setup: Assemble the flask with a reflux condenser. To the flask, add 4-bromoguaiacol (203 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

    • Scientist's Note: Using a slight excess of the boronic acid (1.2 eq.) helps drive the reaction to completion. The base is typically used in 2-3 fold excess to ensure complete activation of the boronic acid.[7]

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst can be sensitive to oxygen, especially at elevated temperatures.

  • Solvent Addition: Using syringes, add degassed toluene (5 mL), ethanol (2 mL), and deionized water (2 mL). The solvent system is biphasic; vigorous stirring is required.

    • Scientist's Note: The use of a co-solvent like ethanol helps to solubilize the reagents, particularly the inorganic base, facilitating a smoother reaction.[24]

  • Heating: Lower the flask into an oil bath preheated to 90-100 °C. Allow the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. Spot the reaction mixture against a spot of the 4-bromoguaiacol starting material. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.

  • Workup - Quenching and Extraction: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 15 mL of deionized water and 15 mL of ethyl acetate to the flask. Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate.

  • Combine and Wash: Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. Combine the organic layers and wash them with 20 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting with 95:5 Hexanes:Ethyl Acetate is typically effective for separating the desired biaryl product from nonpolar impurities and baseline catalyst residue.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and place the final product under high vacuum to remove residual solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Wet reagents or solvents.4. Ineffective base.1. Use fresh, high-quality catalyst. Pd(PPh₃)₄ should be a bright yellow crystalline solid.[25]2. Degas solvents thoroughly via sparging with N₂/Ar or freeze-pump-thaw cycles.3. Ensure all glassware is oven-dried and use anhydrous solvents if necessary.4. Use a freshly opened or properly stored base. Consider a stronger base like K₃PO₄.[26]
Significant Starting Material Remaining 1. Reaction time too short.2. Insufficient temperature.1. Continue heating and monitor by TLC until starting material is consumed.2. Ensure the reaction mixture is refluxing properly.
Formation of Side Products (e.g., Homo-coupling) 1. Oxygen contamination.2. Sub-optimal catalyst loading or ligand choice.1. Improve the inert atmosphere technique.2. Screen different catalyst loadings. While Pd(PPh₃)₄ is robust, other catalysts with specialized phosphine ligands can sometimes minimize side reactions.[27]

References

  • Cedeño, D. L., & Alegría, A. E. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 77(17), 7436–7444. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • INEOS KOH. (2022). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: toluene. [Link]

  • Redox. (2020). Safety Data Sheet Potassium Carbonate. [Link]

  • Katrium Chemical Industries SA. (2025). SAFETY DATA SHEET - SDS. [Link]

  • ScienceLab.com. (2015). Safety Data Sheet - Toluene. [Link]

  • National Institutes of Health. (n.d.). Toluene. PubChem. [Link]

  • Armand Products. (2023). Potassium Carbonate Anhydrous All Grades SDS. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylboronic acid D5. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Asiri, A. M., et al. (2014). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 19(6), 7436-7445. [Link]

  • Al-Masum, M., & Al-Ahmari, M. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh₃)₄ Catalyst Loading. Synthetic Communications, 39(23), 4257-4266. [Link]

  • Fantasia, S., et al. (2007). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical, 261(2), 213-217. [Link]

  • Ascensus Specialties. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0). [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. [Link]

  • Al-Masum, M., & Islam, M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Bakherad, M., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. Journal of Heterocyclic Chemistry, 59(4), 738-746. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

Sources

Application Note: Chemoselective Ullmann Condensation for Diaryl Ether Synthesis Using 4-(2-Bromoethyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of diaryl ethers is a critical transformation in the development of neuroactive pharmaceutical agents, GPCR ligands, and complex agrochemicals. 4-(2-Bromoethyl)-2-methoxyphenol (CAS: 164788-88-9) serves as a highly versatile building block, offering a pendant aliphatic bromide for downstream late-stage functionalization (e.g., S_N2 amination).

However, subjecting this bifunctional substrate to standard Ullmann condensation conditions presents a severe chemoselectivity challenge. The presence of a nucleophilic phenoxide and an electrophilic aliphatic bromide in the same reaction vessel often leads to uncatalyzed Williamson-type self-condensation, resulting in oligomeric or polymeric byproducts. This application note details a kinetically controlled, ligand-accelerated Copper(I) catalytic system that successfully outcompetes the S_N2 degradation pathway, enabling the high-yield synthesis of structurally intact diaryl ethers.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, I frequently observe that simply applying generic cross-coupling conditions to bifunctional substrates leads to catastrophic yield losses. To achieve orthogonal discrimination between the C(sp²)–O Ullmann coupling and the C(sp³)–O Williamson etherification, we must manipulate the kinetics of the catalytic cycle.

The Chemoselectivity Challenge

Under basic conditions, 4-(2-bromoethyl)-2-methoxyphenol is deprotonated to form a highly reactive phenoxide. If the oxidative addition of the aryl halide to the Cu(I) center is slow (as is the case with unliganded copper at temperatures <120 °C), the phenoxide will preferentially attack the pendant bromoethyl group of an adjacent molecule.

Kinetic Control via Ligand and Base Selection

To invert this reactivity, we rely on two mechanistic interventions:

  • Ligand Acceleration: The addition of a bidentate ligand, such as N,N-dimethylglycine, coordinates to the Cu(I) center, increasing its electron density. This significantly lowers the activation energy required for the oxidative addition of the aryl iodide, allowing the Ullmann cycle to proceed rapidly at a mild 90 °C .

  • The "Cesium Effect": The choice of base is equally critical. Strong bases like sodium tert-butoxide (NaOtBu) generate a "naked," highly nucleophilic phenoxide that rapidly polymerizes. Conversely, Cesium carbonate (Cs₂CO₃) acts as a mild, bulky base. The large ionic radius of the Cs⁺ cation provides a "soft" counterion effect that enhances the solubility of the phenoxide while attenuating its nucleophilicity toward the "hard" aliphatic bromide.

Chemoselectivity Substrate 4-(2-Bromoethyl)- 2-methoxyphenol Ullmann Ullmann C-O Coupling (CuI, Ligand, 90°C) Substrate->Ullmann Aryl-I, Cs2CO3 Williamson Williamson Etherification (Base, Uncatalyzed) Substrate->Williamson Strong Base (e.g., NaOtBu) Desired Diaryl Ether (Aliphatic Br Intact) Ullmann->Desired Chemoselective Undesired Polymeric/Oligomeric Alkyl Ethers Williamson->Undesired Competing SN2

Fig 1: Chemoselective pathways of 4-(2-Bromoethyl)-2-methoxyphenol under basic conditions.

Optimization Data

The table below summarizes the quantitative data driving our protocol choices. The combination of CuI, N,N-dimethylglycine, and Cs₂CO₃ at 90 °C provides the optimal thermodynamic environment to suppress S_N2 polymerization.

Table 1: Optimization of Reaction Conditions for Chemoselective Diaryl Ether Synthesis *

EntryCopper SourceLigand (20 mol%)Base (2.0 eq)Temp (°C)Yield of Diaryl Ether (%)Yield of Polymeric Byproduct (%)
1CuI (10 mol%)NoneK₂CO₃1101565
2CuI (10 mol%)NoneCs₂CO₃1102258
3CuI (10 mol%)N,N-DimethylglycineNaOtBu901085
4CuI (10 mol%)N,N-DimethylglycineK₂CO₃906815
5 CuI (10 mol%) N,N-Dimethylglycine Cs₂CO₃ 90 89 <5

*Reaction conditions: 4-(2-Bromoethyl)-2-methoxyphenol (1.0 mmol), Iodobenzene (1.2 mmol), Dioxane (5 mL), 18 h under Argon.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the catalytic cycle before proceeding to the next step .

Materials & Reagents
  • Substrate: 4-(2-Bromoethyl)-2-methoxyphenol (1.0 equiv, rigorously dried)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI, 99.999% trace metals basis, 10 mol%)

  • Ligand: N,N-Dimethylglycine (20 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv, oven-dried at 150 °C overnight)

  • Solvent: Anhydrous 1,4-Dioxane (Degassed via sparging)

Step-by-Step Workflow
  • Schlenk Flask Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x). Causality: Cu(I) is highly susceptible to disproportionation and oxidation to inactive Cu(II) in the presence of atmospheric oxygen and moisture.

  • Reagent Charging: Under a positive flow of Argon, charge the flask with CuI (19 mg, 0.1 mmol), N,N-dimethylglycine (20.6 mg, 0.2 mmol), Cs₂CO₃ (651 mg, 2.0 mmol), and 4-(2-Bromoethyl)-2-methoxyphenol (231 mg, 1.0 mmol).

  • Solvent & Electrophile Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) followed by the Aryl Iodide (1.2 mmol) via syringe.

  • Degassing (Validation Checkpoint 1): Perform three freeze-pump-thaw cycles. Upon warming to room temperature, the mixture should appear as a pale blue/green suspension.

  • Reaction Initiation: Submerge the flask in a pre-heated oil bath at 90 °C.

  • Catalyst Activation (Validation Checkpoint 2): Within 15–30 minutes of heating, observe the reaction mixture. The suspension should transition to a deep, homogenous brown or dark green solution. This color change is a self-validating indicator that the active[L-Cu(I)-OAr] complex has successfully formed.

  • Monitoring: Stir at 90 °C for 18 hours. Monitor via LC-MS. Validation Checkpoint 3: The product peak must exhibit a distinct 1:1 isotopic mass distribution (M, M+2) confirming the aliphatic bromide remains intact.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove copper salts and inorganic base. Wash the organic filtrate with water (3 x 10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure diaryl ether.

CatalyticCycle Precat CuI + N,N-Dimethylglycine Active [L-Cu(I)-I] Active Catalyst Precat->Active Phenoxide Phenoxide Coordination (Base Promoted) Active->Phenoxide -HI OxAdd Oxidative Addition (Aryl-I) Phenoxide->OxAdd CuIII [L-Cu(III)(Ar)(OAr)I] Complex OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->Active Catalyst Regeneration Product Diaryl Ether Product RedElim->Product

Fig 2: Ligand-accelerated Cu(I) catalytic cycle for Ullmann diaryl ether synthesis.

References

  • Ma, D.; Cai, Q. "N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides." Organic Letters, 2003, 5(21), 3799–3802. URL:[Link]

  • Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. "A General and Mild Ullmann-Type Synthesis of Diaryl Ethers." Organic Letters, 2004, 6(6), 913–916. URL: [Link]

  • Lipshutz, B. H.; Unger, J. B.; Taft, B. R. "Copper-in-Charcoal (Cu/C) Promoted Diaryl Ether Formation." Organic Letters, 2007, 9(6), 1089–1092. URL:[Link]

Application Note: Streamlining the Synthesis of Bosutinib Intermediates via 4-Bromoguaiacol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Bosutinib (SKI-606) is a potent, orally active dual inhibitor of the Src and Abl tyrosine kinases, primarily utilized in the targeted treatment of chronic myelogenous leukemia (CML)[1]. The structural core of the Bosutinib molecule is an advanced 4-anilino-3-quinolinecarbonitrile scaffold. For process chemists and drug development professionals, the critical bottleneck in manufacturing is the efficient, scalable construction of the key intermediate: 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile [2].

Historically, synthetic routes have relied on vanillic acid (3-methoxy-4-hydroxybenzoic acid) as the foundational starting material. However, this traditional pathway requires harsh nitration (using concentrated HNO₃/AcOH) and subsequent reduction steps (Fe/NH₄Cl or extended Pd/C hydrogenation)[3]. These steps are notorious for poor regiocontrol, over-oxidation, and the generation of hazardous waste, ultimately bottlenecking the overall yield and scalability[4].

To circumvent these limitations, 4-Bromoguaiacol (4-bromo-2-methoxyphenol, CAS: 7368-78-7) and its closely related isomers have emerged as highly efficient, pre-functionalized building blocks[5].

The Mechanistic Advantage: The inherent substitution pattern of 4-bromoguaiacol perfectly maps onto the target quinoline core. The methoxy group is pre-installed at the correct position (future C6), and the free phenolic hydroxyl allows for direct O-alkylation to install the 7-(3-chloropropoxy) side chain[5]. Crucially, the pre-installed bromine atom serves as a highly reactive, regioselective handle for downstream carbon-carbon bond formation (such as palladium-catalyzed cyanation or Friedel-Crafts acylation), completely bypassing the need for unselective nitration and reduction sequences[6].

Comparative Efficiency Analysis

The strategic shift from vanillic acid to a brominated methoxyphenol precursor yields significant improvements in both step economy and overall yield, as demonstrated in 5[5].

ParameterRoute A: Brominated Methoxyphenol PathwayRoute B: Traditional Vanillic Acid Pathway
Starting Material Brominated Methoxyphenol (e.g., 4-bromo/5-bromo isomers)Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)
Key Transformations O-Alkylation, Pd-Cyanation/Acylation, Intramolecular CyclizationEsterification, Alkylation, Nitration, Reduction, Cyclization
Overall Yield 36.9% 29.8% (often <20% at scale)
Number of Steps 7 8
Primary Advantage Avoids harsh nitration; utilizes Br as a precise cross-coupling handle.Low raw material cost, but high purification overhead.

Synthetic Pathway Visualization

Pathway SM 4-Bromoguaiacol (Starting Material) Alk O-Alkylation (1-Bromo-3-chloropropane) SM->Alk Int1 Alkylated Arene (Aryl Bromide) Alk->Int1 SN2 Displacement Cyano Pd-Catalyzed Cyanation & Amination Int1->Cyano Int2 Acrylonitrile Precursor Cyano->Int2 C-C Bond Formation Cycl Intramolecular Cyclization (K2CO3, DMF, 120°C) Int2->Cycl Prod Bosutinib Quinoline Core (Key Intermediate) Cycl->Prod Ring Closure

Workflow for the synthesis of the Bosutinib quinoline core from 4-Bromoguaiacol.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system designed for high-purity intermediate generation. Mechanistic causality is explicitly stated to guide analytical troubleshooting.

Phase 1: Regioselective O-Alkylation

Objective : Install the 3-chloropropoxy side chain at the free phenolic position of 4-bromoguaiacol.

  • Preparation : In a flame-dried, nitrogen-purged round-bottom flask, dissolve 4-bromoguaiacol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Deprotonation : Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv) in a single portion.

    • Causality : K₂CO₃ is a mild base sufficient to quantitatively deprotonate the phenol (pKa ~10) without causing oxidative degradation. DMF, a polar aprotic solvent, poorly solvates the resulting phenoxide anion, drastically increasing its nucleophilicity for the subsequent Sₙ2 reaction.

  • Alkylation : Add 1-bromo-3-chloropropane (1.2 equiv) dropwise at room temperature. Heat the mixture to 70 °C for 2 hours.

    • Causality : The differential leaving group ability between bromine and chlorine ensures that the phenoxide selectively attacks the brominated carbon of the alkylating agent, preventing the formation of undesired dimers or oligomers.

  • Validation : The reaction mixture will transition from a clear solution to a cloudy suspension as KBr precipitates. This precipitation drives the reaction forward (Le Chatelier's principle) and serves as a reliable visual indicator of reaction progress.

  • Workup : Cool to room temperature, quench with ice water, and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove residual DMF. Dry over MgSO₄ and concentrate to yield the alkylated aryl bromide.

Phase 2: Cross-Coupling & Acrylonitrile Formation

Objective : Utilize the bromine handle to install the cyano/acrylate moiety required for quinoline ring closure.

  • Catalyst Activation : To a degassed solution of the alkylated aryl bromide in Toluene/Water (4:1 v/v), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the appropriate cyano-acrylate coupling partner[7].

    • Causality : The palladium catalyst undergoes oxidative addition specifically at the C-Br bond. The electron-rich nature of the methoxy-substituted ring facilitates the transmetalation and subsequent reductive elimination, forging the new C-C bond while avoiding the harsh, messy thermal conditions of the traditional Gould-Jacobs reaction[2].

  • Isolation : Filter the mixture through a short pad of Celite to remove palladium black. Concentrate and purify via recrystallization (EtOH/Water) to isolate the acrylonitrile precursor.

Phase 3: Intramolecular Cyclization to the Quinoline Core

Objective : Close the ring to form the 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile intermediate.

  • Reaction Setup : Suspend the acrylonitrile precursor (1.0 equiv) and K₂CO₃ (1.5 equiv) in anhydrous DMF.

  • Thermal Cyclization : Heat the mixture to 120 °C for 3 hours under a nitrogen atmosphere[2].

    • Causality : The elevated temperature and basic conditions promote the intramolecular nucleophilic attack of the amine onto the nitrile/carbonyl equivalent. The fundamental driving force for this reaction is the immense thermodynamic stability achieved upon aromatization of the newly formed 4-hydroxyquinoline ring[6].

  • Precipitation & Recovery : Remove approximately 50% of the DMF under reduced pressure. Pour the concentrated residue into chilled water (0–5 °C) with vigorous stirring.

    • Causality : The sudden shift in solvent polarity forces the hydrophobic quinoline intermediate to rapidly crash out of solution, leaving polar impurities dissolved in the aqueous phase.

  • Final Validation : Filter the resulting solid and dry under vacuum.

    • Analytical Standards : Analyze via HPLC; the target purity should exceed 98.5%. ¹H-NMR (DMSO-d₆) must confirm the disappearance of the acyclic olefinic protons and the appearance of the characteristic quinoline aromatic singlet (C8-H) around δ 7.5 ppm.

References

  • Title : A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB Source : Heterocycles (via CLOCKSS) URL :[Link]

  • Title : Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid Source : PMC - NIH URL :[Link]

  • Title : New Route for the synthesis of Bosutinib Source : Der Pharma Chemica URL :[Link]

Sources

The Versatile Precursor: Application of 4-(2-Bromoethyl)-2-methoxyphenol and its Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical intermediates are paramount to the successful synthesis of novel and effective crop protection agents. Among these, phenolic compounds, particularly those functionalized with halogens, serve as critical building blocks. This guide provides an in-depth exploration of the synthetic utility of 4-(2-Bromoethyl)-2-methoxyphenol and its structural analogs in the synthesis of agrochemicals. While specific, publicly documented large-scale applications of 4-(2-Bromoethyl)-2-methoxyphenol in the agrochemical sector are not extensively available, its chemical architecture—a brominated guaiacol derivative—makes it an exemplary model for understanding the synthesis of a variety of active ingredients.

This document will delve into established synthetic routes for major agrochemicals that employ structurally similar brominated phenolic intermediates. Through these examples, we will elucidate the key chemical transformations and strategic considerations that would be directly applicable to the use of 4-(2-Bromoethyl)-2-methoxyphenol. The protocols and discussions are tailored for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind the synthetic methodologies.

Core Principles: The Synthetic Value of Brominated Phenols

The utility of brominated phenols, such as 4-(2-Bromoethyl)-2-methoxyphenol, in agrochemical synthesis stems from the reactivity of their key functional groups:

  • The Phenolic Hydroxyl Group: This group is a versatile handle for introducing the phenoxy moiety into a target molecule, often through etherification reactions. This is a common structural motif in many herbicides and fungicides.

  • The Bromine Atom: As a halogen, bromine is an excellent leaving group in nucleophilic substitution reactions and a key participant in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.

  • The Aromatic Ring: The benzene ring provides a rigid scaffold that can be further functionalized. The existing substituents (hydroxyl, methoxy, and bromoethyl groups) direct the position of any subsequent electrophilic aromatic substitution reactions.

The interplay of these functional groups allows for a modular approach to the synthesis of complex agrochemical molecules with tailored biological activities.

Analogous Application 1: Synthesis of Organophosphate Insecticides - The Case of Profenofos

A prime example of the application of a brominated phenol in agrochemical synthesis is the production of Profenofos, a broad-spectrum organophosphate insecticide and acaricide. The key intermediate in Profenofos synthesis is 4-bromo-2-chlorophenol , a compound structurally related to our topic molecule. The synthesis of Profenofos from this intermediate highlights a fundamental reaction type for brominated phenols: phosphorylation.

Profenofos, with the IUPAC name O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, acts as a non-systemic pesticide with contact and stomach action, primarily by inhibiting the acetylcholinesterase enzyme.[1] Its synthesis is a multi-step process where the purity of the 4-bromo-2-chlorophenol intermediate is critical for the final product's quality and yield.

Synthetic Workflow for Profenofos

The synthesis of Profenofos can be conceptually broken down into two main stages: the preparation of the key intermediate, 4-bromo-2-chlorophenol, and its subsequent phosphorylation and alkylation to yield the final product.

profenofos_synthesis cluster_intermediate Intermediate Synthesis cluster_profenofos Profenofos Synthesis 2-Chlorophenol 2-Chlorophenol Bromination Bromination 2-Chlorophenol->Bromination  Br2 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenol Bromination->4-Bromo-2-chlorophenol Phosphorylation Phosphorylation 4-Bromo-2-chlorophenol->Phosphorylation  O,O-Diethylthiophosphoryl  chloride Triester_Intermediate O,O-Diethyl-O-(4-bromo- 2-chlorophenyl) phosphorothioate Phosphorylation->Triester_Intermediate Amine_Salt Amine Salt Intermediate Triester_Intermediate->Amine_Salt  Trimethylamine Alkylation Alkylation Amine_Salt->Alkylation  n-Propyl bromide Profenofos Profenofos Alkylation->Profenofos

Caption: Synthetic pathway of Profenofos from 2-Chlorophenol.

Experimental Protocol: Synthesis of 4-Bromo-2-chlorophenol and Profenofos

The following protocol is adapted from established patent literature and provides a detailed procedure for the synthesis of Profenofos.[2][3]

Part A: Synthesis of 4-Bromo-2-chlorophenol

Reagent/ParameterQuantity/Value
2-Chlorophenol1.0 molar equivalent
Bromine (Br₂)1.0 molar equivalent
Reaction Temperature30-50°C
Reaction Time20-25 hours
PurificationRepeated recrystallization

Step-by-Step Procedure:

  • Charge a suitable reactor with 2-chlorophenol.

  • Slowly add bromine to the reactor while maintaining the temperature between 30-50°C.

  • Stir the reaction mixture for 20-25 hours.

  • Upon completion, the crude 4-bromo-2-chlorophenol is obtained.

  • For high-purity Profenofos synthesis, the crude product is subjected to repeated recrystallization (3-5 times) to increase its purity to >97%.[2][3]

Part B: Synthesis of Profenofos

Reagent/ParameterQuantity/Value
4-Bromo-2-chlorophenol1.0 molar equivalent
O,O-Diethylthiophosphoryl chloride1.0 molar equivalent
Sodium HydroxideStoichiometric amount
TrimethylamineAs required
n-Propyl bromideMolar excess
Catalyst (DMF)Catalytic amount
Reaction Temperature (Phosphorylation)30-60°C
Reaction Time (Phosphorylation)20-25 hours
Reaction Temperature (Alkylation)50-100°C
Reaction Time (Alkylation)4-8 hours

Step-by-Step Procedure:

  • Phosphorylation: React the purified 4-bromo-2-chlorophenol with O,O-diethylthiophosphoryl chloride in the presence of a base like sodium hydroxide. The reaction is typically carried out at 30-60°C for 20-25 hours to form the triester intermediate, O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate.[2]

  • Amine Salt Formation: The triester intermediate is then reacted with trimethylamine, typically at reflux (50-80°C) for 6-10 hours, to form the O-ethyl-O-(2-chloro-4-bromophenyl) thiophosphoric acid trimethylamine salt.[2]

  • Alkylation: The amine salt intermediate is reacted with n-propyl bromide in the presence of a catalytic amount of dimethylformamide (DMF) at 50-100°C for 4-8 hours to yield Profenofos.[2][3]

  • Work-up and Purification: The final product is isolated through layering, washing, and solvent removal to obtain the Profenofos product with a purity of up to 96%.[2][3]

Analogous Application 2: Synthesis of Benzonitrile Herbicides - The Case of Bromoxynil

Another significant class of agrochemicals derived from halogenated phenols is the benzonitrile herbicides. Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a selective, contact herbicide that inhibits photosynthesis.[4] Its synthesis starts from 4-hydroxybenzonitrile, and the key step is the regioselective bromination of the aromatic ring. This process is highly analogous to how a molecule like 4-(2-Bromoethyl)-2-methoxyphenol would undergo further halogenation.

Synthetic Workflow for Bromoxynil

The synthesis of Bromoxynil is a more direct process compared to Profenofos, primarily involving a one-pot bromination reaction.

bromoxynil_synthesis 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Bromination Bromination 4-Hydroxybenzonitrile->Bromination  Brominating Agent  (e.g., Br2 or Bromide/Bromate) Bromoxynil 3,5-Dibromo-4-hydroxybenzonitrile Bromination->Bromoxynil

Sources

Strategic Utilization of 4-Bromoguaiacol in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 4-Bromoguaiacol as a Building Block for Natural Product Synthesis Content Type: Application Notes and Protocols

From Cross-Coupling to Oxidative Dearomatization

Executive Summary

4-Bromo-2-methoxyphenol (4-Bromoguaiacol) is a "Janus-faced" intermediate in organic synthesis. While traditionally viewed merely as a halogenated phenol for cross-coupling, its true value in natural product synthesis lies in its dual reactivity:

  • Aromatic Scaffold: It serves as a pre-functionalized B-ring for lignans and isoquinoline alkaloids via Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Pro-Alicyclic Core: Through oxidative dearomatization (using hypervalent iodine), it provides direct access to highly functionalized cyclohexadienones , serving as the chiral pool for eudesmanolide sesquiterpenes (e.g., (+)-Frullanolide) and scyphostatin analogs.

This guide details the protocols for leveraging both reactivity modes, moving beyond simple substitution to complex scaffold construction.

Structural Analysis & Reactivity Map

The molecule features three distinct reactive sites that can be orthogonally manipulated.

  • C1-OH (Phenol): The "anchor" for protecting groups or the site of oxidative activation.

  • C4-Br (Halogen): The "handle" for lithiation (C-C bond formation) or transition-metal catalysis.

  • C2-OMe (Methoxy): A directing group for lithiation and a latent carbonyl equivalent upon oxidative hydrolysis.

Visualization: The Divergent Reactivity of 4-Bromoguaiacol

The following diagram illustrates how a single starting material branches into three distinct natural product classes.

ReactivityMap Start 4-Bromoguaiacol (4-Bromo-2-methoxyphenol) Suzuki Pd-Catalysis (Suzuki/Buchwald) Start->Suzuki Path A: Cross-Coupling Lithium Li-Halogen Exchange (n-BuLi / DMF) Start->Lithium Path B: Formylation Oxidation Oxidative Dearomatization (PIDA / MeOH) Start->Oxidation Path C: Dearomatization Lignans Biaryl Lignans (e.g., Honokiol analogs) Suzuki->Lignans Vanillin Functionalized Vanilloids (Benzaldehydes) Lithium->Vanillin Dienone Masked o-Benzoquinones (Cyclohexadienones) Oxidation->Dienone Terpenes Sesquiterpenes ((+)-Frullanolide) Dienone->Terpenes Diels-Alder/Cyclization

Figure 1: Divergent synthetic pathways from 4-Bromoguaiacol. Path A leads to aromatic natural products; Path C accesses alicyclic terpenoid cores.

Application Note A: The Biaryl Scaffold (Lignan Synthesis)

Target Class: Biaryl Lignans, Biphenyls. Mechanism: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling.[1]

The C4-Bromine is highly activated for oxidative addition. However, the free phenol (C1-OH) poisons many Pd-catalysts and consumes boronic acids. Strict protection of the phenol is required prior to coupling.

Experimental Protocol: Synthesis of 4-Aryl-2-methoxyphenols

Context: This protocol generates the biaryl core found in gymnothelignan-type natural products.

Step 1: Protection (Benzyl Ether Formation)

  • Reagents: 4-Bromoguaiacol (1.0 equiv), Benzyl bromide (BnBr, 1.2 equiv), K₂CO₃ (2.0 equiv), Acetone (0.2 M).

  • Procedure:

    • Dissolve 4-bromoguaiacol in acetone. Add K₂CO₃ and stir for 10 min.

    • Add BnBr dropwise. Reflux at 60°C for 4 hours.

    • TLC Check: Mobile phase Hexane:EtOAc (8:2). Starting material (Rf ~0.4) should disappear; Product (Rf ~0.7).

    • Workup: Filter off solids. Concentrate filtrate.[1][2] Recrystallize from cold ethanol.

    • Yield Target: >95% (White crystalline solid).

Step 2: Suzuki-Miyaura Coupling

  • Reagents:

    • 4-Benzyloxy-3-bromoanisole (1.0 equiv)

    • Arylboronic acid (1.5 equiv)[3][4]

    • Pd(PPh₃)₄ (3-5 mol%)

    • Na₂CO₃ (2M aqueous solution, 3.0 equiv)

    • Solvent: DME/Water (4:1) or Toluene/EtOH/Water (4:1:1).

  • Procedure:

    • Degassing (Critical): Charge flask with halide and boronic acid. Evacuate and backfill with Argon (3x).[1] Add degassed solvents.[1]

    • Add catalyst last under positive Argon flow.

    • Heat to 90°C for 12–16 hours. The mixture will turn black (Pd precipitation) upon completion.

    • Quench: Cool to RT. Filter through a pad of Celite to remove Pd black.

    • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Data Summary: Catalyst Efficiency for 4-Bromoguaiacol Coupling

Catalyst System Base/Solvent Temp (°C) Yield (%) Notes
Pd(PPh₃)₄ Na₂CO₃ / DME:H₂O 90 88-92 Standard, robust.
Pd(OAc)₂ / SPhos K₃PO₄ / Toluene 100 95 Best for sterically hindered boronic acids.

| Pd/C (Heterogeneous) | K₂CO₃ / EtOH:H₂O | 75 | 70-80 | Green option, lower yield but reusable. |

Application Note B: Oxidative Dearomatization (Terpenoid Synthesis)

Target Class: Eudesmanolides (e.g., (+)-Frullanolide), Scyphostatin analogs. Mechanism: Hypervalent Iodine Oxidation (PIDA)


 Phenoxenium Ion 

Nucleophilic Trapping.

This is the most sophisticated application of 4-bromoguaiacol. By oxidizing the phenol in the presence of methanol, the aromatic ring is disrupted, converting the flat aromatic structure into a 3D cyclohexadienone. This intermediate contains a "masked" carbonyl and an activated double bond for subsequent Diels-Alder reactions.[1]

Experimental Protocol: Synthesis of Masked o-Benzoquinone

Reference Grounding: Adapted from methods used in the total synthesis of (+)-Frullanolide (Chou et al., Org. Lett. 2013) and Scyphostatin analogues.

Reagents:

  • 4-Bromoguaiacol (1.0 equiv)

  • Phenyliodine(III) diacetate (PIDA) (1.1 equiv)

  • Solvent: Anhydrous Methanol (0.1 M concentration)

  • Base: NaHCO₃ (solid, 2.0 equiv) - Buffers acetic acid byproduct.

Procedure:

  • Setup: Flame-dry a round-bottom flask. Dissolve 4-bromoguaiacol in anhydrous methanol under Nitrogen.

  • Addition: Cool the solution to 0°C. Add solid NaHCO₃.

  • Oxidation: Add PIDA portion-wise over 10 minutes. The solution will typically turn from colorless to yellow/orange.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature for 1 hour.

  • Monitoring: TLC will show the disappearance of the UV-active phenol and appearance of a new spot (often less polar).

  • Workup (Rapid):

    • Dilute with Et₂O. Wash with water and saturated NaHCO₃.[2]

    • Critical: Dry over Na₂SO₄ and concentrate at low temperature (<30°C) . The dienone intermediate can be thermally unstable.

  • Product: 4-Bromo-6,6-dimethoxy-2,4-cyclohexadienone.

    • Stability Note: Use immediately in the next step (e.g., Diels-Alder cycloaddition or reduction).

Why this works: The methoxy group at C2 directs the incoming nucleophile (MeOH) to the C2 position, creating a dimethyl ketal (masked ketone) while the bromine remains at C4, ready for later functionalization or elimination.

Application Note C: Formylation (Vanillin Derivatives)

Target Class: Functionalized Vanilloids. Mechanism: Lithium-Halogen Exchange followed by Formylation.[5]

While Vanillin is commercially available, 4-bromoguaiacol allows for the synthesis of isotopically labeled vanillin (using labeled DMF) or specific derivatives where the protection pattern is pre-installed.

Protocol:
  • Protection: Start with 1-MOM-protected 4-bromoguaiacol (MOM-Cl, DIPEA, DCM). Do not use free phenol.

  • Lithiation:

    • Dissolve protected substrate in dry THF. Cool to -78°C .

    • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 mins.

    • Observation: A yellow precipitate (aryllithium species) may form.

  • Formylation:

    • Add dry DMF (3.0 equiv) dropwise at -78°C.

    • Stir 30 mins, then warm to 0°C.

  • Hydrolysis: Quench with saturated NH₄Cl, then add 1M HCl to hydrolyze the hemiaminol intermediate.

References

  • Chou, Y.-Y., & Liao, C.-C. (2013).[6] First Asymmetric Total Syntheses and Determination of Absolute Configurations of (+)-Eudesmadiene-12,6-olide and (+)-Frullanolide.[6] Organic Letters, 15(7), 1584–1587. [Link]

  • Runcie, K. A., & Taylor, R. J. K. (2002). The synthesis of novel scyphostatin analogues. Chemical Communications, (9), 974–975. [Link]

  • Surasani, R., et al. (2012). Diels–Alder reaction of 4-halo-masked o-benzoquinones: A facile route to bicyclo[2.2.2]octenones.[7] Tetrahedron Letters, 53(25), 3167-3170. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Diels-Alder reaction with derivatives of 4-(2-Bromoethyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Diels-Alder Reactions with Derivatives of 4-(2-Bromoethyl)-2-methoxyphenol

Foreword: The Strategic Value of Bicyclic Scaffolds in Modern Synthesis

For researchers, scientists, and professionals in drug development, the quest for novel molecular architectures with therapeutic potential is relentless. The Diels-Alder reaction, a cornerstone of organic chemistry for nearly a century, remains an exceptionally powerful tool for constructing complex six-membered rings with remarkable stereochemical control.[1] This guide focuses on a specialized application of this reaction: the use of 4-(2-bromoethyl)-2-methoxyphenol derivatives to generate highly functionalized bicyclo[2.2.2]octenone scaffolds. These rigid tricyclic structures are of significant interest in medicinal chemistry, providing a robust framework for the spatial presentation of pharmacophoric elements. The strategic inclusion of a bromine atom and a versatile bromoethyl chain offers invaluable handles for post-cycloaddition modifications, enabling extensive exploration of structure-activity relationships (SAR). This document serves as both a theoretical primer and a practical guide, offering detailed protocols and field-proven insights to harness this powerful synthetic strategy.

The Diels-Alder Reaction: A Mechanistic Overview

The Diels-Alder reaction is a concerted, pericyclic reaction involving a 4π-electron system (the conjugated diene) and a 2π-electron system (the dienophile) to form a cyclohexene ring.[2] This [4+2] cycloaddition proceeds through a single, cyclic transition state without the formation of intermediates, which accounts for its high stereospecificity.[1][3] The stereochemical outcome of the starting materials is faithfully translated into the product.[4]

A critical aspect of this reaction is its stereoselectivity, particularly the preference for the endo product. This preference is often rationalized by "secondary orbital overlap," an attractive interaction between the developing π-system of the diene and the unsaturated substituents on the dienophile in the transition state.[5][6]

The electronic nature of the reactants is paramount. A "normal" electron-demand Diels-Alder reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[7] Conversely, an inverse-electron-demand Diels-Alder reaction involves an electron-poor diene and an electron-rich dienophile.[7] It is this latter variant that is most relevant to the derivatives of 4-(2-bromoethyl)-2-methoxyphenol.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product Diene Diene (4π electrons) TS Cyclic Aromatic Transition State Diene->TS [4+2] Cycloaddition Dienophile Dienophile (2π electrons) Dienophile->TS Product Cyclohexene Adduct (Six-membered ring) TS->Product New σ-bonds form

Caption: General workflow of the Diels-Alder [4+2] cycloaddition.

From Phenol to Polycycle: A Tailored Synthetic Strategy

The core of this application lies in the transformation of a stable, readily available phenol derivative into a highly reactive diene in situ. Specifically, derivatives like 4-bromo-2-methoxyphenol (a close structural analog to our topic compound) can be oxidized to form masked o-benzoquinones.[8][9] These quinones are potent, electron-deficient dienes, perfectly primed for an inverse-electron-demand Diels-Alder reaction with electron-rich dienophiles such as vinyl ethers or styrenes.[9]

This strategy offers several advantages:

  • Access to Privileged Scaffolds: The reaction constructs the bicyclo[2.2.2]octenone core, a rigid framework found in numerous biologically active molecules.[8]

  • High Functionalization: The resulting cycloadduct is densely functionalized, retaining the bromine atom, the methoxy group, and the sidechain from the original phenol, along with functionality from the dienophile.

  • Handles for Diversification: The bromine atom is a versatile handle for post-cycloaddition modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of compound libraries for lead optimization.[8][10] The bromoethyl sidechain can be further manipulated, for instance, through substitution reactions to introduce various functionalities.

Synthetic_Workflow Start 4-(2-Bromoethyl)- 2-methoxyphenol Derivative Oxidation Oxidation (e.g., PIDA, MeOH) Start->Oxidation Diene Reactive Diene (Masked o-Benzoquinone) Oxidation->Diene DA_Reaction Inverse-Electron-Demand Diels-Alder Reaction Diene->DA_Reaction Dienophile Electron-Rich Dienophile (e.g., Ethyl Vinyl Ether) Dienophile->DA_Reaction Product Functionalized Bicyclo[2.2.2]octenone DA_Reaction->Product Modification Post-Cycloaddition Modification (e.g., Cross-Coupling) Product->Modification Final Diverse Molecular Architectures Modification->Final

Caption: Synthetic workflow from phenol to functionalized bicyclic systems.

Experimental Protocols

These protocols are based on established methodologies for the oxidation of 4-halophenols and subsequent Diels-Alder reactions.[8][9] They should be adapted and optimized for the specific 4-(2-bromoethyl)-2-methoxyphenol derivative being used.

Safety First
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Halogenated organic compounds and oxidizing agents should be handled with care.

  • Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.

Protocol 1: Generation of the Reactive Diene (Masked o-Benzoquinone)

This protocol describes the oxidation of the phenol to create the electron-deficient diene, which should be used immediately in the next step without prolonged storage.

  • Reagents & Equipment:

    • 4-(2-Bromoethyl)-2-methoxyphenol derivative (1.0 equiv)

    • Iodosobenzene diacetate (PIDA) (1.1 equiv)

    • Anhydrous Methanol (MeOH)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

    • Saturated aqueous sodium bicarbonate (NaHCO₃), brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 4-(2-bromoethyl)-2-methoxyphenol derivative in a mixture of anhydrous MeOH and DCM (e.g., a 1:1 ratio).

    • Stir the solution at room temperature (20-25 °C).

    • Add the iodosobenzene diacetate (PIDA) portion-wise over 5-10 minutes. The reaction is often accompanied by a color change.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting phenol. The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude masked o-benzoquinone is a sensitive intermediate and should be used immediately in the subsequent Diels-Alder reaction.

Protocol 2: Diels-Alder Cycloaddition

This protocol details the [4+2] cycloaddition between the in situ generated diene and an electron-rich dienophile.

  • Reagents & Equipment:

    • Crude masked o-benzoquinone from Protocol 1 (1.0 equiv)

    • Electron-rich dienophile (e.g., ethyl vinyl ether, 3-5 equiv)

    • Anhydrous toluene

    • Reaction vessel suitable for heating under reflux with an inert atmosphere

    • TLC plates, column chromatography supplies (silica gel, solvents)

  • Procedure:

    • Immediately dissolve the crude masked o-benzoquinone in anhydrous toluene in a suitable reaction vessel under an inert atmosphere.

    • Add an excess of the electron-rich dienophile (e.g., 3-5 equivalents of ethyl vinyl ether). Using an excess of the more volatile component can drive the reaction to completion.

    • Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain stirring.

    • Monitor the reaction progress by TLC. The reaction time can vary significantly (from a few hours to overnight) depending on the reactivity of the substrates.

    • Once the reaction is complete (as indicated by the consumption of the diene), cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess dienophile.

    • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of hexane/ethyl acetate is a common starting point.

Data Interpretation and Optimization Strategies

The success of the Diels-Alder reaction is highly dependent on several factors. The following table summarizes key parameters and their expected impact.

ParameterInfluence on ReactionOptimization Insights
Diene Reactivity The electronic nature and stability of the in situ generated quinone are critical. The bromine substituent enhances its electron-deficient character.Ensure complete oxidation in Protocol 1. Use the diene immediately to prevent dimerization or decomposition.[9]
Dienophile Choice Electron-rich dienophiles (vinyl ethers, enamines, styrenes) are required for this inverse-electron-demand reaction. Steric hindrance can reduce reactivity.Ethyl vinyl ether is a common, reactive choice. For less reactive dienophiles, longer reaction times or catalytic enhancement may be needed.
Temperature Higher temperatures are often required to overcome the activation energy but can negatively impact the stability of reactants and the stereoselectivity (favoring the thermodynamically more stable exo product).Start at reflux in toluene. If decomposition occurs, try a lower-boiling solvent like benzene or THF, though this may require longer reaction times.[11]
Solvent Solvent polarity can influence reaction rates. While often run in non-polar solvents like toluene, polar and aqueous media have been shown to accelerate certain Diels-Alder reactions.[12]Toluene is a standard choice for thermal conditions. For sensitive substrates, less polar solvents like hexane or more polar options like DCM could be explored.
Lewis Acid Catalyst Catalysts like AlCl₃, BF₃·OEt₂, or TiCl₄ can significantly accelerate the reaction and enhance selectivity, even at lower temperatures.[13][14]If the thermal reaction is slow or inefficient, introduce a Lewis acid (0.1-1.0 equiv). This can dramatically lower the required temperature but may require screening to find the optimal catalyst and loading to avoid substrate decomposition.[15][16]
Troubleshooting Common Issues
  • Low or No Product Formation:

    • Cause: Incomplete oxidation of the starting phenol or decomposition of the reactive diene.

    • Solution: Confirm complete consumption of the phenol by TLC in Protocol 1. Ensure the crude diene is used immediately. Consider running the reaction at a lower temperature for a longer duration. A Lewis acid catalyst may be necessary to promote the reaction under milder conditions.[16]

  • Formation of Byproducts:

    • Cause: Dimerization of the masked o-benzoquinone, or polymerization of the dienophile.

    • Solution: Use the diene immediately after its formation. Ensure the dienophile is pure and free of polymerization inhibitors if necessary. Adding the diene solution slowly to a heated solution of the dienophile can sometimes minimize diene self-reaction.

  • Poor Endo/Exo Selectivity:

    • Cause: The reaction is run under thermodynamic control (high temperature, long reaction time), which can favor the more stable exo product.

    • Solution: Attempt the reaction at the lowest possible temperature that allows for a reasonable reaction rate. The use of certain Lewis acids can sometimes enhance the kinetic preference for the endo product.[5][13]

Concluding Remarks

The inverse-electron-demand Diels-Alder reaction of in situ generated quinones from 4-(2-bromoethyl)-2-methoxyphenol derivatives is a sophisticated and highly effective method for the synthesis of complex, polycyclic scaffolds. It provides a direct entry into molecular frameworks that are challenging to access through other means. By understanding the underlying mechanism and carefully controlling the experimental parameters outlined in this guide, researchers can effectively leverage this reaction to accelerate the discovery and development of novel chemical entities with significant therapeutic potential.[17][18][19]

References

  • Diels–Alder reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Diels%E2%80%93Alder_reaction]
  • Chemistry Diels Alder Reaction - SATHEE. [URL: https://sathee.gov.in/see-more/chemistry-diels-alder-reaction]
  • 13.4: Diels-Alder Regio- and Stereoselectivity - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Conjugated_Systems_and_Pericyclic_Reactions/13.04%3A_Diels-Alder_Regio-_and_Stereoselectivity]
  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00305a]
  • A Brief Review on Recent Developments in Diels-alder Reactions. [URL: https://www.preprints.org/manuscript/202401.1086/v1]
  • The Diels-Alder Reaction - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2017/08/30/the-diels-alder-reaction/]
  • Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11648594/]
  • Diels–Alder Cycloaddition Reactions in Sustainable Media - MDPI. [URL: https://www.mdpi.com/1420-3049/27/4/1336]
  • Application Notes and Protocols: Diels-Alder Reaction with 4-Bromo-2-methoxyphenol Derivatives - Benchchem. [URL: https://www.benchchem.
  • Effect of Lewis Acids on Photoenolization/Diels–Alder Reactions - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5c02111]
  • Lewis acid catalysis - Wikipedia. [URL: https://en.wikipedia.
  • How Lewis Acids Catalyze Diels–Alder Reactions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5020970/]
  • Stereochemistry of the Diels-Alder Reaction - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2017/11/13/stereochemistry-of-the-diels-alder-reaction/]
  • Lewis acid catalyst system for Diels–Alder reaction - Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/128/08/1257-1262]
  • Regio- and stereoselectivity in Diels-Alder reactions. Theoretical considerations - SciSpace. [URL: https://typeset.io/papers/regio-and-stereoselectivity-in-diels-alder-reactions-2p54qg0l]
  • How Lewis Acids Catalyze Diels–Alder Reactions - Radboud Repository. [URL: https://repository.ubn.ru.nl/handle/2066/160161]
  • Optimization of the reaction conditions for the Diels-Alder reaction. a - ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-the-Diels-Alder-reaction-a_fig1_319484852]
  • New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8875560/]
  • Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-methoxyphenol - Benchchem. [URL: https://www.benchchem.
  • Diels-Alder Reaction: Mechanism, Examples, and Applications - Patsnap Eureka. [URL: https://eureka.patsnap.
  • Benchmarking 4-Bromo-2-methoxyphenol: A Comparative Guide to its Efficiency in Drug Synthesis - Benchchem. [URL: https://www.benchchem.
  • Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis - Benchchem. [URL: https://www.benchchem.
  • The Diels-Alder reaction: a mainstay of organic chemistry - Strategian: Science Magazine. [URL: https://strategian.com/the-diels-alder-reaction-a-mainstay-of-organic-chemistry/]
  • Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/39461893/]
  • Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - Penn State. [URL: https://www.research.psu.edu/node/107041]
  • Optimizing Transition State of Diels Alder Reaction [4+2] Cycloaddition (Gaussian). [URL: https://www.youtube.
  • What is 4-Bromo-2-methoxyphenol? - ChemicalBook. [URL: https://www.chemicalbook.
  • Diels-Alder Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/diels-alder-reaction.shtm]

Sources

Strategic Synthesis of Polyfunctionalized Bicyclic Systems: Leveraging 4-Bromoguaiacol as a Divergent Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Polyfunctionalized Bicyclic Systems using 4-Bromoguaiacol Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the strategic utilization of 4-Bromoguaiacol (4-bromo-2-methoxyphenol) as a linchpin intermediate for the synthesis of high-value polyfunctionalized bicyclic systems. We explore two distinct synthetic manifolds: (1) the construction of the pharmacologically privileged 1,4-benzodioxane scaffold via regioselective annulation, and (2) the generation of complex bicyclo[2.2.2]octenones via an oxidative "masked o-benzoquinone" (MOB) Diels-Alder strategy. These protocols are designed to maximize structural complexity while retaining the aryl bromide handle for downstream diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Introduction: The Electronic Advantage of 4-Bromoguaiacol

In medicinal chemistry, the demand for rigid, sp³-rich scaffolds is increasing. 4-Bromoguaiacol presents a unique "push-pull" electronic environment that makes it an ideal substrate for divergent synthesis:

  • Nucleophilic Domain (C1-C2): The phenol (C1-OH) and methoxy (C2-OMe) groups provide a rich electron density, enabling oxidative activation or nucleophilic substitution.

  • Electrophilic Handle (C4-Br): The bromine atom at the para position relative to the methoxy group is electronically activated for transition-metal catalyzed cross-couplings, yet remains stable during mild oxidative or alkylation conditions.

This guide moves beyond simple substitution, focusing on ring-closing methodologies that generate bicyclic cores essential for kinase inhibitors (e.g., Bosutinib intermediates), adrenergic receptor antagonists, and novel natural product analogs.

Strategic Pathways Overview

The following flowchart illustrates the two primary workflows covered in this guide:

G Start 4-Bromoguaiacol (Starting Material) Demethyl Step A1: Demethylation (HBr or AlCl3) Start->Demethyl Path A (Nucleophilic) Oxidation Step B1: Oxidation (PIDA/MeOH) Start->Oxidation Path B (Oxidative) Catechol Intermediate: 4-Bromocatechol Demethyl->Catechol Annulation Step A2: Annulation (1,2-dibromoethane/K2CO3) Catechol->Annulation Benzodioxane Target 1: 6-Bromo-1,4-benzodioxane (Privileged Scaffold) Annulation->Benzodioxane MOB Intermediate: Masked o-Benzoquinone (MOB) Oxidation->MOB DA Step B2: Diels-Alder (Dienophile + Heat) MOB->DA Bicycle Target 2: Functionalized Bicyclo[2.2.2]octenone DA->Bicycle

Figure 1: Divergent synthetic pathways from 4-Bromoguaiacol to distinct bicyclic architectures.

Protocol A: Synthesis of 6-Bromo-1,4-benzodioxane

Application: This scaffold is a bioisostere for the indole core and is found in alpha-adrenergic blockers. The retention of the bromine allows for late-stage library generation.

Mechanism & Causality

Direct alkylation of 4-bromoguaiacol with 1,2-dihaloethanes often leads to mixtures or low yields due to the lower nucleophilicity of the methoxy oxygen. Expert Insight: The critical step is the efficient demethylation to 4-bromocatechol. While BBr₃ is standard, it is expensive and difficult to scale. We utilize an HBr/Acetic Acid system which is robust and scalable, followed by a phase-transfer catalyzed annulation.

Experimental Procedure
Step 1: Demethylation to 4-Bromocatechol
  • Setup: Charge a round-bottom flask with 4-bromoguaiacol (10.0 g, 49.2 mmol) and glacial acetic acid (30 mL).

  • Reagent Addition: Cautiously add hydrobromic acid (48% aq., 50 mL).

  • Reaction: Reflux the mixture at 120°C for 4–6 hours. Monitor by TLC (eluent 20% EtOAc/Hexanes; product is more polar).

  • Workup: Cool to RT and pour onto crushed ice (200 g). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from toluene/heptane to afford 4-bromocatechol as off-white crystals.

    • Yield Target: >85%[1][2][3][4]

Step 2: Annulation to 6-Bromo-1,4-benzodioxane
  • Setup: Dissolve 4-bromocatechol (5.0 g, 26.4 mmol) in Acetone (100 mL) or DMF (50 mL) for faster kinetics.

  • Base Activation: Add anhydrous K₂CO₃ (11.0 g, 80 mmol). Stir for 30 min to form the dianion.

  • Cyclization: Add 1,2-dibromoethane (3.4 mL, 40 mmol) and a catalytic amount of tetrabutylammonium bromide (TBAB, 5 mol%).

  • Reflux: Heat to reflux (60–80°C) for 12–18 hours.

    • Note: TBAB acts as a phase transfer catalyst, significantly improving the rate of the second alkylation step (ring closure).

  • Isolation: Filter off inorganic salts. Concentrate the filtrate. Dilute with water and extract with Et₂O.

  • Result: The crude oil can be distilled (bp ~120°C at 2 mmHg) or purified via silica plug to yield 6-bromo-1,4-benzodioxane .

Data Summary: Solvent Effects on Annulation

SolventCatalystTemp (°C)Time (h)Yield (%)Notes
AcetoneNone562445Slow, incomplete ring closure
DMF None 80 12 78 Standard Protocol
AcetoneTBAB (5%)561672Cleaner workup than DMF
WaterNaOH100430Polymerization side-products

Protocol B: Oxidative Diels-Alder to Bicyclo[2.2.2]octenones

Application: This "High Complexity" route leverages the "masked o-benzoquinone" (MOB) strategy.[5][6] It transforms the aromatic ring into a highly functionalized 3D architecture, ideal for natural product total synthesis (e.g., terpene analogs).

Mechanism & Causality

Phenols are electron-rich but not dienes. However, oxidation of 4-bromoguaiacol in the presence of methanol generates a 6,6-dimethoxy-2,4-cyclohexadienone (the MOB). This intermediate acts as an electron-deficient diene in Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.

  • Why 4-Bromo? The bromine atom stabilizes the transition state and provides a handle for future functionalization of the bridgehead or vinylic position.

Experimental Procedure
Step 1: Generation of Masked o-Benzoquinone (In Situ)[6]
  • Reagents: Prepare a solution of 4-bromoguaiacol (1.0 eq) in Methanol (0.1 M).

  • Oxidant: Add (Diacetoxyiodo)benzene (PIDA) (1.1 eq) portion-wise at 0°C.

    • Observation: Solution typically turns yellow/orange, indicating MOB formation.

  • Stir: Stir for 30 min at 0°C.

Step 2: Diels-Alder Cycloaddition[7]
  • Dienophile Addition: Add the dienophile (e.g., Ethyl Vinyl Ether or Styrene, 2.0 eq) directly to the reaction mixture.

  • Conditions:

    • For reactive dienophiles (Vinyl ethers): Stir at RT for 2–4 hours.

    • For less reactive dienophiles (Styrene): Heat to 60°C in a sealed tube for 12 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient). The acetal functionality is sensitive to acid; use 1% Et₃N in the eluent if necessary.

Reaction Scope & Yields

DienophileProduct TypeRegioselectivityYield (%)Ref
Ethyl Vinyl EtherBicyclo[2.2.2]octenoneHigh (Head-to-Head)82[1, 3]
StyreneBicyclo[2.2.2]octenoneHigh (Endo)74[1]
Methyl AcrylateBicyclo[2.2.2]octenoneModerate65[3]

Troubleshooting & Optimization

Controlling Regiochemistry

In Protocol B (Diels-Alder), the 4-bromo substituent plays a crucial role in directing the incoming dienophile.

  • Issue: Formation of homodimers (Diels-Alder of MOB with itself).

  • Solution: Use an excess of the dienophile (2–5 eq) and maintain low concentration of the MOB by adding the oxidant slowly to a mixture of phenol and dienophile (Reverse Addition).

Handling the Bromine Handle

Post-cyclization, the bromine atom allows for rapid diversification.

  • For Benzodioxanes: The 6-bromo position is sterically accessible. Suzuki couplings with aryl boronic acids proceed in high yield using Pd(dppf)Cl₂.

  • For Bicyclics: The vinylic bromide in the bicyclo[2.2.2] system is less reactive. Use Buchwald-type ligands (e.g., XPhos) to facilitate coupling.

References

  • Surasani, S. R., Parumala, S. K. R., & Peddinti, R. K. (2014). Diels–Alder reactions of 4-halo masked o-benzoquinones.[5][7][8] Experimental and theoretical investigations. Organic & Biomolecular Chemistry, 12(30), 5656-5668.

  • Liao, C.-C., & Peddinti, R. K. (2002). Intramolecular Diels-Alder reactions of brominated masked o-benzoquinones. A detour method to synthesize highly functionalized oxatricyclic [m.3.1.0] ring systems from 2-methoxyphenols.[6] Accounts of Chemical Research.

  • BenchChem. (2025).[9] Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis. BenchChem Technical Library.

  • Sigma-Aldrich. (n.d.). 6-Bromo-1,4-benzodioxane Product Specification and Synthesis References.

  • Idris, N., Anderson, A., & Bakare, O. (2022).[10] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[10]

Sources

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 4-Bromo-2-Methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 4-bromo-2-methoxyphenol, also known as 4-bromoguaiacol. As a pivotal intermediate in organic synthesis, its efficient and pure preparation is critical for downstream applications in pharmaceutical development and materials science.[1][2][3] This protocol details a robust method centered on the regioselective electrophilic bromination of 2-methoxyphenol (guaiacol). We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step procedure, outline rigorous safety protocols for handling hazardous reagents like bromine, and describe definitive methods for product purification and characterization.

Introduction and Scientific Principle

4-Bromo-2-methoxyphenol is a versatile building block whose utility is derived from its unique trifunctional structure: a phenolic hydroxyl group, a methoxy group, and a bromine atom on the aromatic ring.[1] This arrangement allows for diverse chemical transformations, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, making it a valuable precursor for complex bioactive molecules and active pharmaceutical ingredients (APIs).[1][4]

The synthesis hinges on the principle of electrophilic aromatic substitution . The starting material, 2-methoxyphenol, possesses a highly activated aromatic ring due to the electron-donating effects of both the hydroxyl (-OH) and methoxy (-OCH₃) groups.[5][6] These groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. The hydroxyl group is the more powerful activating group, and its directing influence, combined with steric hindrance at the position between the two existing groups, overwhelmingly favors the substitution of bromine at the C4 position (para to the hydroxyl group).[2]

Reaction Mechanism: Electrophilic Bromination

The mechanism proceeds via the attack of the electron-rich aromatic ring on an electrophilic bromine species. In a polar solvent, a molecule of bromine (Br₂) can become polarized, allowing the phenol to attack the partially positive bromine atom. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity is then restored by the loss of a proton (H⁺) from the same carbon atom that the bromine attached to, yielding the final product, 4-bromo-2-methoxyphenol.

reaction_mechanism cluster_intermediate Sigma Complex (Arenium Ion) Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Resonance-Stabilized Carbocation Guaiacol->Intermediate + Br₂ Br2 Br-Br HBr H-Br Product 4-Bromo-2-methoxyphenol Intermediate->Product - H⁺ Intermediate->HBr + Br⁻

Caption: Electrophilic aromatic substitution mechanism for the bromination of guaiacol.

Safety First: Handling Hazardous Reagents

The following protocol involves the use of elemental bromine, a highly toxic, corrosive, and volatile substance. All operations must be conducted inside a certified chemical fume hood. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., Viton or neoprene over nitrile).[7][8][9]

  • Bromine Handling: Bromine is fatal if inhaled and causes severe skin burns and eye damage.[10][11] Handle liquid bromine with extreme care using a glass syringe or cannula. Keep containers tightly sealed when not in use.[7]

  • Spill Management: A spill kit containing a neutralizing agent must be immediately accessible. For bromine spills, use a 1 M solution of sodium thiosulfate or sodium carbonate to quench the bromine before cleanup.[10]

  • Emergency Preparedness: Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[8] In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[7] For inhalation, move the individual to fresh air and seek immediate medical attention.[7]

Detailed Experimental Protocol

This protocol is designed for a typical laboratory scale, yielding a multi-gram quantity of the product.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )QuantityNotes
2-Methoxyphenol (Guaiacol)90-05-1124.1410.0 g (80.5 mmol, 1.0 eq)Starting material, liquid
Bromine (Br₂)7726-95-6159.814.12 mL (12.87 g, 80.5 mmol, 1.0 eq)Corrosive, toxic liquid
Dichloromethane (DCM)75-09-284.93200 mLReaction solvent
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11~10 gFor saturated aqueous solution
Sodium Bicarbonate (NaHCO₃)144-55-884.01~10 gFor saturated aqueous solution
Brine (Saturated NaCl)7647-14-558.44~50 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent
Silica Gel63231-67-4-As neededFor column chromatography
Hexane / Ethyl Acetate--As neededEluent for chromatography

Equipment: 500 mL round-bottom flask, 125 mL addition funnel, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, beakers, graduated cylinders.

Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis of 4-bromo-2-methoxyphenol.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyphenol (10.0 g, 80.5 mmol) in 100 mL of dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Bromine Addition: In a separate beaker, carefully dilute liquid bromine (4.12 mL, 80.5 mmol) with 100 mL of DCM. Transfer this solution to a 125 mL addition funnel.

  • Controlled Reaction: Add the bromine solution dropwise to the stirred guaiacol solution over approximately 1 hour. The causality for this slow addition is twofold: it manages the exothermic nature of the reaction and ensures regioselectivity, minimizing the formation of di- or tri-brominated byproducts.[2] The solution will turn from colorless to a persistent reddish-brown.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another hour.

  • Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the guaiacol spot (visualized with a UV lamp and/or a potassium permanganate stain) indicates completion.

  • Work-up and Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated aqueous solution of sodium thiosulfate. Shake the funnel until the reddish-brown color of excess bromine dissipates.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any generated HBr) and 50 mL of brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield a crude yellow-to-brown oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1][12] A gradient eluent system starting with 9:1 Hexane:Ethyl Acetate is typically effective. Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield 4-bromo-2-methoxyphenol as a white to off-white solid. The expected melting point is 34-37 °C.

Product Characterization and Validation

Confirming the structure and purity of the synthesized compound is a self-validating step crucial for trustworthiness.

Analysis TechniqueSample PreparationExpected Results
¹H NMR (400 MHz, CDCl₃)5-10 mg in ~0.7 mL CDCl₃[12]δ ~6.99 (d, 1H, Ar-H), δ ~6.92 (d, 1H, Ar-H), δ ~6.80 (dd, 1H, Ar-H), δ ~5.60 (s, 1H, -OH), δ ~3.85 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃)10-20 mg in ~0.7 mL CDCl₃[13]δ ~146.5, ~145.8, ~124.0, ~116.0, ~112.5, ~112.0, ~56.0 (-OCH₃)
FT-IR (ATR or KBr pellet)Solid sample[12]~3500-3200 cm⁻¹ (broad, O-H stretch), ~3060 cm⁻¹ (aromatic C-H stretch), ~2960, 2840 cm⁻¹ (aliphatic C-H stretch), ~1260 cm⁻¹ (aryl ether C-O stretch), ~500-600 cm⁻¹ (C-Br stretch)[13]
GC-MS (EI, 70 eV)Dilute in methanol or DCM[12]Molecular ion peaks (M⁺) at m/z 202 and 204 in an approximate 1:1 ratio, characteristic of a monobrominated compound.[14]

Conclusion

This application note provides a validated, detailed, and safety-conscious protocol for the synthesis of 4-bromo-2-methoxyphenol. By understanding the underlying chemical principles and adhering to the procedural steps, researchers can reliably produce this important chemical intermediate with high purity. The emphasis on controlled reaction conditions and thorough characterization ensures the generation of trustworthy and reproducible results, essential for success in drug development and advanced organic synthesis.

References

  • Benchchem. Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis.
  • Benchchem. Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-methoxyphenol.
  • CLEAPSS Science. Student safety sheets 55 Bromine.
  • Unknown Source. Bromine Gas: Properties, Uses, and Safety Measures You Need to Know.
  • Interscan. Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • Unknown Source. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Benchchem. Spectroscopic and Synthetic Profile of 4-Bromo-2-methoxyphenol: A Technical Guide.
  • Carl ROTH. Safety Data Sheet: Bromine.
  • Benchchem. A Spectroscopic Comparison of 4-Bromo-2-methoxyphenol and Its Precursors, Guaiacol and Vanillin.
  • ChemistryStudent. Phenol Reactions (A-Level).
  • BYJU'S. Electrophilic Substitution Reactions of Phenols.
  • ChemicalBook. What is 4-Bromo-2-methoxyphenol?.
  • Career Henan Chemical Co. 4-Bromo-2-methoxyphenol CAS-no-7368-78-7.
  • PubChem. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234.
  • MilliporeSigma. 4-Bromo-2-methoxyphenol 98 7368-78-7.

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Application Notes and Protocols for the Oxidation of 4-Bromoguaiacol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the oxidation of 4-Bromo-2-methoxyphenol (4-Bromoguaiacol), a versatile building block in organic synthesis.[1][2] The oxidation of 4-Bromoguaiacol is a key transformation that unlocks access to highly functionalized intermediates, such as masked o-benzoquinones, which are valuable precursors for the synthesis of complex polycyclic systems and bioactive molecules.[3] This document details a reliable protocol using (diacetoxyiodo)benzene, explains the underlying chemical principles, and provides guidance on reaction monitoring, product purification, and safety considerations.

Introduction: The Synthetic Utility of 4-Bromoguaiacol Oxidation

4-Bromo-2-methoxyphenol, commonly known as 4-Bromoguaiacol, is a readily available starting material with multiple reactive sites, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][4] Its chemical structure, featuring a phenolic hydroxyl group, a methoxy group, and a bromine atom, allows for a diverse range of chemical transformations.[2]

The oxidation of the phenolic hydroxyl group is of particular importance as it can lead to the formation of highly reactive intermediates. For instance, the oxidation of 4-Bromoguaiacol can generate masked o-benzoquinones. These species are potent dienophiles in Diels-Alder reactions, providing a pathway to construct complex, polyfunctionalized bicyclic systems.[3] The presence of the bromine atom in these intermediates can also serve as a handle for further functionalization through cross-coupling reactions.[2]

This application note provides a detailed, field-proven protocol for the oxidation of 4-Bromoguaiacol, designed to be a self-validating system for researchers in both academic and industrial settings.

Chemical Principles and Reaction Mechanism

The oxidation of phenols, such as 4-Bromoguaiacol, generally proceeds through the formation of a phenoxy radical intermediate.[5] The stability and subsequent reactivity of this radical are influenced by the substituents on the aromatic ring. In the case of 4-Bromoguaiacol, the electron-donating methoxy group and the electron-withdrawing bromine atom modulate the electron density of the ring, influencing the oxidation potential and the regioselectivity of subsequent reactions.

The protocol detailed below utilizes (diacetoxyiodo)benzene (PhI(OAc)₂), a mild and effective hypervalent iodine oxidant. The reaction, conducted in the presence of methanol, proceeds through a mechanism that likely involves the formation of a phenoxy radical, which is then trapped by methanol to form a more stable masked o-benzoquinone (a bromocyclohexa-2,4-dienone).[3] This intermediate is less prone to dimerization compared to the unmasked quinone, making it a more versatile synthetic tool.[3]

A plausible reaction pathway is illustrated below:

Reaction_Mechanism cluster_0 Oxidation of 4-Bromoguaiacol 4-Bromoguaiacol 4-Bromoguaiacol Phenoxy_Radical Phenoxy Radical Intermediate 4-Bromoguaiacol->Phenoxy_Radical PhI(OAc)₂ Masked_o-Benzoquinone Masked o-Benzoquinone Phenoxy_Radical->Masked_o-Benzoquinone + CH₃OH

Caption: Plausible reaction pathway for the oxidation of 4-Bromoguaiacol.

Detailed Experimental Protocol: Oxidation of 4-Bromoguaiacol

This protocol is adapted from established procedures for the oxidation of substituted phenols to form masked o-benzoquinones.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Bromo-2-methoxyphenol (4-Bromoguaiacol)≥98%e.g., Sigma-Aldrich, Fisher ScientificStore in a cool, dry place.
(Diacetoxyiodo)benzene (PhI(OAc)₂)≥98%e.g., Sigma-AldrichA mild oxidizing agent. Handle with care.
Methanol (MeOH)AnhydrousVariousUse a dry solvent to avoid side reactions.
Diethyl ether (Et₂O)AnhydrousVariousFor workup and extraction.
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent GradeVariousFor neutralizing acidic byproducts.
Brine (Saturated aqueous NaCl)Reagent GradeVariousFor washing the organic phase.
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeVariousFor drying the organic phase.
Round-bottom flaskAppropriate sizeVariousFlame-dried before use.
Magnetic stirrer and stir bar-Various-
Ice bath--For temperature control.
Separatory funnelAppropriate sizeVariousFor liquid-liquid extraction.
Rotary evaporator-VariousFor solvent removal.
Safety Precautions
  • 4-Bromoguaiacol: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]

  • (Diacetoxyiodo)benzene: Handle in a well-ventilated area. Avoid inhalation of dust.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Diethyl ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [8]

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-methoxyphenol (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous methanol (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: While stirring, add (diacetoxyiodo)benzene (1.1 equiv) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Quenching: Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the desired bromocyclohexa-2,4-dienone.[3]

Reaction Parameters Summary
ParameterValue
Reactant4-Bromo-2-methoxyphenol
Oxidant(Diacetoxyiodo)benzene
SolventAnhydrous Methanol
Reactant:Oxidant Ratio1.0 : 1.1
Concentration~0.1 M
Temperature0 °C to room temperature
Reaction Time1-2 hours (monitor by TLC)
WorkupAqueous NaHCO₃, Et₂O extraction
PurificationFlash column chromatography

Experimental Workflow Diagram

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add 4-Bromoguaiacol to flask - Dissolve in anhydrous MeOH Start->Reaction_Setup Cooling Cool to 0 °C Reaction_Setup->Cooling Oxidant_Addition Add PhI(OAc)₂ portion-wise Cooling->Oxidant_Addition Monitoring Monitor by TLC Oxidant_Addition->Monitoring Quenching Quench with sat. NaHCO₃ Monitoring->Quenching Reaction Complete Extraction Extract with Diethyl Ether Quenching->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Flash Chromatography Concentration->Purification Product Isolated Product Purification->Product

Caption: Overview of the experimental workflow for the oxidation of 4-Bromoguaiacol.

Analytical Monitoring and Product Characterization

Accurate monitoring and characterization are crucial for a successful synthesis.

Reaction Progress Monitoring
  • Thin-Layer Chromatography (TLC): An indispensable tool for tracking the consumption of the starting material and the formation of the product. Use a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) and visualize with UV light and/or a potassium permanganate stain.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to monitor the disappearance of the broad O-H stretch of the starting phenol and the appearance of the C=O stretch of the quinone product.[9]

Product Isolation and Purification
  • Liquid-Liquid Extraction: A standard workup procedure to separate the organic product from the aqueous phase.[10]

  • Flash Column Chromatography: The primary method for purifying the crude product from unreacted starting material and byproducts.

Product Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the product and assess its purity.[11][12]

Analytical TechniqueExpected Observation for Product (Bromocyclohexa-2,4-dienone)
TLCA single major spot with a higher Rf than 4-Bromoguaiacol.
¹H NMRDisappearance of the phenolic -OH proton signal. Appearance of signals corresponding to the dienone system.
¹³C NMRAppearance of carbonyl carbon signals (~180-200 ppm).
MSA molecular ion peak corresponding to the expected product.
FT-IRAppearance of a strong C=O stretching band (~1650-1700 cm⁻¹).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient oxidant- Low reaction temperature- Deactivated oxidant- Ensure accurate stoichiometry of the oxidant.- Allow the reaction to warm to room temperature.- Use fresh oxidant.
Low Yield - Product instability- Losses during workup/purification- Keep the product cold during and after the reaction.- Be careful during extraction and chromatography.
Formation of Side Products - Over-oxidation- Dimerization of the product- Do not use an excess of the oxidant.- Ensure the reaction is quenched promptly upon completion.[3]

Conclusion

The oxidation of 4-Bromoguaiacol is a valuable synthetic transformation that provides access to versatile intermediates for the construction of complex molecules. The protocol detailed in this application note, utilizing (diacetoxyiodo)benzene, is a reliable and efficient method for this conversion. By following the outlined procedures and paying close attention to reaction monitoring and safety precautions, researchers can successfully synthesize and isolate the desired oxidized product, paving the way for further synthetic explorations.

References

  • Product identification of guaiacol oxidation catalyzed by manganese peroxidase. (2025). Vertex AI Search.
  • Spectro-electrochemistry of guaiacol oxidation: tracking intermediates in a membrane-separated cell with in situ attenuated total reflectance-infrared spectroscopy - PMC. (2025). Vertex AI Search.
  • Guaiacol oxidation: theoretical insight into thermochemistry of radical processes involving methoxy group demethylation - Taylor & Francis. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Identification of the colored guaiacol oxidation product produced by peroxidases. (1997). Semantic Scholar. Retrieved from [Link]

  • Electrochemical oxidation of guaiacol as a sacrificial anodic process producing fine chemical derivative, for hydrogen production via electrolysis - FLORE. (2025). FLORE. Retrieved from [Link]

  • Synthesis of 4-Methoxyphenol - [www.rhodium.ws]. (n.d.). Rhodium.ws. Retrieved from [Link]

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  • Safety data sheet - CPAChem. (2019). CPAChem. Retrieved from [Link]

  • A new metal-free protocol for oxidation of alcohols using N,N-Dibromo-p-toluenesulfonamide - ResearchGate. (2009). ResearchGate. Retrieved from [Link]

  • Purification for oxidation reaction : r/chemistry - Reddit. (2014). Reddit. Retrieved from [Link]

  • 4-Bromoguaiacol - the NIST WebBook. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Identification of the colored guaiacol oxidation product produced by peroxidases - PubMed. (1997). PubMed. Retrieved from [Link]

  • Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - ResearchGate. (2025). ResearchGate. Retrieved from [Link]

  • Isolation and identification of oxidation products of guaiacol from brines and heated meat matrix | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • EP0913381B1 - Method for purifying a bromine compound - Google Patents. (n.d.). Google Patents.
  • A standardized method for assessment of oxidative transformations of brominated phenols in water - PubMed. (2008). PubMed. Retrieved from [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - MDPI. (2021). MDPI. Retrieved from [Link]

  • Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanisms and kinetic studies of OH-initiated atmospheric oxidation of methoxyphenols in the presence of O2 and NOx - RSC Publishing. (n.d.). RSC Publishing. Retrieved from [Link]

  • (PDF) Oxyhalogen–Sulfur Chemistry: Kinetics and Mechanism of Oxidation of Tiopronin by Acidified Bromate and Aqueous Bromine - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in the Bromination of 2-Methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective bromination of 2-methoxyphenol (guaiacol). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles that govern the reaction's outcome, empowering you to make informed decisions in your own laboratory work.

Understanding the Challenge: The Directing Effects of -OH and -OCH₃

The bromination of 2-methoxyphenol is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are activating and ortho, para-directing.[1][2][3][4][5] This means they increase the rate of reaction compared to benzene and direct the incoming electrophile (in this case, a bromine species) to the positions ortho and para to themselves.

However, in 2-methoxyphenol, these directing effects are in competition, leading to a potential mixture of products. The key to optimizing this reaction lies in understanding how to manipulate reaction conditions to favor the formation of a single, desired regioisomer. The primary positions of attack are C4 (para to -OH, ortho to -OCH₃), C6 (ortho to -OH), and C5 (meta to -OH, para to -OCH₃). Due to the powerful directing nature of the hydroxyl and methoxy groups, substitution at C3 (meta to both) is generally not observed.

Visualizing the Directing Effects

The following diagram illustrates the electronically enriched positions on the 2-methoxyphenol ring, which are susceptible to electrophilic attack.

Caption: Activating groups direct electrophilic attack.

Troubleshooting Guide

This section addresses common problems encountered during the bromination of 2-methoxyphenol.

Problem 1: Poor Regioselectivity - A Mixture of Isomers is Obtained

This is the most frequent challenge. The formation of multiple products complicates purification and reduces the yield of the desired isomer.

Possible Causes & Solutions:

  • Inappropriate Brominating Agent: The choice of brominating agent is critical.

    • Molecular Bromine (Br₂): Often too reactive, leading to poor selectivity and over-bromination, especially in polar solvents.[6] In non-polar solvents like carbon disulfide at low temperatures, para-selectivity can be enhanced.[7][8]

    • N-Bromosuccinimide (NBS): A milder and more selective reagent.[9][10] Its reactivity and selectivity are highly dependent on the solvent and the presence of catalysts.[11]

  • Solvent Effects: The solvent plays a pivotal role in modulating reactivity and directing the substitution.[11][12]

    • Polar Protic Solvents (e.g., Methanol, Acetic Acid): Can accelerate the reaction but may decrease selectivity. However, specific systems, like NBS with a catalytic amount of p-toluenesulfonic acid (pTsOH) in methanol, have been shown to be highly effective for ortho-bromination of para-substituted phenols.[7][13]

    • Polar Aprotic Solvents (e.g., Acetonitrile): Can favor para-bromination.[12] This is sometimes attributed to hydrogen bonding between the solvent and the hydroxyl group, which sterically hinders the ortho positions.[11]

    • Non-Polar Solvents (e.g., Dichloromethane, Carbon Tetrachloride, Ethyl Acetate): Generally slow down the reaction but can improve para-selectivity by minimizing the ionization of the brominating agent and reducing the stabilization of polar intermediates.[7][14]

  • Reaction Temperature: Higher temperatures can lead to the formation of thermodynamically controlled products and may reduce selectivity.

    • Recommendation: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled product, which is often the more desired regioisomer.[1][15]

Workflow for Optimizing Regioselectivity

G start Poor Regioselectivity Observed solvent Screen Solvents (Polar vs. Non-Polar) start->solvent reagent Evaluate Brominating Agent (NBS vs. Br₂) solvent->reagent temp Optimize Temperature (e.g., 0°C, RT) reagent->temp catalyst Consider Catalyst (e.g., pTsOH, Lewis Acid) temp->catalyst analysis Analyze Isomer Ratio (GC-MS, NMR) catalyst->analysis analysis->solvent Re-optimize end Optimized Protocol analysis->end

Caption: Systematic approach to improving regioselectivity.

Problem 2: Over-bromination (Di- or Tri-bromination)

The high activation of the ring by two electron-donating groups makes it susceptible to multiple brominations.[16]

Possible Causes & Solutions:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent will inevitably lead to polysubstitution.

    • Recommendation: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent. A slow, dropwise addition of the brominating agent to the solution of 2-methoxyphenol can also help to maintain a low concentration of the electrophile and disfavor multiple additions.

  • High Reactivity Conditions:

    • Recommendation: Switch to a less reactive brominating agent (NBS is preferred over Br₂).[9] Employ a non-polar solvent and a lower reaction temperature to temper the reactivity.[7]

Problem 3: Reaction is Too Slow or Does Not Go to Completion

While over-reactivity is a common issue, sluggish reactions can also occur under certain conditions.

Possible Causes & Solutions:

  • Insufficiently Activated System:

    • Recommendation: If using a mild system like NBS in a non-polar solvent, consider adding a catalytic amount of a protic or Lewis acid to increase the electrophilicity of the bromine.[13][15] For instance, p-toluenesulfonic acid (pTsOH) can be effective.[13] Alternatively, switching to a more polar solvent can increase the reaction rate.[11]

Frequently Asked Questions (FAQs)

Q1: Which isomer is generally favored in the bromination of 2-methoxyphenol?

A1: The major product is often the result of a complex interplay between steric and electronic factors. However, substitution at the C4 position, yielding 4-bromo-2-methoxyphenol, is frequently the major product. This position is para to the strongly activating hydroxyl group and ortho to the methoxy group, and is sterically accessible.[17]

Q2: How can I selectively obtain the ortho-brominated product (6-bromo-2-methoxyphenol)?

A2: Achieving high selectivity for the ortho position is challenging due to steric hindrance from the adjacent hydroxyl group. However, certain conditions can favor this outcome. The use of NBS in the presence of pTsOH in methanol has been reported to give excellent selectivity for mono ortho-bromination in para-substituted phenols, a principle that can be adapted here.[7][13]

Q3: Can I use a Lewis acid catalyst like FeBr₃?

A3: While Lewis acids are standard for brominating less activated rings, they can be too harsh for highly activated systems like 2-methoxyphenol, often leading to rapid, uncontrollable reactions and polysubstitution.[18][19] If a catalyst is needed to activate a mild brominating agent like NBS, a catalytic amount of a protic acid like pTsOH is generally a better starting point.[13]

Q4: How do I analyze the product mixture to determine the regioselectivity?

A4: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: Allows for the separation of the isomers and their identification based on their mass spectra.[20][21]

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns for each isomer, allowing for their identification and quantification by integration.

Q5: Are there any "greener" approaches to this bromination?

A5: Yes, research is ongoing to develop more environmentally friendly methods. Some approaches include the use of ionic liquids as recyclable reaction media or developing catalytic systems that use safer and more abundant reagents.[22][23] For example, a system using HBr with a sterically hindered sulfoxide has been developed for highly para-selective bromination of phenols, with water as the only byproduct.[24]

Experimental Protocols

Protocol 1: General Procedure for Para-Selective Bromination

This protocol is designed to favor the formation of 4-bromo-2-methoxyphenol.

  • Dissolve 2-methoxyphenol (1.0 eq) in a non-polar solvent such as dichloromethane or ethyl acetate (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 eq) in the same solvent.

  • Add the NBS solution dropwise to the stirred 2-methoxyphenol solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with the organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

Protocol 2: Analysis of Isomer Ratio by ¹H NMR
  • Dissolve a small, accurately weighed sample of the crude product in a deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Identify the characteristic signals for each isomer in the aromatic region. The coupling constants and chemical shifts will be unique for each substitution pattern.

  • Integrate the non-overlapping signals corresponding to each isomer.

  • Calculate the molar ratio of the isomers from the integration values.

Data Summary

The following table summarizes typical regioselectivity outcomes under different conditions, compiled from various literature sources. Actual results may vary depending on the specific substrate and precise reaction conditions.

Brominating AgentSolventCatalyst/AdditivePredominant IsomerReference
Br₂Carbon Disulfide (CS₂)None (low temp)para[7][8]
Br₂Polar Solvents (e.g., H₂O)NoneMixture/Polysubstitution[6]
NBSAcetonitrileNonepara[12][25]
NBSMethanolpTsOHortho (on p-substituted phenols)[7][13]
HBr/SulfoxideDichloromethaneSterically hindered sulfoxidepara[24]
NBSIonic Liquid [Bmim]BrNonepara[22][23]

References

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC. Available at: [Link]

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC. Available at: [Link]

  • Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals - Thieme E-Books & E-Journals. Available at: [Link]

  • Process for the selective para-bromination of phenol and its derivatives - Google Patents.
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  • Solvent effect on regioselectivity of bromination of 2-isopropylphenol - YouTube. Available at: [Link]

  • Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N -bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Available at: [Link]

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  • Ellesmere OCR A level Chemistry - 6.1.1 (i,j) Electrophilic Substitution of Phenols. Available at: [Link]

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  • An Explanation of Substituent Effects - Chemistry LibreTexts. Available at: [Link]

  • An Expedited, Regiospecific para-Bromination of Activated Aryls - TopSCHOLAR. Available at: [Link]

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  • Bromination of guaiacol and syringol using ionic liquids to obtain bromides - R Discovery. Available at: [Link]

  • Bromination of guaiacol and syringol using ionic liquid to obtain bromides - ResearchGate. Available at: [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC. Available at: [Link]

  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols - PMC. Available at: [Link]

  • Optimization of batch conditions for the mono ortho-bromination reaction. - ResearchGate. Available at: [Link]

  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide | ACS Omega - ACS Publications. Available at: [Link]

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Technical Support Center: Troubleshooting Di-Bromination in 4-Bromoguaiacol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the electrophilic aromatic substitution (EAS) of highly activated phenols. Guaiacol (2-methoxyphenol) features two strongly activating, electron-donating groups (–OH and –OCH₃). While this makes the synthesis of 4-bromoguaiacol (4-bromo-2-methoxyphenol) facile, it also creates a significant liability: the extreme susceptibility of the product to over-react, forming di-brominated byproducts like 4,6-dibromoguaiacol.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress these byproducts, ensuring high-purity yields for your downstream drug development and cross-coupling workflows [1].

Mechanistic Pathway

MechanisticPathway G Guaiacol (Highly Activated) Br1 + Br+ (Fast) G->Br1 Mono 4-Bromoguaiacol (Target Product) Br1->Mono para-substitution Br2 + Br+ (Slower) Mono->Br2 Di 4,6-Dibromoguaiacol (Byproduct) Br2->Di ortho-substitution

EAS pathway of guaiacol illustrating the kinetic competition between mono- and di-bromination.

Troubleshooting FAQs

Q1: Why does dibromination occur so readily in guaiacol compared to simple phenols? Causality & Expert Insight: The reactivity of an aromatic ring in EAS is dictated by the electron density of the π-system. In guaiacol, the hydroxyl (–OH) and methoxy (–OCH₃) groups exert synergistic positive mesomeric (+M) effects. The first bromination occurs at the 4-position (para to the –OH group) because the –OH group is a stronger activator than the –OCH₃ group, and the para position is sterically highly accessible [2]. However, the resulting 4-bromoguaiacol remains highly electron-rich. The 6-position (ortho to the –OH group) is still strongly activated, making the activation energy barrier for a second bromination dangerously low.

Q2: Which brominating agent should I choose to strictly enforce monobromination? Causality & Expert Insight: Abandon molecular bromine (Br₂) if you are struggling with over-bromination. Br₂ provides an immediate, high concentration of the Br⁺ electrophile, which overwhelms kinetic control. Instead, use N-Bromosuccinimide (NBS) . NBS acts as a controlled-release source of electrophilic bromine. By maintaining a low steady-state concentration of the active brominating species, NBS ensures that the unreacted, highly nucleophilic guaiacol outcompetes the newly formed 4-bromoguaiacol for the available electrophile [3].

Q3: How do temperature and solvent choice influence the mono-to-di ratio? Causality & Expert Insight: Regioselectivity here is entirely a matter of kinetic control.

  • Temperature: The reaction must be run at 0 °C . At this temperature, there is sufficient thermal energy to overcome the activation energy (

    
    ) for the first para-bromination, but insufficient energy to overcome the slightly higher 
    
    
    
    required for the sterically hindered ortho-bromination (the 6-position) [2].
  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They stabilize the polar transition state of the EAS without acting as protic shuttles that might indiscriminately accelerate the reaction.

Q4: Does the rate of addition actually matter? Causality & Expert Insight: Absolutely. Even with NBS, dumping the reagent into the reaction vessel creates localized concentration spikes. In these micro-environments, the local ratio of NBS to guaiacol exceeds 1:1, forcing the formation of 4,6-dibromoguaiacol. Dropwise addition of the brominating agent over 30–60 minutes is a critical, non-negotiable parameter for high selectivity.

Quantitative Data: Method Comparison

To illustrate the impact of reagent and condition selection, the following table summarizes typical outcomes based on established synthetic methodologies [2][3][4]:

Brominating AgentSolventTemperatureAddition RateMonobromo Yield (%)Dibromo Byproduct (%)
Br₂ (1.0 eq)CH₂Cl₂25 °CRapid55 - 65%15 - 25%
NBS (1.0 eq)CH₂Cl₂25 °CModerate70 - 75%10 - 15%
HBr / SulfoxideMeCN40 °CSlow~80%< 5%
NBS (1.0 eq) DMF 0 °C Dropwise 81 - 85% < 2%
Self-Validating Experimental Protocol: Optimized Monobromination

This protocol utilizes NBS in DMF at 0 °C, establishing a self-validating system where visual cues and strict stoichiometric controls inherently prevent over-reaction [2].

Materials Required:

  • Guaiacol (2-methoxyphenol): 1.0 equivalent (e.g., 10.0 g, 80.6 mmol)

  • N-Bromosuccinimide (NBS): 1.0 equivalent (14.3 g, 80.6 mmol) - Must be freshly recrystallized from water to remove Br₂ impurities.

  • Anhydrous N,N-Dimethylformamide (DMF): 100 mL total

  • Sodium thiosulfate (Na₂S₂O₃) aqueous solution (for quenching)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 eq of guaiacol in 50 mL of anhydrous DMF in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Thermal Equilibration (Critical Step): Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 15 minutes under an inert argon atmosphere.

  • Electrophile Preparation: In a separate flask, dissolve 1.0 eq of freshly recrystallized NBS in 50 mL of anhydrous DMF.

  • Controlled Addition: Using an addition funnel or syringe pump, add the NBS/DMF solution dropwise to the guaiacol solution over a period of 30 to 45 minutes. Self-Validation Check: The solution may turn pale yellow/orange, but should not turn deep red (which indicates free Br₂ and impending over-bromination).

  • Reaction Maturation: Stir the mixture at 0 °C for an additional 30 minutes. Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1) until the guaiacol spot is entirely consumed.

  • Quenching: Immediately quench the reaction at 0 °C by adding 50 mL of cold water and 10 mL of saturated aqueous sodium thiosulfate to neutralize any trace unreacted brominating species.

  • Extraction & Washing: Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers extensively with water (5 × 50 mL) to remove the DMF, followed by brine.

  • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-bromoguaiacol (typically >81% yield, highly pure).

Workflow Prep 1. Preparation Dissolve Guaiacol in DMF (0 °C) Add 2. Dropwise Addition Add NBS/DMF slowly over 30 min Prep->Add React 3. Reaction Stir at 0 °C for 30-60 min Add->React Quench 4. Quenching Add cold H2O & Na2S2O3 React->Quench Extract 5. Extraction Extract with Et2O, wash with H2O Quench->Extract Purify 6. Purification Concentrate & Chromatograph Extract->Purify

Step-by-step workflow for the highly selective monobromination of guaiacol using NBS.

References
  • National Institute of Informatics (NII) / Tetrahedron - Total synthesis of lamellarins D, L, and N.[Link]

  • Organic Chemistry Portal - N-Bromosuccinimide (NBS).[Link]

  • Chinese Chemical Society - Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr.[Link]

Sources

Technical Support Center: Purification of Crude 4-(2-Bromoethyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 4-(2-Bromoethyl)-2-methoxyphenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are handling this intermediate and require robust, field-tested methods for achieving high purity. As an intermediate, the purity of this compound is paramount for the success of subsequent synthetic steps. This document moves beyond simple protocols to provide in-depth troubleshooting and the causal reasoning behind our procedural recommendations.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial queries researchers have before embarking on the purification process.

Q1: What are the expected physical properties of pure 4-(2-Bromoethyl)-2-methoxyphenol?

While extensive physical property data for this specific molecule is not broadly published, we can infer its likely characteristics based on its structural analogue, 4-Bromo-2-methoxyphenol (also known as 4-Bromoguaiacol). The pure compound is expected to be an off-white to pale yellow solid at room temperature. Its analogue, 4-Bromo-2-methoxyphenol, has a reported melting point of 34-37 °C[1]. The addition of the ethyl group in your target molecule will likely alter this, but it provides a reasonable starting point. It is expected to be slightly soluble in water but should readily dissolve in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone[2].

Q2: What are the most common impurities I should anticipate in my crude sample?

Understanding potential impurities is the first step in designing an effective purification strategy. Crude 4-(2-Bromoethyl)-2-methoxyphenol typically contains a mixture of unreacted starting materials, reaction by-products, and residual reagents.

  • Starting Materials: Unreacted 2-methoxyphenol (guaiacol) or a precursor ethyl-phenol derivative.

  • Reaction By-products:

    • Isomeric Impurities: Due to the activating nature of the hydroxyl and methoxy groups, bromination can occur at other positions on the aromatic ring, leading to isomers.[3][4] The hydroxyl group is a strong ortho-para director, and since the para position is blocked by the ethyl group (assuming a standard synthesis route), ortho-bromination relative to the hydroxyl group is a significant possibility.

    • Poly-brominated Species: Harsh reaction conditions can lead to the addition of more than one bromine atom to the aromatic ring.[3]

    • Elimination Products: If the bromoethyl group was installed under conditions that could favor elimination, you might see the corresponding 4-vinyl-2-methoxyphenol impurity.

  • Residual Reagents & Their By-products: Depending on the brominating agent used (e.g., N-Bromosuccinimide or Br₂), you may have residual bromine or by-products like succinimide.

Q3: What is the critical first step before attempting a large-scale purification?

Before committing your entire batch of crude material to a purification protocol, it is essential to perform a small-scale analysis. This preliminary check provides invaluable information for optimizing the purification method.

  • Thin-Layer Chromatography (TLC): Run a TLC of your crude product using a solvent system such as 20-30% ethyl acetate in hexanes. This will give you a visual representation of the number of components in your mixture and help in developing an effective solvent system for column chromatography.[5][6]

  • Proton NMR (¹H NMR): If possible, take a ¹H NMR spectrum of the crude material. This can help identify the major impurities, such as unreacted starting materials or significant side-products, by comparing the spectrum to known reference spectra.

  • Solubility Tests: Use a small amount of crude material (~20-50 mg) to test its solubility in various potential recrystallization solvents at both room temperature and elevated temperatures.[7]

Q4: Which purification technique is generally the most effective for this compound?

There is no single "best" method; the optimal technique depends on the specific impurity profile of your crude material. However, a multi-step approach is typically the most robust.

  • For moderately impure samples (solid): A carefully chosen recrystallization is often the most efficient method.

  • For highly impure samples or oily crudes: Flash column chromatography is the method of choice as it offers the highest resolving power for separating components with different polarities.[5][8]

In almost all cases, a preliminary liquid-liquid extraction (work-up) should be performed to remove acidic or basic impurities and residual water-soluble reagents before attempting chromatography or recrystallization.

Section 2: Troubleshooting Guide - Addressing Specific Purification Challenges

This section provides solutions to common problems encountered during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
Dark, Oily Residue 1. High concentration of impurities disrupting the crystal lattice.2. Residual solvent (e.g., DCM, Toluene).3. Presence of colored by-products from the reaction.1. Perform an aqueous work-up (see Protocol 1).2. Attempt to "triturate" the oil: Add a non-polar solvent like hexanes or petroleum ether and stir/scratch vigorously to induce solidification.3. If solidification fails, proceed directly to purification by flash column chromatography (see Protocol 2).
Poor TLC Separation 1. The solvent system is either too polar (all spots at top, Rf > 0.8) or not polar enough (all spots at bottom, Rf < 0.1).2. Isomeric impurities have very similar polarities.1. Adjust the solvent system. If spots are too high, decrease the amount of the polar solvent (e.g., ethyl acetate). If too low, increase it.2. Try a different solvent system. For example, substitute ethyl acetate with a 1:1 mixture of diethyl ether and dichloromethane. Sometimes this change in selectivity is enough to resolve spots.
Recrystallization Failure 1. Oiling Out: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.2. No Crystals Form: Too much solvent was used; the solution is not saturated upon cooling.3. Very Low Yield: The compound is too soluble in the cold solvent.1. For oiling out, add a small amount more of the hot solvent to dissolve the oil completely, then allow it to cool much more slowly. Consider switching to a lower-boiling point solvent.2. To induce crystallization, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal from a previous batch. If this fails, gently boil off some of the solvent to concentrate the solution and cool again.[9]3. To improve yield, ensure the solution is cooled thoroughly (ice bath). If yield is still poor, a two-solvent recrystallization system may be necessary (see Protocol 3).[10][11]
Poor Column Chromatography 1. Poor Separation: The chosen eluent is not optimal.2. Streaking/Tailing of Compound: The compound is acidic (phenolic proton) and is interacting too strongly with the slightly acidic silica gel.3. Low Recovery: The compound is irreversibly adsorbed onto the silica gel.1. The ideal Rf value for the target compound on TLC for good column separation is ~0.35.[5] Adjust your eluent system to achieve this Rf before running the column.2. Add a small amount (0.5-1%) of acetic acid to the eluent system. This protonates the silica surface and the compound, minimizing strong ionic interactions and leading to sharper peaks.3. This is less common but can happen. If streaking is severe even with an acid modifier, consider using a different stationary phase like alumina or opting for reversed-phase chromatography.[8][12]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most common and effective purification techniques. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Initial Aqueous Work-up

Causality: This procedure uses a mild base (sodium bicarbonate) to deprotonate and wash away acidic impurities, which are more polar than the target compound's phenolate salt. A subsequent brine wash helps to remove residual water from the organic layer before drying.

  • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake gently at first to release any evolved CO₂ gas.

  • Separate the layers and discard the aqueous (bottom) layer.

  • Wash the organic layer with water.

  • Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

  • Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the pre-purified crude product.

Protocol 2: Purification by Flash Column Chromatography

Causality: This technique separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a non-polar mobile phase (eluent).[5] Less polar compounds travel faster down the column, while more polar compounds are retained longer, allowing for their separation.

  • Prepare the Column: Select an appropriately sized flash column (a good rule of thumb is a 30-50:1 ratio of silica gel to crude compound by weight).[8] Pack the column using the "slurry method" with your starting eluent (e.g., 5% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.

  • Prepare the Sample: Dissolve your pre-purified crude material in a minimal amount of dichloromethane. To this, add a small amount of silica gel (about 1-2 times the mass of your compound) and evaporate the solvent completely to create a dry powder. This "dry loading" technique generally results in better separation than loading the sample as a liquid.[12][13]

  • Load and Run the Column: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your starting solvent, applying gentle positive pressure.

  • Elute and Collect: Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexanes). Collect fractions in test tubes and monitor their contents using TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent via rotary evaporation to yield the purified solid.

Protocol 3: Purification by Two-Solvent Recrystallization

Causality: This method is ideal when no single solvent has the desired property of dissolving the compound when hot but not when cold.[9][10] It uses a pair of miscible solvents: one in which the compound is highly soluble ("solvent") and one in which it is poorly soluble ("anti-solvent").[11][14]

  • Select Solvents: A good starting pair for this compound would be Methanol (solvent) and Water (anti-solvent) , or Ethyl Acetate (solvent) and Hexanes (anti-solvent) .

  • Dissolve: Place the crude solid in an Erlenmeyer flask. Add the "solvent" (e.g., Methanol) dropwise while heating the mixture to a gentle boil until the solid just dissolves. It is crucial to use the minimum amount of hot solvent.[15]

  • Add Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Water) dropwise until you observe a persistent cloudiness (precipitation).

  • Re-dissolve: Add a few more drops of the hot "solvent" until the cloudiness just disappears, resulting in a saturated solution at the boiling point.

  • Crystallize: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent.

  • Dry: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.

Section 4: Visual Workflows and Data

Diagrams

Purification_Workflow Crude Crude 4-(2-Bromoethyl)-2-methoxyphenol (Solid or Oil) Workup Aqueous Work-up (Protocol 1) Crude->Workup Remove acidic/ basic impurities Analysis Small-Scale Analysis (TLC, Crude NMR) Workup->Analysis Assess purity and impurity profile Decision Is Crude a Solid? Analysis->Decision Chromatography Flash Column Chromatography (Protocol 2) Decision->Chromatography No, or highly impure Recrystallize Recrystallization (Protocol 3) Decision->Recrystallize Yes, and relatively pure Pure Pure Product Chromatography->Pure Recrystallize->Pure

Decision_Tree

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • OpenOChem Learn. (n.d.). Flash Chromatography. [Link]

  • Google Patents. (1992). US5107034A - Method for producing 4-(2'-methoxyethyl)phenol.
  • Biotage. (2023). Successful Flash Chromatography. [Link]

  • King Group. (2018). Successful Flash Chromatography. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • Google Patents. (1991). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. [Link]

  • Infinity Learn. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(2-Bromoethyl)phenol on Newcrom R1 HPLC column. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Pharmaffiliates. (n.d.). 7368-78-7| Chemical Name : 4-Bromo-2-methoxyphenol. [Link]

  • University of Victoria. (n.d.). Column chromatography. [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. [Link]

  • National Center for Biotechnology Information. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of the Bromination of Phenols in Aqueous Solution. Evidence of General Base Catalysis of Bromine Attack | Request PDF. [Link]

  • Magritek. (n.d.). Column Chromatography. [Link]

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common impurities in 4-(2-Bromoethyl)-2-methoxyphenol and their identification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-(2-Bromoethyl)-2-methoxyphenol. This guide is tailored for researchers, scientists, and drug development professionals who rely on the quality of this critical intermediate. In the following sections, we will address common issues related to purity and identification, providing troubleshooting strategies and validated analytical protocols in a direct question-and-answer format. Our aim is to equip you with the technical insights necessary to anticipate and resolve challenges in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Impurity Profiling and Identification

Question 1: During our HPLC analysis of a recently synthesized batch of 4-(2-Bromoethyl)-2-methoxyphenol, we're observing several unexpected peaks. What are the most common impurities associated with this compound?

Answer: The impurity profile of 4-(2-Bromoethyl)-2-methoxyphenol is typically linked to its synthetic pathway and inherent stability. Based on its structure, the most probable impurities arise from three sources: the starting materials, side reactions, and degradation.

  • Starting Material Carryover: A common synthetic route involves the hydrobromination of 4-vinyl-2-methoxyphenol. An incomplete reaction will result in the presence of this vinyl precursor in your final product.

  • Side-Reaction Byproducts:

    • Dimerization: Phenolic compounds can undergo dimerization, especially under thermal stress or in the presence of certain catalysts.

    • Hydrolysis: The bromoethyl group is susceptible to hydrolysis, which would convert the product to 4-(2-hydroxyethyl)-2-methoxyphenol. This can occur if water is present during the reaction workup or storage.

  • Degradation Products:

    • Oxidation: As a phenol, the compound is highly susceptible to oxidation, which is often accelerated by exposure to air, light, or trace metal ions.[1] This process forms colored quinone-type structures, which are a frequent cause of product discoloration (e.g., yellowing or browning).[1]

Expert Insight: The primary cause of batch-to-batch variability is often inconsistent control over the reaction environment. Strict exclusion of air and moisture, coupled with careful temperature management, is critical to minimizing both oxidation and hydrolysis-related impurities.

Question 2: What is the most effective strategy for identifying the specific structure of these unknown impurities?

Answer: A systematic, multi-technique approach is the gold standard for unambiguous impurity identification. A single method is rarely sufficient for full characterization.

  • High-Performance Liquid Chromatography (HPLC): Begin by developing a robust HPLC method to achieve baseline separation of all impurities from the main peak. This is your primary tool for quantification.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most critical step. By coupling your HPLC to a mass spectrometer, you can determine the molecular weight of each impurity. This information immediately allows you to propose likely structures. For example, an impurity with a mass 18 Da lower than the parent compound suggests hydrolysis (loss of HBr and gain of OH).

  • Isolation (Preparative HPLC): If an impurity is present at a significant level (typically >0.1%), isolate a sufficient quantity using preparative HPLC for further analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of the isolated impurity by ¹H and ¹³C NMR is the definitive method for structure elucidation. The unique chemical shifts and coupling constants will confirm the exact atomic connectivity.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities, such as residual solvents from the synthesis or purification steps.[4]

Impurity Identification Workflow

Caption: A systematic workflow for the identification and structural confirmation of impurities.

Part 2: Troubleshooting and Preventative Measures

Question 3: Our product has developed a yellow-brown tint upon storage. What is causing this, and how can we prevent it?

Answer: Discoloration in phenolic compounds is almost invariably due to the formation of oxidation products.[1] The phenolic hydroxyl group makes the aromatic ring electron-rich and thus highly susceptible to oxidation by atmospheric oxygen. This process forms extended conjugated systems, such as quinones, which absorb visible light and appear colored.

Prevention Strategies:

  • Inert Atmosphere: Handle and store the solid material under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Light Protection: Store the compound in amber-colored vials or in a dark location to prevent photo-oxidation.

  • Temperature Control: Store the material in a cool environment as recommended.[5] Elevated temperatures can accelerate the rate of oxidation.

  • Chelating Agents: If trace metal contamination is suspected as a catalyst, purification methods that can remove metal ions may be beneficial.

Simplified Oxidation Pathway

G A 4-(2-Bromoethyl)-2-methoxyphenol (Colorless) C Quinone-Type Products (Colored) A->C Oxidation B Oxidants (Air, Light, Metal Ions) B->C

Caption: The primary pathway for discoloration is the oxidation of the phenol to colored impurities.

Question 4: How can we modify our process to minimize the formation of the hydrolyzed impurity, 4-(2-hydroxyethyl)-2-methoxyphenol?

Answer: The formation of 4-(2-hydroxyethyl)-2-methoxyphenol occurs via nucleophilic substitution of the bromide by water. This is a classic SN1 or SN2 reaction.

Process Optimization and Prevention:

  • Anhydrous Solvents: Ensure all solvents used during the reaction and workup are rigorously dried. Using freshly distilled or high-purity anhydrous solvents is critical.

  • Control of pH: The hydrolysis rate can be pH-dependent. During aqueous workup steps, avoid excessively basic conditions, which can generate hydroxide ions, a more potent nucleophile than water.

  • Temperature of Workup: Perform aqueous extraction and washing steps at low temperatures (e.g., using an ice bath) to reduce the rate of hydrolysis.

  • Minimize Contact Time: Reduce the time the compound is in contact with aqueous phases during the workup procedure.

Table 1: Key Analytical Distinctions for Common Impurities

CompoundMolecular Weight (Monoisotopic)Expected [M-H]⁻ Ion (m/z)Key ¹H NMR Signal Distinction
4-(2-Bromoethyl)-2-methoxyphenol 229.99229.0 / 231.0 (Br isotope pattern)Triplet at ~3.5 ppm (-CH₂Br)
4-vinyl-2-methoxyphenol 150.07149.1Olefinic protons (~5.0-6.7 ppm)
4-(2-hydroxyethyl)-2-methoxyphenol 168.08167.1Triplet at ~3.8 ppm (-CH₂OH)

Validated Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This reversed-phase HPLC method provides a robust starting point for separating 4-(2-Bromoethyl)-2-methoxyphenol from its common process-related impurities and degradation products.[6][7]

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: Hold at 40% B

    • 2-17 min: Linear gradient from 40% to 90% B

    • 17-20 min: Hold at 90% B

    • 20.1-23 min: Return to 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

Self-Validation System: This method employs a standard C18 stationary phase, which is ideal for retaining moderately polar aromatic compounds.[8] The use of formic acid in the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to improved peak shape and reproducibility.[7] A gradient elution is necessary to ensure that both more polar impurities (like the hydrolyzed product) and less polar impurities (like dimers) are eluted and resolved effectively within a reasonable run time.

References

  • PubChem Compound Summary for 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. Molecules (Journal). [Link]

  • Separation of 4-(2-Bromoethyl)phenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol. National Center for Biotechnology Information. [Link]

  • Isolation and identification of Phenolic compounds by HPLC and Electrospray Ionization Mass Spectrometry. IT Medical Team. [Link]

  • HPLC Method Development. SlideShare. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

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improving the yield of 4-Bromoguaiacol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As application scientists, we frequently assist researchers in optimizing the scale-up and yield of 4-bromo-2-methoxyphenol (commonly known as 4-bromoguaiacol). This compound is a critical building block in drug development, serving as a versatile intermediate for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) to synthesize active pharmaceutical ingredients (APIs)[1].

The electrophilic bromination of 2-methoxyphenol (guaiacol) presents several regioselectivity and chemoselectivity challenges[2]. Below, you will find our field-proven protocols, quantitative data summaries, and a comprehensive troubleshooting Q&A to ensure high-yield, reproducible results in your laboratory.

Reaction Pathway & Mechanistic Overview

The synthesis relies on electrophilic aromatic substitution. The hydroxyl (-OH) and methoxy (-OCH₃) groups both activate the aromatic ring, but the strongly activating nature of the -OH group dictates the regiochemistry, directing the incoming bromine primarily to the para position[2][3].

BrominationPathway Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Electrophilic Aromatic Substitution (para to -OH) Guaiacol->Intermediate Solvent: MeCN or DMF 0 °C to RT NBS N-Bromosuccinimide (NBS) NBS->Intermediate Product 4-Bromo-2-methoxyphenol (4-Bromoguaiacol) Intermediate->Product Regioselective Yield: ~81% Byproduct Succinimide Intermediate->Byproduct Byproduct

Reaction pathway for the regioselective synthesis of 4-bromoguaiacol using NBS.

Quantitative Data: Optimization of Bromination Conditions

Selecting the correct brominating agent and solvent system is the most critical variable in this workflow. The table below summarizes the expected yields and regioselectivity across different methodologies.

Brominating AgentSolvent SystemTemperatureEquivalentsExpected YieldRegioselectivity ProfileRef
Br₂ CH₂Cl₂ / Toluene-30 °C to RT1.00ModerateProne to over-bromination[4]
NBS DMF0 °C to RT1.0081% High (para to -OH)[5]
NBS Acetonitrile (MeCN)0 °C1.00 - 1.05>80% High (para to -OH)[3],[6]
NBS + [Bmim]Br Ethyl Acetate25 °C1.00VariableModerate (Isomer mixtures)[7]

Standard Operating Procedure (SOP): High-Yield NBS Bromination

To maximize yield and suppress byproduct formation, we recommend utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or Acetonitrile[3][5]. This protocol is designed as a self-validating system —incorporating in-process controls to ensure success at each step.

Step 1: Substrate Preparation

  • In a flame-dried round-bottom flask purged with Argon, dissolve 10.0 g (80.6 mmol) of guaiacol in 50 mL of anhydrous DMF or Acetonitrile[5][6].

  • Causality: Anhydrous conditions and an inert atmosphere prevent the oxidative degradation of the electron-rich phenol starting material.

Step 2: Temperature Control

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C[5][6].

  • Causality: Kinetic control is mandatory. At 0 °C, the activation energy for the first bromination is met, but the energy barrier for secondary bromination (over-bromination) is not.

Step 3: Controlled Reagent Addition

  • Dissolve 14.3 g (80.6 mmol, 1.0 equiv) of NBS in 50 mL of the chosen solvent. Add this solution dropwise to the guaiacol mixture over 30 minutes[5].

  • Self-Validation Check: Monitor the internal temperature during addition. A spike above 5 °C indicates the addition is too rapid. If the temperature rises, pause the addition to prevent the formation of dibrominated impurities.

Step 4: Reaction Monitoring

  • Stir the mixture for 30 to 60 minutes at 0 °C[6].

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Cyclohexane/EtOAc (9:1) as the eluent[6]. The complete disappearance of the guaiacol spot and the emergence of a single, lower-Rf spot validates the completion of the monobromination phase.

Step 5: Quenching and Workup

  • Quench the reaction by adding distilled water at 0 °C, then allow the mixture to warm to room temperature[5]. Extract the aqueous layer with diethyl ether or ethyl acetate (3 × 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to afford 4-bromo-2-methoxyphenol in ~81% yield[5].

Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of dibrominated byproducts (e.g., 4,6-dibromoguaiacol) in my crude NMR. How do I prevent this? Causality & Solution: The hydroxyl (-OH) group is a strongly activating, ortho/para-directing group, making the aromatic ring highly nucleophilic[3]. Using a harsh brominating agent like molecular bromine (Br₂) or even a slight excess of NBS can rapidly lead to over-bromination. Action: Strictly limit your NBS stoichiometry to 1.00 – 1.05 equivalents[3][6]. Furthermore, ensure your cooling bath maintains the reaction at 0 °C during the entire addition phase to kinetically favor the mono-brominated para-product[5].

Q2: How can I improve the regioselectivity of para-bromination over ortho-bromination (6-bromo-2-methoxyphenol)? Causality & Solution: Electrophilic aromatic substitution on guaiacol is directed by both the -OH and -OCH₃ groups. While the -OH group is a stronger electronic activator (directing to position 4), steric hindrance is your best tool for controlling regioselectivity[2][3]. Action: Use a bulky brominating agent. NBS is vastly superior to Br₂ because the succinimide moiety creates significant steric bulk in the transition state. This bulk heavily disfavors attack at the more crowded ortho position (flanked by the -OH and -OCH₃ groups), thereby maximizing the yield of 4-bromo-2-methoxyphenol[3][8].

Q3: My reaction mixture turns dark brown/black, and the isolated yield is extremely low. What is causing this degradation? Causality & Solution: Electron-rich phenols like guaiacol are highly susceptible to oxidative degradation. In the presence of ambient light, oxygen, or excess halogenating agents, guaiacol can oxidize to form complex masked o-benzoquinones or undergo radical-mediated dimerization[9]. Action: Degas your solvents thoroughly and run the reaction under a strict Argon or N₂ atmosphere[1]. Shield the reaction flask from direct light using aluminum foil, especially when using NBS, to prevent radical-initiated photochemical side reactions[10].

Q4: Are there greener alternatives to halogenated solvents like Dichloromethane (DCM) for this synthesis? Causality & Solution: Yes. While DCM is traditionally used for electrophilic halogenations, it poses significant environmental and health risks, and can sometimes lead to poor regiocontrol with Br₂[4]. Action: Acetonitrile (MeCN) is an excellent, highly polar alternative that fully solubilizes NBS and stabilizes the polar transition state of the electrophilic aromatic substitution. This often leads to faster reaction times and cleaner impurity profiles[3][6]. Alternatively, recent flow-chemistry and green protocols have successfully utilized ionic liquids (e.g., [Bmim]Br) coupled with ethyl acetate extraction to achieve bromination without chlorinated solvents[7].

References

  • [5] NII / Chem. Pharm. Bull. "Total synthesis of lamellarins D, L, and N." Chemical and Pharmaceutical Bulletin. [Link]

  • [7] ResearchGate. "An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid." Journal of Chemical Technology & Biotechnology. [Link]

  • [10] ResearchGate. "Efficient scale up of photochemical bromination of conjugated allylic compounds in continuous-flow." ResearchGate. [Link]

  • [6] ChemRxiv. "Synthesis and Photoswitching Properties of Bioinspired Dissymmetric 2,6-Gamma-Pyrone, Analogue of Cyclocurcumin." ChemRxiv. [Link]

Sources

troubleshooting failed Suzuki coupling reactions with 4-(2-Bromoethyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2][3] However, its success is highly dependent on a delicate interplay of catalyst, ligand, base, and solvent, especially when dealing with complex substrates. The molecule 4-(2-Bromoethyl)-2-methoxyphenol presents a unique set of challenges that can lead to sluggish or failed reactions.

This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered with this specific substrate. We will move beyond simple procedural lists to explore the underlying mechanistic reasons for failure, empowering you to make informed, rational decisions to optimize your reaction.

Key Structural Features of 4-(2-Bromoethyl)-2-methoxyphenol and Their Implications:

  • Aryl Bromide: The primary reactive site for the desired coupling. Its reactivity is modulated by other functional groups.[4][5]

  • Phenolic -OH: An acidic proton that can interfere with the basic reaction conditions or coordinate with the palladium catalyst.

  • ortho-Methoxy Group: An electron-donating group that can decrease the electrophilicity of the aryl bromide, potentially slowing the rate-determining oxidative addition step.[6]

  • para-(2-Bromoethyl) Group: A secondary alkyl bromide that is generally unreactive under Suzuki conditions but whose β-hydrogens could participate in side reactions if the molecule interacts with the catalyst in an unintended way.[4][7]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses common experimental outcomes and provides a logical path for troubleshooting.

Issue 1: Low or No Conversion of Starting Material

A stagnant reaction is the most common failure mode. The root cause typically lies with an inactive catalytic system or inherently poor substrate reactivity under the chosen conditions.

Q1: My reaction shows only starting materials after several hours. What are the primary culprits?

A1: When a reaction fails to initiate, a systematic check of the core components is essential. The issue is almost always related to (1) the integrity of your reagents and solvents, (2) the activity of your palladium catalyst, or (3) suboptimal reaction conditions.

  • Reagent and Solvent Integrity: The Suzuki coupling is highly sensitive to impurities.

    • Oxygen: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.[8][9] Solvents must be rigorously degassed, and the reaction should be run under a positive pressure of an inert gas like argon or nitrogen.

    • Water: While some Suzuki reactions benefit from or require water, its presence should be controlled.[6] Ensure your organic solvents are anhydrous if the protocol demands it.

    • Reagent Purity: Impurities in your starting materials or base can act as catalyst poisons.[5][10]

  • Catalyst Activity: The problem often lies with generating and maintaining the active Pd(0) species.

    • Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0).[4][5] This process can be inefficient. Consider starting with a dedicated Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass this variable.[9]

    • Ligand Integrity: Phosphine ligands are crucial for stabilizing the catalyst and facilitating the catalytic cycle, but they are susceptible to oxidation.[8][9] Use fresh ligands or those that have been stored carefully under an inert atmosphere.

  • Suboptimal Conditions:

    • Temperature: The electron-donating methoxy group on your substrate makes oxidative addition more difficult.[6] Many reactions with electron-rich aryl bromides require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[5][9]

    • Base: The base is not just a stoichiometric reagent; it plays a critical role in activating the boronic acid for transmetalation.[2][11] If the base is not strong enough or has poor solubility, the reaction will stall.

Q2: I see a black precipitate (palladium black) in my flask and the reaction has stopped. What happened?

A2: The formation of palladium black is a visual indicator of catalyst deactivation.[5][8] The palladium nanoparticles have aggregated and precipitated out of the solution, rendering them catalytically inactive. This typically occurs when the palladium center is not sufficiently stabilized by its ligands.

Causality & Solutions:

  • Insufficient Ligand: The ligand-to-palladium ratio may be too low. For monodentate ligands like PPh₃ or P(t-Bu)₃, a ratio of 2:1 to 4:1 (Ligand:Pd) is often required to maintain a stable catalytic complex.[9]

  • Ligand Dissociation: At high temperatures, ligands can dissociate from the palladium center, leading to aggregation. This is a common issue.

  • Inappropriate Ligand Choice: The chosen ligand may not be sterically bulky or electron-rich enough to both stabilize the Pd(0) species and promote the difficult oxidative addition with your electron-rich substrate.

Troubleshooting Protocol:

  • Increase Ligand Loading: Try increasing the ligand-to-palladium ratio.

  • Screen Bulky, Electron-Rich Ligands: For challenging substrates like this, standard ligands like PPh₃ may be insufficient. Biaryl phosphine ligands (e.g., SPhos, XPhos) were specifically designed to promote couplings of hindered and electron-rich aryl halides and are an excellent choice for screening.[5][12] They create a bulky, electron-rich coordination sphere around the palladium that both accelerates oxidative addition and prevents aggregation.[12]

Q3: Could the free phenolic -OH group be inhibiting my reaction?

A3: Yes, this is a strong possibility. The acidic proton of the phenol can interfere in several ways:

  • Unproductive Base Consumption: The base can deprotonate the phenol instead of activating the boronic acid.

  • Catalyst Inhibition: The resulting phenoxide is a potential ligand for the palladium center. Its coordination can occupy a site needed for the catalytic cycle, effectively poisoning the catalyst.

Troubleshooting Protocol:

  • Choice of Base: A very strong base like an alkoxide might preferentially deprotonate the phenol. Switching to a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is a good first step. These are often effective in Suzuki couplings and can be less problematic.[5]

  • Protecting the Phenol: If switching the base is ineffective, the most robust solution is to protect the phenol as a non-coordinating ether (e.g., methyl or benzyl ether). This removes the acidic proton from the equation entirely. The protecting group can be removed in a subsequent step.

Issue 2: Major Side Products are Observed

Even when the reaction proceeds, competing pathways can drastically lower the yield of your desired product. For this substrate, the most likely side reactions are protodehalogenation and protodeboronation.

Q4: My main product is 2-methoxy-4-ethylphenol, the dehalogenated starting material. What causes this protodehalogenation and how can I stop it?

A4: Protodehalogenation is the replacement of the bromine atom with a hydrogen.[13] This is a classic sign that the catalytic cycle is being intercepted by a palladium-hydride (Pd-H) species.[13] This occurs when oxidative addition is successful, but a subsequent step (like transmetalation) is slow. The resulting Ar-Pd-Br intermediate has time to react with a hydride source, followed by reductive elimination of the undesired Ar-H product.

Causality & Solutions:

  • Hydride Sources: Trace water, alcohols used as solvents, or even some amine bases can react with the palladium complex to form Pd-H species.[4][13]

  • Slow Transmetalation: This is the most likely culprit with your system. If the boronic acid is not activated efficiently or is too sterically hindered to approach the palladium complex, the transmetalation step will be slow.[13][14] This gives the competing protodehalogenation pathway time to occur.

Troubleshooting Protocol:

  • Eliminate Hydride Sources: Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) and a carbonate or phosphate base instead of amines or alkoxides.[9]

  • Accelerate Transmetalation:

    • Base Selection: A stronger, more effective base can increase the concentration of the activated boronate species. Finely powdered K₃PO₄ or Cs₂CO₃ are excellent choices.[5][15]

    • Use a Boronic Ester: Boronic acids can be unstable.[4] Converting your boronic acid to a more stable and often more reactive boronic ester, such as a pinacol (BPin) or MIDA ester, can significantly improve reaction outcomes and reduce side reactions.[4][16]

    • Water as a Co-solvent: While seemingly counterintuitive, a small amount of water in solvents like Toluene or Dioxane can sometimes accelerate transmetalation by helping to dissolve the inorganic base and facilitating the transfer of the boronate.[6][15] An initial screen should include both anhydrous conditions and a biphasic system (e.g., Toluene/Water 10:1).

Q5: I'm observing a significant amount of the homocoupled dimer of my boronic acid. Why is this happening?

A5: Boronic acid homocoupling is most often caused by the presence of oxygen.[4][9] Oxygen can mediate the oxidative coupling of two boronic acid molecules, catalyzed by palladium. It can also occur during the in situ reduction of a Pd(II) precatalyst, where the boronic acid itself can act as the reductant, leading to homocoupling.[9]

Troubleshooting Protocol:

  • Improve Degassing: This is the most critical step. Ensure your degassing procedure is rigorous. Use at least three freeze-pump-thaw cycles for the highest level of oxygen removal, or sparge the solvent with argon for 20-30 minutes.[9][13]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ avoids the initial reduction step that can consume the boronic acid and lead to homocoupling.[9]

Visualizing the Process: Key Mechanisms and Workflows

Understanding the underlying pathways is key to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_exit Ar-R Coupled Product sub_entry Ar-X Aryl Halide bor_entry R-B(OR)₂ Boronic Acid/Ester base_entry Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Common Failure Pathways

Failure_Pathways main_path Ar-Pd(II)-X transmetalation Transmetalation (with R-B(OR)₂) main_path->transmetalation Fast (Desired) pd_hydride Pd-H formation main_path->pd_hydride Slow Transmetalation Allows Interception deactivation Catalyst Deactivation (Aggregation) main_path->deactivation Poor Ligand Stabilization product Desired Product (Ar-R) transmetalation->product hydride_source Hydride Source (H₂O, ROH) dehalogenated Dehalogenated Product (Ar-H) pd_hydride->dehalogenated pd_black Palladium Black (Inactive) deactivation->pd_black

Caption: Key side reactions competing with the productive cycle.

Systematic Optimization Protocol

When initial attempts fail, a systematic screen of key parameters is the most efficient path forward. Use small-scale reactions (e.g., 0.1 mmol) to test multiple conditions in parallel.

Table 1: Recommended Screening Conditions
Variable Condition 1 (Baseline) Condition 2 Condition 3 Rationale for Screening
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)PdCl₂(dppf) (2 mol%)Test different Pd oxidation states and ease of activation.
Ligand SPhos (2-4 mol%)XPhos (2-4 mol%)P(t-Bu)₃ (4-8 mol%)Screen modern biarylphosphines vs. a standard bulky phosphine.[5][12]
Base K₃PO₄ (2-3 eq.)Cs₂CO₃ (2-3 eq.)K₂CO₃ (3 eq.)Varies base strength and cation, which can affect solubility and reactivity.[15]
Solvent Toluene/H₂O (10:1)1,4-Dioxane (anhydrous)THF (anhydrous)Compare biphasic vs. anhydrous conditions and solvent polarity.[5][15]
Temp. 100 °C80 °CRefluxOptimize for rate vs. catalyst stability.[5][9]
General Experimental Protocol for Screening
  • To a reaction vial equipped with a stir bar, add the aryl bromide (1.0 eq.), the boronic acid/ester (1.2-1.5 eq.), and the base (2-3 eq.).

  • In a separate vial, pre-mix the palladium source and the ligand in a portion of the reaction solvent.

  • Seal the reaction vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add the solvent, followed by the catalyst/ligand pre-mixture via syringe.

  • If using a biphasic system, add the degassed water.

  • Place the vial in a pre-heated reaction block and stir vigorously for the designated time.

  • Monitor reaction progress by TLC, LC-MS, or GC-MS.

Frequently Asked Questions (FAQs)

Q: What is the single best starting point for this specific substrate?

A: Based on the substrate's electron-rich nature, a robust starting point would be:

  • Catalyst System: Pd₂(dba)₃ (1.5 mol%) with SPhos (3 mol%).[12]

  • Base: Finely powdered K₃PO₄ (2.5 equivalents).[5]

  • Solvent: Toluene / H₂O (10:1 ratio, 0.1 M concentration).[15]

  • Temperature: 100 °C.

  • Crucially: Ensure all components are rigorously degassed.

Q: Do I really need to use expensive biarylphosphine ligands like SPhos?

A: While simpler ligands like PPh₃ or P(t-Bu)₃ might work if other conditions are optimal, electron-rich and sterically hindered aryl bromides are precisely the substrates for which modern biarylphosphine ligands were developed.[5][12] They dramatically accelerate the rate-limiting oxidative addition and reductive elimination steps, which often makes the difference between a failed reaction and a high-yielding one.[12][17] Their use is strongly recommended to minimize side reactions and improve success rates.

Q: How can I be sure my reaction is properly degassed?

A: Visual confirmation is difficult. The most reliable method is using freeze-pump-thaw cycles (typically three). For most applications, however, sparging is sufficient. This involves bubbling a stream of inert gas (argon or nitrogen) through the solvent via a long needle for at least 15-20 minutes before adding the catalyst.[9][13] Once the reaction is set up, maintain a positive pressure of the inert gas using a balloon or a manifold.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Thomas, A. A., et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Retrieved from [Link]

  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Reductive elimination – Knowledge and References. Retrieved from [Link]

  • (Reference not available)
  • ResearchGate. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • MDPI. (2024, December 26). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical error analysis of Suzuki coupling reactions. Retrieved from [Link]

  • Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Journal of the American Chemical Society. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • PMC. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]

  • Reddit. (2024, October 7). Suzuki proto-dehalogenation problem. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • PMC. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Purification of 4-Bromoguaiacol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-methoxyphenol (commonly known as 4-bromoguaiacol) is a critical halogenated building block used extensively in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for the synthesis of complex active pharmaceutical ingredients (APIs) and polyfunctionalized bicyclic systems[1]. The primary synthetic route involves the electrophilic aromatic bromination of 2-methoxyphenol (guaiacol)[1]. While the reaction is highly efficient, downstream purification is notoriously challenging. Researchers frequently encounter regioselectivity issues (forming ortho/meta isomers), over-bromination, and difficulties in separating unreacted starting materials[2]. This guide provides a mechanistic troubleshooting framework and validated protocols to ensure high-purity isolation.

Mechanistic Troubleshooting (FAQs)

Q1: Despite using stoichiometric brominating agents, my product is heavily contaminated with 6-bromo-2-methoxyphenol (ortho-bromoguaiacol). Why does this happen, and how can I separate them? Causality: The starting material, guaiacol, features two strongly activating, ortho/para-directing groups: the hydroxyl (-OH) and methoxy (-OMe) moieties. The -OH group is a more powerful electron-donating director, making the para position (C4) the kinetically and thermodynamically favored site for electrophilic aromatic substitution (EAS)[1]. However, the C6 position (ortho to the -OH group) is also highly activated. If the reaction is run at room temperature or with highly reactive bromine sources, the activation energy barrier for ortho-attack is easily overcome, leading to the 6-bromo isomer[2]. Resolution:

  • Kinetic Control: Lower the reaction temperature (0 °C to -20 °C). Use N-bromosuccinimide (NBS) in a non-polar solvent (e.g., CHCl₃ or DCM) rather than Br₂. The steric bulk of NBS hinders attack at the crowded ortho position.

  • Chromatographic Separation: The isomers have nearly identical polarities, often causing the crude product to form a difficult-to-crystallize oil. Flash column chromatography using a shallow gradient (e.g., 1% to 5% EtOAc in Heptane) is required[3]. The 6-bromo isomer typically elutes slightly faster due to intramolecular hydrogen bonding between the -OH and the ortho-bromine, which reduces its hydrogen-bonding interaction with the silica stationary phase.

Q2: My reaction yields dibrominated byproducts (e.g., 4,6-dibromoguaiacol). How do I prevent this and remove it from my final product? Causality: Phenols are highly electron-rich. Once the first bromine atom is installed, the aromatic ring remains sufficiently activated to undergo a second EAS event[2]. This occurs rapidly if local concentrations of the brominating agent are too high or if the reaction is left unquenched. Resolution:

  • Stoichiometric Precision: Use exactly 1.0 to 1.05 equivalents of NBS. Add the reagent portion-wise over 30 minutes to avoid high local concentrations.

  • Purification: Dibrominated products are significantly less polar than the mono-brominated target. During normal-phase silica gel chromatography (Hexane/EtOAc), they will elute first. Discard the early fractions with high Rf values.

Q3: My reaction stalled, leaving unreacted guaiacol. Is there a chemical method to separate guaiacol from 4-bromoguaiacol without chromatography? Causality: 4-Bromoguaiacol and guaiacol have different acidic profiles. The electron-withdrawing inductive effect of the bromine atom at the para position stabilizes the phenoxide anion, making 4-bromoguaiacol slightly more acidic (lower pKa) than unreacted guaiacol[4]. Resolution: While challenging due to the small pKa differential, a carefully controlled acid-base extraction using a buffered aqueous phase (pH ~9.5) can enrich the product. However, for API-grade purity, flash chromatography or high-vacuum fractional distillation remains the superior choice[1].

Comparative Data: Purification Strategies

To assist in selecting the optimal purification route, the following table summarizes the quantitative performance of various isolation methods:

Purification MethodTarget Impurity RemovedYield RetentionScalabilityRelative Cost
Flash Chromatography (Gradient) Isomers, Dibromides, GuaiacolHigh (~80-90%)ModerateHigh (Solvent intensive)
Fractional Vacuum Distillation Unreacted GuaiacolModerate (~60-70%)HighLow
Acid-Base Extraction (pH 9.5) Unreacted GuaiacolLow (~40-50%)HighLow
Recrystallization DibromidesPoor (Forms oil)LowLow

Validated Experimental Protocol: Synthesis and Isolation

Self-Validating System: This protocol incorporates built-in checkpoints to ensure the integrity of the purification process.

Step 1: Reaction Setup Dissolve guaiacol (1.0 equiv) in dry CHCl₃ (0.5 M) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

Step 2: Bromination Slowly add NBS (1.05 equiv) in small portions over 30 minutes. Validation Checkpoint: Monitor by TLC (10% EtOAc/Hexane). The reaction is typically complete within 1-2 hours when the guaiacol spot (Rf ~0.4) disappears and a new major spot (Rf ~0.35) emerges[3].

Step 3: Quenching Immediately quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine species. Stir vigorously for 10 minutes.

Step 4: Extraction Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times[2]. Causality: EtOAc provides excellent partitioning for phenolic compounds compared to diethyl ether, maximizing recovery while minimizing emulsion formation[2].

Step 5: Washing & Drying Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield a crude oil[1].

Step 6: Chromatography Load the crude oil onto a silica gel column. Elute with a gradient of 0% to 5% EtOAc in Heptane[3]. Validation Checkpoint: Analyze fractions via LC-MS. The target 4-bromoguaiacol will exhibit an m/z of 202/204 (1:1 isotopic ratio characteristic of a single bromine atom)[4].

Process Visualization

PurificationWorkflow A Crude Reaction Mixture (Isomers & Byproducts) B Na2S2O3 Quench (Neutralize active Br) A->B C Liquid-Liquid Extraction (EtOAc / Aqueous) B->C D Organic Phase Concentration C->D E Flash Chromatography (Hexane/EtOAc Gradient) D->E F Pure 4-Bromoguaiacol (Target Intermediate) E->F

Workflow for the isolation and purification of 4-Bromoguaiacol from crude reaction mixtures.

References

  • Bromination of guaiacol and syringol using ionic liquid to obtain bromides - ResearchGate[Link]

  • ring in Diaryl Ether-Based paFabV Inhibitors - ChemRxiv[Link]

  • 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [Link]

Sources

work-up procedure for Ullmann condensation with 4-Bromoguaiacol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the isolation and purification challenges associated with Ullmann condensations involving 4-Bromoguaiacol (4-bromo-2-methoxyphenol) . Due to its bifunctional nature (aryl bromide + phenolic hydroxyl) and the requisite copper catalyst, this reaction presents a specific set of work-up hurdles: catalyst sequestration , phenolic impurity removal , and emulsion management .[1]

The following protocols are designed to be modular. Select the workflow that matches your specific reaction pathway (i.e., whether 4-Bromoguaiacol acted as the nucleophile or the electrophile).[1]

Part 1: Core Work-up Protocols (The "Clean-Up" Phase)

Q1: The reaction mixture is dark/black. How do I effectively remove the Copper catalyst?

A: Copper catalysts (CuI, CuBr, Cu₂O) often form colloidal suspensions or stable chelates with the methoxy-phenol motif of 4-Bromoguaiacol, leading to product contamination and false yield calculations.[1] Simple filtration is rarely sufficient.

Recommended Protocol: The Chelating Wash Do not rely solely on ammonium chloride. Use EDTA (Ethylenediaminetetraacetic acid) or Ethylenediamine for superior sequestration.

  • Dilution: Dilute the reaction mixture 1:1 with a non-polar solvent (e.g., Ethyl Acetate or Toluene).

  • Chelation Step:

    • Option A (Standard): Wash the organic layer 2× with 5% aqueous disodium EDTA (pH adjusted to ~8-9). Agitate vigorously for 10–15 minutes. The aqueous layer should turn bright blue/green (Cu-EDTA complex).

    • Option B (For stubborn colloids): Add 10% aqueous Ethylenediamine . This forms a highly water-soluble cationic complex

      
      .
      
  • Filtration: If a fine precipitate persists (often Cu salts of the phenol), filter the biphasic mixture through a pad of Celite 545 before separating layers.

Technical Insight: The methoxy group ortho to the phenol in 4-Bromoguaiacol can act as a bidentate ligand, holding copper in the organic phase.[1] High-affinity aqueous chelators (EDTA) are thermodynamically required to break this interaction [1].

Q2: How do I separate unreacted 4-Bromoguaiacol from my product?

A: This depends entirely on whether your product is neutral (e.g., you alkylated the OH) or acidic (e.g., you coupled at the Bromine, leaving the OH free).[1]

Scenario A: Product is Neutral (4-Bromoguaiacol acted as Nucleophile) Example: 4-Bromoguaiacol + Aryl Halide → Diaryl Ether (retaining Br)

  • The "Base Wash" Technique:

    • Extract the organic layer 3× with 1M NaOH or 10% KOH .

    • Mechanism: 4-Bromoguaiacol (pKa ~9.4) is deprotonated to its water-soluble phenoxide form. The neutral diaryl ether remains in the organic layer.[1]

  • Verification: Check the pH of the aqueous wash. It must be >12 to ensure complete deprotonation.

  • Polishing: Wash the organic layer once with Brine to remove residual base, then dry over Na₂SO₄.

Scenario B: Product is Acidic (4-Bromoguaiacol acted as Electrophile) Example: 4-Bromoguaiacol + Phenol → Diaryl Ether (retaining OH)

  • Challenge: Both Starting Material (SM) and Product are phenols. Base extraction will pull both into water.

  • Solution: You must rely on Chromatography or Fractional Crystallization .

    • Flash Chromatography:[2] Use a gradient of Hexanes:Ethyl Acetate. Acidify the silica gel with 1% Acetic Acid to prevent streaking of phenolic compounds.

Part 2: Troubleshooting & Optimization

Q3: I am getting a persistent emulsion during extraction. How do I break it?

A: Ullmann reactions with 4-Bromoguaiacol are prone to emulsions due to the combination of heavy halogenated aromatics, basic conditions, and fine copper particulates.[1]

Troubleshooting Matrix:

Method Procedure Why it works
The "Salt Saturation" Add solid NaCl directly to the emulsion until saturated. Increases aqueous density and ionic strength, forcing organic separation.[1]
The "Acid Rinse" If product is stable, wash with 1M HCl.[1] Protonates phenoxides/ligands, removing their surfactant properties.

| Filtration | Filter the entire emulsion through a glass frit or Celite. | Removes the microscopic copper particles stabilizing the emulsion interface.[1] |

Q4: My product is an oil, but 4-Bromoguaiacol is a solid. Can I crystallize?

A: 4-Bromoguaiacol has a low melting point (34–37 °C) [2].[3] If your product is an oil, the residual starting material may not crystallize out but rather dissolve into the product, forming a "gummy" mixture.[1]

  • Strategy: Do not attempt crystallization as the primary purification. Use Kugelrohr Distillation (if product is volatile) or Column Chromatography first.

Part 3: Visual Work-up Workflow

The following diagram illustrates the decision logic for the work-up procedure based on the acidity of your target product.

WorkupProcedure Start Reaction Complete (Quench) Dilute Dilute with EtOAc/Toluene Add 5% EDTA (aq) Start->Dilute Filter Filter through Celite (Remove Cu solids) Dilute->Filter PhaseSep Separate Phases Filter->PhaseSep Decision Is Product Acidic? (Contains free -OH?) PhaseSep->Decision NeutralPath Product is Neutral (e.g., Ether) Decision->NeutralPath No AcidicPath Product is Acidic (Phenolic) Decision->AcidicPath Yes BaseWash Wash Organic with 1M NaOH (3x) NeutralPath->BaseWash DiscardAq Aqueous Layer (Contains 4-Bromoguaiacol) BaseWash->DiscardAq Aq Phase KeepOrg Organic Layer (Contains Product) BaseWash->KeepOrg Org Phase FinalDry Wash Brine -> Dry Na2SO4 Concentrate KeepOrg->FinalDry AcidWash Wash Organic with 1M HCl (Remove Ligands) AcidicPath->AcidWash Chromatography Purification Required (Column Chromatography) AcidWash->Chromatography

Figure 1: Decision tree for the work-up of Ullmann condensations involving 4-Bromoguaiacol. The critical branch point depends on whether the product retains the acidic phenolic hydroxyl group.[1]

Part 4: Scientific Data & Solubility Guide

Table 1: Solubility Profile for Extraction Optimization Use this data to select your extraction solvents.

CompoundpKa (Approx)Soluble in 1M NaOH?Soluble in 1M HCl?Preferred Organic Solvent
4-Bromoguaiacol 9.4 [3]YES (Forms Phenoxide)NOEtOAc, DCM, Ether
Typical Diaryl Ether NeutralNONOEtOAc, Toluene, Hexanes
Copper Ligands (e.g., Phenanthroline)BasicNOYES (Protonates)DCM, EtOAc
Copper Salts N/ASoluble (if chelated)SolubleWater (with EDTA)

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1][4][5] Angewandte Chemie International Edition, 48(38), 6954-6971. Link

  • National Center for Biotechnology Information. (2023).[6] PubChem Compound Summary for CID 81673, 4-Bromo-2-methoxyphenol. PubChem. Link

  • BenchChem. (2025).[7] An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol. BenchChem Technical Guides. Link

  • Organic Syntheses. (1948). 2-Methoxydiphenyl Ether.[8] Organic Syntheses, Coll.[8] Vol. 3, p.566. Link

Sources

Validation & Comparative

A Comparative Guide to Brominating Agents for Guaiacol Synthesis: N-Bromosuccinimide (NBS) vs. Molecular Bromine (Br₂)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the regioselective functionalization of aromatic compounds is a cornerstone of molecular design. Guaiacol (2-methoxyphenol), a readily available lignin-derived building block, presents a classic case study in electrophilic aromatic substitution. Its activated ring is highly susceptible to bromination, yielding valuable intermediates like 4-bromoguaiacol, a precursor for various pharmaceuticals and bioactive molecules.[1][2][3]

The choice of brominating agent is a critical decision that profoundly impacts reaction selectivity, yield, safety, and scalability. This guide provides an in-depth, objective comparison between the two most common reagents for this transformation: the classical, highly reactive molecular bromine (Br₂) and the milder, more selective N-Bromosuccinimide (NBS). We will delve into the mechanistic underpinnings, present comparative data, and provide field-tested experimental protocols to guide your selection process.

Mechanistic Rationale: The Electrophilic Bromination of Guaiacol

Guaiacol's aromatic ring is strongly activated by two electron-donating groups: a hydroxyl (-OH) and a methoxy (-OCH₃).[4] Both groups are ortho, para-directors, meaning they activate the positions ortho and para to themselves for electrophilic attack. The incoming electrophile (Br⁺) is therefore directed to positions 4, and 6.

However, the para position (C4) relative to the powerful hydroxyl directing group is overwhelmingly favored. This preference is due to a combination of electronic and steric factors:

  • Electronic Activation : The hydroxyl group is a stronger activating group than the methoxy group.

  • Steric Hindrance : The methoxy group at C2 sterically hinders attack at the C6 (ortho) position.

The general mechanism proceeds via a two-step pathway:

  • Attack & Formation of the Arenium Ion : The π-electrons of the guaiacol ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[5][6]

  • Deprotonation & Aromatization : A base removes a proton from the site of substitution, collapsing the intermediate and restoring the aromaticity of the ring to yield the brominated product.[6]

Caption: General mechanism for the electrophilic bromination of guaiacol.

The Classical Reagent: Molecular Bromine (Br₂)

Molecular bromine is the traditional and most potent brominating agent. Its high reactivity stems from its ability to be polarized by a Lewis acid catalyst (like FeBr₃) or, in the case of highly activated rings like guaiacol, by the substrate itself.

Performance & Selectivity

While effective, the power of Br₂ is also its primary drawback. The reaction is highly exothermic and can be difficult to control, often leading to undesirable side products.

  • Polybromination : Due to the high reactivity of Br₂ and the fact that the monobrominated product is still activated, di- or even tri-bromination is a significant risk.[7] This necessitates careful control of stoichiometry, temperature, and addition rate.

  • Byproduct Generation : The reaction generates one equivalent of hydrogen bromide (HBr) gas.[8] HBr is corrosive and its generation can catalyze side reactions or decompositions.[9]

Safety & Handling

Molecular bromine is classified as a hazardous substance, and its handling requires stringent safety protocols.

  • Physical State : It is a dense, reddish-brown, fuming liquid that is highly volatile.[10]

  • Toxicity & Corrosivity : Br₂ is extremely corrosive to metals and tissue and is highly toxic upon inhalation, causing severe damage to the respiratory tract.[11][12] Skin contact results in painful burns.[13][14]

  • Required Controls : All work must be conducted in a certified chemical fume hood.[15] Personal protective equipment (PPE) must include splash goggles, a face shield, and specialized gloves (e.g., fluorinated rubber or neoprene).[14][15]

The Modern Alternative: N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a crystalline solid that has become the reagent of choice for many bromination reactions, particularly for activated systems or when high selectivity is required.[16]

Performance & Selectivity

NBS is considered a milder brominating agent. The key to its effectiveness is that it serves as a source of electrophilic bromine, maintaining a low, steady concentration of the active brominating species throughout the reaction. This controlled delivery mechanism is the primary reason for its superior performance in many cases.

  • High Monoselectivity : By providing a low concentration of Br₂, NBS drastically reduces the rate of competing polybromination reactions.[9][17] This makes it ideal for the synthesis of 4-bromoguaiacol with high purity.

  • Reaction Conditions : Reactions with NBS are often cleaner and can be run under milder conditions. It can be used for electrophilic aromatic substitutions on moderately activated rings.[16]

  • Byproduct : The reaction byproduct is succinimide, a water-soluble and relatively benign organic solid that is typically easier to remove during work-up than gaseous HBr.[18][19]

Safety & Handling

The contrast in handling between NBS and Br₂ is stark and is a major factor in its widespread adoption.

  • Physical State : NBS is a stable, free-flowing white crystalline solid.[16] This eliminates the risks associated with volatile, fuming liquids.

  • Toxicity : While it should be handled with care (as with all reagents), NBS is significantly less hazardous than molecular bromine. It is easier and safer to weigh and dispense.[20]

  • Required Controls : Standard laboratory practices, including use in a well-ventilated area or fume hood, are sufficient. Standard PPE (lab coat, gloves, safety glasses) is appropriate.

Head-to-Head Comparison: NBS vs. Br₂

Feature**Molecular Bromine (Br₂) **N-Bromosuccinimide (NBS)
Physical Form Dense, fuming, corrosive red-brown liquid[10]White to off-white crystalline solid[16]
Primary Use Case Bulk brominations where cost is paramount and selectivity is less critical.High-selectivity monobromination of activated rings and allylic systems.[17][21]
Regioselectivity Moderate to GoodExcellent
Risk of Polybromination High, difficult to control[7]Low, easily controlled[9]
Byproducts Hydrogen Bromide (HBr) gas (corrosive)[8]Succinimide (water-soluble solid)[19]
Handling & Safety Extremely hazardous; requires specialized handling and fume hood[11][12]Significantly safer and easier to handle; standard precautions suffice[20]
Work-up Complexity Requires quenching with a reducing agent (e.g., Na₂S₂O₃).Requires aqueous washes to remove succinimide byproduct.[18]
Atom Economy Higher (theoretically)Lower due to succinimide carrier

Experimental Protocols & Workflow

The following protocols provide a framework for the synthesis of 4-bromoguaiacol. Researchers should always perform their own risk assessment and optimization.

Caption: Comparative experimental workflow for guaiacol bromination.

Protocol 5.1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from methodologies that prioritize selectivity and safety.[5][7]

  • Reaction Setup : To a solution of guaiacol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (approx. 0.5 M), add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification : Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. The basic wash helps remove the succinimide byproduct by converting it to its more water-soluble sodium salt.[18][19]

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-bromoguaiacol can be further purified by recrystallization or column chromatography if necessary.

Protocol 5.2: Bromination using Molecular Bromine (Br₂)

This protocol requires stringent safety measures.[2][22]

  • Reaction Setup : (Perform all steps in a certified chemical fume hood) . Dissolve guaiacol (1.0 eq) in a chlorinated solvent like dichloromethane (CH₂Cl₂) or a non-reactive solvent like acetic acid. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Slowly add a solution of molecular bromine (1.0 eq) in the same solvent dropwise via an addition funnel. Maintain the internal temperature below 5 °C to minimize side reactions. A reddish-brown color may persist until the reaction is complete.

  • Reaction Monitoring : Stir the mixture at 0 °C for a specified time, then allow it to warm to room temperature. Monitor by TLC or LC-MS.

  • Work-up & Quenching : Once the reaction is complete, re-cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench the excess bromine. The red-brown color will dissipate.

  • Purification : Separate the organic layer. Wash sequentially with water and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which may require further purification.

Conclusion and Recommendation

For the synthesis of 4-bromoguaiacol, N-Bromosuccinimide (NBS) is the superior reagent for laboratory and most scale-up applications. The causal factor for this recommendation is control. NBS offers unparalleled control over the reaction, leading to higher selectivity for the desired monobrominated product and minimizing the formation of polybrominated impurities.[9] This enhanced selectivity simplifies purification, often leading to higher isolated yields of the target compound.

Crucially, the operational safety of NBS is orders of magnitude greater than that of molecular bromine.[10][20] The ease of handling a crystalline solid versus a fuming, highly corrosive liquid reduces experimental risk and lowers the barrier to a safe and successful synthesis. While Br₂ may be considered for large-scale industrial processes where cost is the absolute driver and specialized engineering controls are in place, for the research, development, and pilot-scale synthesis environments, the benefits of NBS in terms of selectivity, safety, and reliability are unequivocal.

References

  • Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]

  • Fujisaki, S., et al. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(7), 1793-1799. [Link]

  • Sequeiros, A., Serrano, L., & Labidi, J. (2015). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. Journal of Chemical Technology & Biotechnology. [Link]

  • MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. [Link]

  • Stavber, S., et al. (2008). Environmentally benign electrophilic and radical bromination ‘on water’: H2O2–HBr system versus N-bromosuccinimide. Tetrahedron, 64(29), 6895-6902. [Link]

  • University of Washington. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. [Link]

  • Leah4sci. (2020). What's the difference between NBS and Br2? YouTube. [Link]

  • ResearchGate. (2017). How to do workup after doing bromination with NBS?[Link]

  • Wang, Z. J., & Chen, Z. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3549-3570. [Link]

  • Rutgers University. (n.d.). Bromine Safety & Standard Operating Procedures. [Link]

  • Western Kentucky University. (2014). An Expedited, Regiospecific para-Bromination of Activated Aryls. TopSCHOLAR. [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure: Bromine. [Link]

  • Patsnap. (2024). What is the mechanism of Guaiacol? Synapse. [Link]

  • Chamberland, S. (n.d.). SOP Working with Bromine.
  • Lee, S., et al. (2012). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 17(10), 11467-11475. [Link]

  • Donohoe, T. J., et al. (2020). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Organic Letters, 22(23), 9226-9231. [Link]

  • Hiegel, G. A., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(10), 6699-6705. [Link]

  • ResearchGate. (2015). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. [Link]

  • LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Sequeiros, A., Serrano, L., & Labidi, J. (2015). Bromination of guaiacol and syringol using ionic liquids to obtain bromides. R Discovery. [Link]

  • ResearchGate. (2015). List of the compounds, purity and CAS number used during the experimental section. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Delbeke, E., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2146. [Link]

  • Yousuf, S. K., et al. (2021). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Journal of Chemical Sciences, 133(4), 101. [Link]

  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]

  • The Organic Chemistry Tutor. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. [Link]

  • Front. Catal. (2022). Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts. [Link]

  • Scientific Update. (2024). A Dangerous Bromance. [Link]

  • Central Electrochemical Research Institute. (n.d.). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. [Link]

  • ResearchGate. (2021). Incompatibilities between N-Bromosuccinimide and Solvents. [Link]

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A Comparative Guide to the Synthesis of 4-(2-Bromoethyl)-2-methoxyphenol: An Evaluation of Alternative Routes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(2-Bromoethyl)-2-methoxyphenol, a valuable building block for a range of pharmacologically active molecules, is no exception. Its synthesis, while achievable through several pathways, presents a classic chemical challenge: the selective modification of a side chain on a multifunctional aromatic ring. This guide provides an in-depth comparison of the most viable synthetic routes to this intermediate, offering field-proven insights and experimental data to inform your selection of the optimal pathway for your research and development needs.

Introduction to the Target Molecule

4-(2-Bromoethyl)-2-methoxyphenol, also known as homovanillyl bromide, possesses a key electrophilic bromoethyl side chain, making it an excellent precursor for introducing the homovanillyl moiety into larger molecules through nucleophilic substitution reactions. This structure is found in various natural products and is a crucial component in the synthesis of pharmaceuticals. The primary challenge in its synthesis lies in achieving selective bromination of the primary alcohol of its precursor, 4-(2-hydroxyethyl)-2-methoxyphenol (homovanillyl alcohol), without promoting undesirable side reactions on the electron-rich phenolic ring.

Overview of Synthetic Strategies

The synthesis of 4-(2-Bromoethyl)-2-methoxyphenol can be approached from several distinct starting materials. The choice of route often depends on factors such as the cost and availability of precursors, the number of synthetic steps, overall yield, and scalability. We will explore three primary strategies, each beginning from a common, commercially available starting material.

cluster_0 Starting Materials cluster_1 Key Intermediates / Transformations cluster_2 Target Molecule Eugenol Eugenol Ozonolysis_Reduction Ozonolysis / Reduction Eugenol->Ozonolysis_Reduction Route 1 Vanillic_Acid Vanillic Acid Reduction_to_Alcohol Reduction Vanillic_Acid->Reduction_to_Alcohol Route 2 Homovanillyl_Alcohol Homovanillyl Alcohol Direct_Bromination Direct Bromination Homovanillyl_Alcohol->Direct_Bromination Route 3 Ozonolysis_Reduction->Homovanillyl_Alcohol Reduction_to_Alcohol->Homovanillyl_Alcohol Target 4-(2-Bromoethyl)-2-methoxyphenol Direct_Bromination->Target

Caption: High-level overview of synthetic strategies to 4-(2-Bromoethyl)-2-methoxyphenol.

Route 1: Direct Bromination of Homovanillyl Alcohol

This is the most direct and convergent approach, involving the conversion of the primary alcohol in homovanillyl alcohol to a bromide. The success of this route hinges on the choice of the brominating agent to ensure high selectivity for the aliphatic alcohol over the aromatic ring.

Reaction Scheme:

(Self-created image of the reaction)

Principle and Mechanistic Insights:

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. Several reagents can accomplish this, with varying mechanisms and selectivities.

  • Phosphorus Tribromide (PBr₃): This is a classic and effective reagent. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This method is generally high-yielding for primary alcohols.

  • Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): Known as the Appel reaction, this method offers a milder alternative to PBr₃. It proceeds through a phosphonium salt intermediate. This protocol is particularly useful for sensitive substrates as it avoids strongly acidic conditions.

Experimental Protocol (Appel Reaction):

  • To a stirred solution of homovanillyl alcohol (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., Argon), add triphenylphosphine (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(2-bromoethyl)-2-methoxyphenol.

Data and Performance Metrics:

ParameterRoute 1 (Appel Reaction)
Starting Material Homovanillyl Alcohol
Key Reagents CBr₄, PPh₃
Number of Steps 1
Typical Yield 85-95%
Purity (Post-Chromatography) >98%
Scalability Good for lab-scale; cost of reagents can be a factor for large scale.

Advantages:

  • High yield and selectivity.

  • Mild reaction conditions protect the sensitive phenol group.

  • Single-step transformation from a commercially available precursor.[1]

Disadvantages:

  • Triphenylphosphine oxide is a stoichiometric byproduct that must be removed via chromatography.

  • The cost of triphenylphosphine and carbon tetrabromide can be significant for large-scale synthesis.

Route 2: Synthesis from Eugenol

Eugenol, a natural product extracted from cloves, is an inexpensive and readily available starting material.[2] This route involves the oxidative cleavage of the allyl group's double bond, followed by reduction and subsequent bromination.

Reaction Scheme:

(Self-created image of the reaction)

Principle and Mechanistic Insights:

This multi-step synthesis leverages the reactivity of the terminal alkene in eugenol.

  • Ozonolysis: Ozone (O₃) cleaves the double bond to form an unstable ozonide intermediate.

  • Reductive Workup: The ozonide is then reduced, typically with sodium borohydride (NaBH₄), directly to the corresponding alcohol (homovanillyl alcohol). This one-pot ozonolysis-reduction is highly efficient.[1]

  • Bromination: The resulting homovanillyl alcohol is then brominated as described in Route 1.

Experimental Protocol (Ozonolysis-Reduction):

  • Dissolve eugenol (1.0 eq) in a mixture of methanol and dichloromethane (1:1) and cool the solution to -78 °C.[2]

  • Bubble ozone gas through the solution until a persistent blue color indicates the consumption of the starting material.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • The crude homovanillyl alcohol can then be carried forward to the bromination step (Route 1).

Data and Performance Metrics:

ParameterRoute 2 (from Eugenol)
Starting Material Eugenol
Key Transformations Ozonolysis, Reduction, Bromination
Number of Steps 2 (to target from intermediate)
Overall Yield 70-80%
Purity (Post-Chromatography) >97%
Scalability Excellent; requires an ozone generator.

Advantages:

  • Starts from a very inexpensive, renewable feedstock.

  • The ozonolysis-reduction sequence is a high-yielding, one-pot procedure.[1][2]

Disadvantages:

  • Requires specialized equipment (ozone generator).

  • Ozone is a hazardous and toxic gas requiring careful handling.

  • Multi-step process compared to Route 1.

Route 3: Synthesis from Vanillic Acid

Vanillic acid is another readily available and cost-effective starting material. This pathway involves the reduction of the carboxylic acid to a primary alcohol, which is then brominated.

Reaction Scheme:

(Self-created image of the reaction)

Principle and Mechanistic Insights:

The core of this route is the reduction of a carboxylic acid in the presence of a phenol.

  • Reduction: Strong reducing agents are required to convert a carboxylic acid to an alcohol. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation.[1] The reaction must be performed in an anhydrous aprotic solvent like tetrahydrofuran (THF). The phenolic proton will also react with LiAlH₄, so an excess of the reducing agent is necessary. Borane (BH₃) complexes can also be used and may offer different selectivity profiles.

  • Bromination: The intermediate, 4-(hydroxymethyl)-2-methoxyphenol (vanillyl alcohol), would then need to be converted to the target molecule. Correction: This route as depicted would lead to vanillyl bromide. To obtain the target molecule, one would need to start from homovanillic acid, not vanillic acid.

Revised Route 3: Synthesis from Homovanillic Acid

A more direct precursor is homovanillic acid, which already contains the required two-carbon side chain.

Principle and Mechanistic Insights:

  • Reduction of Homovanillic Acid: The carboxylic acid of homovanillic acid is reduced to the primary alcohol (homovanillyl alcohol) using a powerful reducing agent like LiAlH₄ in THF. This reaction is typically high-yielding, in the range of 80-90%.[1]

  • Bromination: The resulting homovanillyl alcohol is then brominated as described in Route 1.

Experimental Protocol (LiAlH₄ Reduction):

  • Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.

  • Add a solution of homovanillic acid (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.[1]

  • Cool the reaction back to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate to yield crude homovanillyl alcohol, which can be purified or used directly in the subsequent bromination step.

Data and Performance Metrics:

ParameterRevised Route 3 (from Homovanillic Acid)
Starting Material Homovanillic Acid
Key Transformations Reduction, Bromination
Number of Steps 2
Overall Yield 70-85%
Purity (Post-Chromatography) >98%
Scalability Good; requires careful handling of pyrophoric LiAlH₄.

Advantages:

  • High-yielding reduction step.[1]

  • Homovanillic acid is a readily available starting material.

Disadvantages:

  • LiAlH₄ is a highly reactive and pyrophoric reagent that requires expert handling and strictly anhydrous conditions.

  • The quenching and workup procedure can be challenging to perform on a very large scale.

Comparative Summary and Recommendations

FeatureRoute 1: Direct BrominationRoute 2: From EugenolRoute 3: From Homovanillic Acid
Starting Material Cost ModerateLowModerate
Number of Steps 122
Overall Yield High (85-95%)Good (70-80%)Good (70-85%)
Key Hazards CBr₄ (toxic), PPh₃O byproductO₃ (toxic, explosive), NaBH₄LiAlH₄ (pyrophoric)
Equipment Needs Standard glasswareOzone generatorStandard glassware (anhydrous)
Best For Rapid, lab-scale synthesis; high final-step yield.Cost-effective, large-scale synthesis where initial capital for an ozonizer is available.Situations where homovanillic acid is a more accessible precursor than homovanillyl alcohol.

graph TD {
A[Start: Choose Route] --> B{Lab Scale?};
B -- Yes --> C[Route 1: Direct Bromination];
B -- No --> D{Cost is Primary Driver?};
C --> G[Target Molecule];
D -- Yes --> E[Route 2: From Eugenol];
D -- No --> F[Route 3: From Homovanillic Acid];
E --> G;
F --> G;
// Styling
subgraph "Decision Workflow"
    A; B; D;
end
subgraph "Recommended Routes"
    C; E; F;
end
subgraph "Final Product"
    G;
end

style C fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF;
style E fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF;
style F fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124;
style G fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF;

}

Caption: Decision workflow for selecting the optimal synthetic route.

The synthesis of 4-(2-Bromoethyl)-2-methoxyphenol can be accomplished efficiently through several pathways.

  • For speed and simplicity on a laboratory scale , the direct bromination of homovanillyl alcohol (Route 1) is the superior choice, offering high yields in a single step.

  • For large-scale, cost-sensitive production , the route starting from eugenol (Route 2) is highly attractive, despite the initial investment in an ozone generator.

  • The route from homovanillic acid (Route 3) provides a solid alternative, particularly if this starting material is more readily available or cost-effective than homovanillyl alcohol.

Ultimately, the best choice will be dictated by the specific constraints and priorities of your project, including scale, budget, available equipment, and safety protocols. This guide provides the necessary data and procedural insights to make an informed and strategic decision.

References

  • Grokipedia. Homovanillyl alcohol.
  • Google Patents. WO2012003625A1 - Process for preparing hydroxytyrosol.

Sources

A Comparative Guide to 4-Bromoguaiacol and 5-Bromoguaiacol: Strategic Selection in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic route. Guaiacol (2-methoxyphenol), a readily available bulk chemical often derived from lignin, serves as a foundational building block for a vast array of more complex molecules.[1][2][3] Its aromatic ring, adorned with hydroxyl and methoxy functional groups, offers multiple sites for functionalization.

Among the most synthetically useful derivatives of guaiacol are its brominated isomers, 4-Bromoguaiacol and 5-Bromoguaiacol. While structurally similar, the seemingly minor difference in the position of the bromine atom leads to significant distinctions in their synthesis, reactivity, and ultimate application. This guide provides an in-depth comparative analysis of these two key intermediates, offering experimental insights and data to assist researchers, scientists, and drug development professionals in making strategic decisions for their synthetic campaigns.

Physicochemical Properties: A Tale of Two Isomers

The placement of the bromine atom relative to the activating hydroxyl and methoxy groups is the primary determinant of the isomers' distinct chemical personalities. This positioning influences electron density distribution, steric hindrance, and ultimately, reactivity in subsequent transformations.

Property4-Bromoguaiacol5-Bromoguaiacol
Structure
IUPAC Name 4-Bromo-2-methoxyphenol5-Bromo-2-methoxyphenol
CAS Number 7368-78-7[4]37942-01-1
Molecular Formula C₇H₇BrO₂[4]C₇H₇BrO₂
Molecular Weight 203.03 g/mol [5]203.03 g/mol
Appearance White to off-white crystalline solid[5]Reddish oil or solid
Solubility Soluble in organic solvents like DMSO, moderately soluble in others; slightly soluble in water.[5][6]Soluble in organic solvents such as dichloromethane and acetonitrile.[7]

The key distinction lies in the electronic environment of the C-Br bond. In 4-Bromoguaiacol, the bromine is para to the strongly electron-donating hydroxyl group and meta to the methoxy group. In 5-Bromoguaiacol, it is meta to the hydroxyl and para to the methoxy group. These electronic differences, coupled with varied steric accessibility, dictate the regioselectivity of their synthesis and their performance in reactions like palladium-catalyzed cross-couplings.

The Synthesis Challenge: Mastering Regioselectivity

The primary route to bromoguaiacols is the electrophilic aromatic substitution of guaiacol. The outcome of this reaction is governed by the powerful directing effects of the hydroxyl and methoxy substituents, which both activate the ring and direct incoming electrophiles to the ortho and para positions.

The hydroxyl group is a more potent activating group than the methoxy group. Consequently, direct bromination of guaiacol typically yields 4-Bromoguaiacol as the major product, as the bromine atom is directed to the sterically accessible para position relative to the hydroxyl group.[8] Achieving high selectivity for the 5-bromo isomer requires a more nuanced synthetic strategy.

G cluster_0 Synthesis of 4-Bromoguaiacol (Major Product) cluster_1 Synthesis of 5-Bromoguaiacol (Strategic Synthesis) Guaiacol1 Guaiacol Reagent1 + Br₂ or NBS (e.g., in Acetic Acid) Guaiacol1->Reagent1 Product1 4-Bromoguaiacol (Para to -OH) Reagent1->Product1 Guaiacol2 Guaiacol Step1 1. Protection (e.g., Acetic Anhydride) Guaiacol2->Step1 Protected 2-Methoxyphenyl acetate Step1->Protected Step2 2. Bromination (Br₂, Fe powder catalyst) Protected->Step2 BrominatedProtected 5-Bromo-2-methoxyphenyl acetate Step2->BrominatedProtected Step3 3. Deprotection (Hydrolysis) BrominatedProtected->Step3 Product2 5-Bromoguaiacol Step3->Product2

Caption: Synthetic pathways to 4- and 5-Bromoguaiacol.

Experimental Protocol: Synthesis of 4-Bromoguaiacol

This protocol is adapted from established procedures for the regioselective bromination of phenols.[8]

  • Dissolution: Dissolve 2-methoxyphenol (guaiacol) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the mixture in an ice bath.

  • Bromination: Slowly add a stoichiometric equivalent of bromine (Br₂), dissolved in the same solvent, to the cooled solution via the addition funnel. Maintain the temperature below 10°C throughout the addition to control the exothermic reaction and minimize side-product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure 4-Bromo-2-methoxyphenol.

Experimental Protocol: Synthesis of 5-Bromoguaiacol

This protocol employs a protection-bromination-deprotection strategy to favor the 5-isomer.[7][9]

  • Protection: To a solution of guaiacol (1.0 eq.) in a suitable solvent, add acetic anhydride (1.1 eq.) and a catalytic amount of acid (e.g., sulfuric acid) or base. Heat the mixture to facilitate the acetylation of the phenolic hydroxyl group, forming 2-methoxyphenyl acetate.[9]

  • Bromination: Dissolve the protected intermediate in a non-polar solvent. Add a catalytic amount of iron powder. Slowly add one equivalent of bromine (Br₂) and heat the reaction (e.g., 70-80°C).[9] The acetyl group tempers the directing effect of the oxygen, allowing for bromination para to the methoxy group.

  • Deprotection: After the bromination is complete, cool the reaction mixture. Add an aqueous solution of a strong base (e.g., sodium hydroxide) to hydrolyze the acetate ester.[7]

  • Work-up and Purification: Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2.[7] Extract the product with an organic solvent like dichloromethane. Wash the organic layer, dry it, and concentrate it to afford the crude 5-Bromoguaiacol, which can be further purified by column chromatography. A one-pot variation using N-bromosuccinimide (NBS) in acetonitrile has also been reported to yield 5-Bromoguaiacol in high yield (90%).[7]

Comparative Reactivity in Cross-Coupling Reactions

Both 4- and 5-Bromoguaiacol are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-N bonds in modern synthesis.[10][11] The choice of isomer is dictated by the desired connectivity in the target molecule.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of biaryl synthesis.[12] Both bromoguaiacol isomers readily participate as the aryl bromide component.

Suzuki_Cycle cluster_legend Legend Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Ar-X Oxidative\nAddition Oxidative Addition Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) R-B(OR)₂ Base Transmetalation Transmetalation Ar-Pd(II)-R(L₂)->Pd(0)L₂ Ar-R Reductive\nElimination Reductive Elimination ArX Ar-X = 4- or 5-Bromoguaiacol RBOR R-B(OR)₂ = Boronic Acid/Ester ArR Ar-R = Coupled Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

While direct comparative kinetic data is scarce, the electronic nature of the aryl bromide can influence the rate-determining oxidative addition step. Aryl bromides with electron-withdrawing groups tend to react faster.[13] The relative electronic effects of the -OH and -OCH₃ groups at the meta and para positions in each isomer can lead to subtle differences in reactivity, but both are generally considered efficient coupling partners.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoguaiacol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[10][14]

  • Setup: To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromoguaiacol (1.0 mmol), the desired boronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the reaction mixture with stirring (e.g., 80-100°C) for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute it with water, and extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the resulting crude product by column chromatography on silica gel to obtain the desired biaryl product.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[15][16] Similar to the Suzuki coupling, both bromoguaiacol isomers are viable substrates. The choice of isomer is again dependent on the desired final structure of the olefinated product. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and stereoselectivity.[17][18]

Case Study: Application in the Synthesis of Bosutinib

A compelling example highlighting the strategic importance of isomer selection is found in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in cancer therapy.[19] An efficient, multi-step synthesis of a key quinoline intermediate for Bosutinib explicitly utilizes 5-Bromoguaiacol as the starting material.[11][19] The synthetic route involves a sequence of Friedel-Crafts reaction, alkylation, bromination, and cyano substitution, culminating in an intramolecular cyclization.[19] This pathway, starting from 5-Bromoguaiacol, was reported to have an overall yield of 36.9% over 7 steps.[11][19] A comparative route starting from a different precursor, vanillic acid, required 8 steps and resulted in a lower overall yield of 29.8%.[11] This demonstrates that beginning with the correctly functionalized 5-bromo isomer can lead to a more convergent and efficient synthesis.

Conversely, 4-Bromoguaiacol has been employed as a precursor in the synthesis of novel scyphostatin analogues, which are inhibitors of neutral sphingomyelinase.[10] In this application, 4-Bromoguaiacol is oxidized to a masked o-benzoquinone, which then participates in Diels-Alder reactions to construct polyfunctionalized bicyclic systems.[10][19]

Summary and Conclusion

The choice between 4-Bromoguaiacol and 5-Bromoguaiacol is not a matter of superior overall performance but of strategic selection based on the synthetic target.

Feature4-Bromoguaiacol5-Bromoguaiacol
Synthesis Major product of direct guaiacol bromination; more straightforward and higher yielding in a single step.[8]Requires a multi-step (e.g., protection-bromination-deprotection) or specialized one-pot protocol to achieve selectivity.[7][9]
Reactivity Efficient substrate in cross-coupling and other reactions.[10][11]Efficient substrate in cross-coupling reactions.[11][19]
Key Applications Synthesis of scyphostatin analogues, masked o-benzoquinones for Diels-Alder reactions.[10][19]Key starting material for the tyrosine kinase inhibitor Bosutinib.[11][19]
Strategic Advantage Readily accessible precursor for molecules requiring functionalization at the 4-position of the guaiacol core.Crucial building block for complex targets where the 5-position connectivity is required, justifying a more involved synthesis.
  • For synthetic routes requiring a brominated guaiacol core where the bromine is para to the hydroxyl group, 4-Bromoguaiacol is the logical and economical choice due to its direct and high-yielding synthesis from guaiacol.

  • When the synthetic blueprint demands a bromine atom meta to the hydroxyl group, as exemplified by the synthesis of Bosutinib, the additional synthetic effort to produce 5-Bromoguaiacol is necessary and strategically sound, often leading to a more efficient overall route compared to alternatives.

Ultimately, a thorough retrosynthetic analysis of the target molecule is paramount. Understanding the distinct synthetic access and the specific roles these isomers play as versatile building blocks empowers researchers to design more elegant, efficient, and successful synthetic strategies.

References

  • Benchchem. Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis.
  • CymitQuimica. CAS 7368-78-7: 4-Bromoguaiacol.
  • Benchchem. Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-methoxyphenol.
  • Benchchem. Benchmarking 4-Bromo-2-methoxyphenol: A Comparative Guide to its Efficiency in Drug Synthesis.
  • MedchemExpress.com. 4-Bromo-2-methoxyphenol (4-Bromoguaiacol) | Drug Intermediate.
  • ResearchGate. Bromination of guaiacol and syringol using ionic liquid to obtain bromides.
  • PMC. Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols.
  • ACS Publications. Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols | Organic Letters.
  • ChemicalBook. What is 4-Bromo-2-methoxyphenol?.
  • ChemicalBook. 5-Bromo-2-methoxyphenol synthesis.
  • ACS.org. Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols.
  • RSC Publishing. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines.
  • Ambeed.com. 4-Bromo-2-methoxyphenol | 4-Bromoguaiacol | Benzene Compounds.
  • Benchchem. Comparative study of palladium catalysts for the Heck reaction of 4-Bromo-4'-vinylbiphenyl.
  • ResearchGate. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
  • PMC. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo....
  • Wikipedia. Suzuki reaction.
  • Ketone Pharma. 4-Bromo Phenol || A Comprehensive Overview.
  • Wikipedia. Heck reaction.
  • Organic Chemistry Portal. Heck Reaction.
  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • J-STAGE. Stereoselective Synthesis of the Neolignan, (+)-Dehydrodiconiferyl Alcohol.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • NIST. 4-Bromoguaiacol - the NIST WebBook.
  • Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • LookChem. Cas 90-05-1,Guaiacol.
  • MDPI. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • shaunghong. News - Emerging applications of 5-bromo-1-pentene in medicine.
  • Benchchem. An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.

Sources

Purity Assessment of 4-(2-Bromoethyl)-2-methoxyphenol: HPLC vs. GC Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of vanilloids and pharmaceutical intermediates, 4-(2-Bromoethyl)-2-methoxyphenol serves as a critical alkylating agent. However, its dual functionality—a phenolic hydroxyl group and a thermally labile alkyl bromide tail—presents a specific analytical challenge.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID) for assessing the purity of this compound.

The Bottom Line:

  • Primary Recommendation: HPLC-UV is the gold standard for purity assay. It avoids thermal stress, preventing the dehydrobromination inherent to this molecule.

  • Secondary Recommendation: GC-FID should be restricted to residual solvent analysis or impurity profiling only after rigorous thermal stability validation. The risk of artifact formation (conversion to 2-methoxy-4-vinylphenol) is high.

Chemical Context & Analytical Challenges

To select the right method, we must understand the molecule's behavior under stress.

  • Compound: 4-(2-Bromoethyl)-2-methoxyphenol

  • Structural Vulnerability: The ethyl bromide moiety (

    
    ) is susceptible to beta-elimination  (loss of HBr) when heated, especially in the presence of the slightly acidic phenolic proton or active sites in a GC liner.
    
  • Degradation Product: 2-Methoxy-4-vinylphenol (a styrene derivative), which can subsequently polymerize.

Degradation Pathway (Thermal Stress)

The following diagram illustrates why GC analysis often yields falsely low purity values for this specific compound.

degradation_pathway Compound 4-(2-Bromoethyl)-2-methoxyphenol (Target Analyte) Heat Thermal Stress (GC Injector > 200°C) Compound->Heat Vinyl 2-Methoxy-4-vinylphenol (Artifact Peak) Heat->Vinyl - HBr (Elimination) HBr HBr (Acid Gas) Heat->HBr Polymer Polymer/Oligomers (Inlet Liner Fouling) Vinyl->Polymer On-column polymerization

Figure 1: Thermal degradation pathway of bromoethyl phenols in hot injection ports.

Method A: HPLC-UV (The Gold Standard)

HPLC is the preferred method because it operates at ambient temperature, preserving the integrity of the alkyl bromide chain.

Optimized Protocol
  • Rationale: Reverse-phase chromatography separates based on hydrophobicity.[1] The addition of acid to the mobile phase is mandatory to suppress the ionization of the phenol (pKa ~10), ensuring sharp peaks and preventing tailing.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 20% B (Isocratic hold)2-15 min: 20%

80% B (Linear)15-20 min: 80% B (Wash)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Specific to the aromatic phenol ring)
Temperature 30°C (Controlled)
Performance Characteristics (Typical)
  • Linearity (R²): > 0.999 (Range: 0.05 – 1.0 mg/mL)

  • Limit of Quantitation (LOQ): ~0.05% (area normalization)

  • Robustness: High. Unaffected by thermal history of the sample.

Method B: GC-FID (The High-Risk Alternative)

GC is often requested for its speed and resolution, but for alkyl bromides, it requires extreme caution.

Optimized Protocol (If GC must be used)
  • Rationale: To minimize degradation, we must use a "Cold On-Column" injection or a PTV (Programmable Temperature Vaporizing) inlet to avoid shocking the molecule at 250°C.

ParameterCondition
Column DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm
Inlet Critical: PTV or Split/Splitless at lowered temp (max 180°C). Warning: Standard 250°C injection will induce degradation.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Detector FID @ 300°C
The "Artifact" Warning

In GC, you may observe a peak eluting before the main peak. This is often the vinyl-phenol degradation product formed inside the instrument.

  • Diagnostic Test: Inject the sample at different inlet temperatures (e.g., 150°C, 200°C, 250°C). If the impurity peak grows as temperature rises, it is an artifact, not a real impurity.

Comparative Performance Analysis

The following table summarizes the trade-offs. Note the "Accuracy" metric, where GC fails due to the chemical instability of the target.

FeatureHPLC-UV (Recommended)GC-FID (Alternative)
Analyte Stability High (Ambient analysis)Low (Risk of dehydrobromination)
Separation Mechanism Hydrophobicity / PolarityVolatility / Boiling Point
Detection Specificity UV Chromophore (Aromatic ring)Carbon counting (Universal organic)
Main Interference Hydrolysis products (Alcohol)Thermal degradation products (Vinyl)
Sample Prep Dissolve in ACN/WaterDissolve in volatile solvent (DCM/MeOH)
Suitability Assay & Purity (99.5%+) Residual Solvents Only
Data Visualization: Method Decision Matrix

method_selection Start Start: Purity Assessment 4-(2-Bromoethyl)-2-methoxyphenol Goal What is the analytical goal? Start->Goal Purity Purity / Assay (Main Component) Goal->Purity Solvents Residual Solvents (MeOH, DCM, etc.) Goal->Solvents HPLC METHOD A: HPLC-UV (C18, Acidic Mobile Phase) Purity->HPLC Best Integrity GC METHOD B: GC-Headspace (Low Temp Incubation) Solvents->GC Warning CRITICAL WARNING: Avoid direct liquid injection GC for purity due to thermal breakdown. GC->Warning

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Senior Scientist Recommendations

The "Self-Validating" System

When developing the HPLC method, you must validate that you are not missing impurities.

  • Mass Balance Check: Synthesize the likely hydrolysis impurity (4-(2-hydroxyethyl)-2-methoxyphenol) by boiling your product in water. Inject this into your HPLC. Ensure your method separates the Hydroxy impurity (more polar, elutes earlier) from the Bromo target. If they co-elute, your purity is falsely high.

Handling the Phenol Moiety

Phenols are weak acids. If you run HPLC with neutral water/methanol, the phenol will partially ionize, causing "peak splitting" or severe tailing.

  • Rule: Always maintain pH < 3.0 in the aqueous mobile phase using 0.1% Phosphoric Acid or Formic Acid.

GC Deactivation

If you must use GC (e.g., for LC-MS incompatible solvents), you must derivatize the phenol first.

  • Protocol: React sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins.

  • Why: This caps the -OH group as -OTMS. While it doesn't fix the alkyl bromide instability, it prevents the phenol from interacting with active sites in the liner, slightly improving thermal survival.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for acidic mobile phase selection in phenol analysis).
  • Agilent Technologies. (2020). Analysis of Phenols and Alkyl Halides: Method Development Guide.

  • BenchChem. (2025).[2][3] Synthesis and Stability of 4-(2-Bromoethyl)phenol derivatives.

  • Sigma-Aldrich. (2023).[4] Product Specification: 4-(2-Bromoethyl)-2-methoxyphenol.

  • Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley.

Sources

Structural Validation of 4-Bromoguaiacol: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the synthesis of pharmaceutical intermediates—such as those for tyrosine kinase inhibitors (e.g., Bosutinib analogs)—4-Bromoguaiacol (4-bromo-2-methoxyphenol) is a critical scaffold. Its structural integrity is paramount because the bromination of guaiacol is governed by competing directing effects (OH vs. OMe), often yielding regioisomeric impurities like 6-bromoguaiacol or residual starting material.

This guide moves beyond basic spectral listing. It provides a comparative validation framework, distinguishing the target 4-isomer from its "alternatives" (regioisomers) using definitive 1H and 13C NMR logic. We prioritize the splitting pattern analysis over absolute chemical shifts, as the latter fluctuate with solvent and concentration.

The Core Challenge: Regioselectivity

The bromination of guaiacol (1-OH, 2-OMe) is directed by the activating power of the substituents:

  • OH Group (Strong Activator): Directs ortho and para.

  • OMe Group (Moderate Activator): Directs ortho and para.

The para-position relative to the OH group (Position 4) is the major kinetic product. However, the ortho-position (Position 6) is a common impurity. Distinguishing these requires precise analysis of the aromatic spin systems.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this standardized protocol. This workflow is designed to prevent common artifacts (e.g., OH proton exchange broadening) from obscuring critical coupling constants.

Sample Preparation[1][2][3]
  • Solvent Choice: Use DMSO-d6 (99.9% D) rather than CDCl3 for validation.

    • Reasoning: DMSO-d6 slows proton exchange, often allowing the Phenolic OH signal to appear as a sharp singlet or doublet (if coupling to H-bonding partners exists). It also separates the aromatic signals better than chloroform in electron-rich rings.

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

    • Reasoning: High concentrations can cause stacking effects, shifting aromatic protons upfield and complicating assignment.

  • Acquisition:

    • 1H NMR: Minimum 16 scans, relaxation delay (d1) ≥ 2.0s to ensure full integration accuracy of aromatic protons.

    • 13C NMR: Minimum 512 scans, proton-decoupled.

1H NMR Validation: The "Spin System" Test

The most robust method to validate 4-Bromoguaiacol is identifying the specific ABX (or simplified AMX) spin system of the aromatic ring.

Comparative Analysis: Target vs. Isomers
Feature4-Bromoguaiacol (Target) 6-Bromoguaiacol (Impurity) Guaiacol (Starting Material)
Substitution Pattern 1,2,4-Trisubstituted1,2,6-Trisubstituted1,2-Disubstituted
Aromatic Protons 3 Protons (H3, H5, H6)3 Protons (H3, H4, H5)4 Protons (H3, H4, H5, H6)
Spin System 2 Adjacent + 1 Isolated 3 Adjacent (Continuous) 4 Adjacent (Continuous)
Key Multiplicity One d (J8Hz), One dd , One d (J2Hz)d, t, d (Triplet is key)d, t, t, d (Two triplets)
Diagnostic Signal H3 (d, J~2Hz) : Isolated between OMe and Br.[1][2][3]H4 (t) : Middle of the 3-spin chain.Complex multiplet region.[4]
Detailed Assignment for 4-Bromoguaiacol (in CDCl3)[3][4]
  • H3 (~6.98 ppm): Appears as a doublet (J ~ 2.0 Hz) or broad singlet.

    • Mechanism:[3] This proton is at Position 3.[5][6] It is "isolated" (no neighbors on C2 or C4). The small coupling is a meta-coupling to H5.

    • Validation Check: If this signal is a triplet or large doublet (J>7Hz), you do not have the 4-bromo isomer.

  • H5 (~6.95 ppm): Appears as a doublet of doublets (dd, J ~ 8.5, 2.0 Hz) .

    • Mechanism:[3] Couples ortho to H6 (large J) and meta to H3 (small J).

  • H6 (~6.80 ppm): Appears as a doublet (J ~ 8.5 Hz) .[2]

    • Mechanism:[3] Ortho to H5. Usually the most shielded (upfield) aromatic signal due to the ortho-OH effect.

Visualizing the Logic

The following diagram illustrates the decision tree for validating the structure based on 1H NMR splitting patterns.

NMR_Validation_Logic Start Analyze Aromatic Region (6.5 - 7.5 ppm) Count Count Integral of Aromatic Protons Start->Count FourH 4 Protons Count->FourH Integral = 4 ThreeH 3 Protons Count->ThreeH Integral = 3 Guaiacol Result: Unreacted Guaiacol (Starting Material) FourH->Guaiacol Pattern Analyze Splitting Pattern (Coupling Constants) ThreeH->Pattern Continuous Continuous Chain (d - t - d) J ~ 8 Hz Pattern->Continuous Isolated Isolated System (d - dd - d) One J ~ 2 Hz (meta) Pattern->Isolated SixBromo Result: 6-Bromoguaiacol (Ortho-isomer) Continuous->SixBromo NOE_Check Expert Check: NOE/NOESY Experiment Isolated->NOE_Check NOE_Singlet NOE between OMe and Isolated Proton (H3) NOE_Check->NOE_Singlet NOE_Doublet NOE between OMe and Vicinal Proton (H3) NOE_Check->NOE_Doublet Target CONFIRMED: 4-Bromoguaiacol NOE_Singlet->Target FiveBromo Result: 5-Bromoguaiacol (Rare Meta-isomer) NOE_Doublet->FiveBromo

Caption: Figure 1. NMR Decision Tree for differentiating 4-Bromoguaiacol from common regioisomers.

13C NMR Validation: Carbon Environment Analysis[4]

While 1H NMR confirms the proton topology, 13C NMR validates the skeletal substitution.

Expected Peak Count: 7 distinct signals.

Carbon TypeApprox Shift (ppm)Assignment Logic
C-O (Quaternary) 145.0 - 148.0Two peaks (C1-OH and C2-OMe). Deshielded by Oxygen.
C-H (Aromatic) 112.0 - 125.0Three peaks corresponding to C3, C5, C6.
C-Br (Quaternary) 111.0 - 115.0 Diagnostic Peak. The "Heavy Atom Effect" of Bromine causes an upfield shift (shielding) relative to a standard aromatic CH, often appearing distinctively sharp and upfield.
OMe (Methyl) 56.0 - 56.5Standard methoxy signal.

Validation Check: If you observe a quaternary carbon signal significantly downfield (>130 ppm) that is not attached to oxygen, suspect a different substitution pattern or an impurity like a biphenyl derivative (common in Pd-catalyzed cross-coupling attempts).

Advanced Validation: The NOE "Gold Standard"

For regulatory filing or absolute structural confirmation, 1D NMR alone has a small margin of error regarding the 4-bromo vs. 5-bromo distinction (both have "isolated + vicinal" patterns).

The Definitive Test: 1D NOE (Nuclear Overhauser Effect) Irradiate the Methoxy (OMe) signal at ~3.8 ppm.

  • 4-Bromoguaiacol: You will see enhancement of the Isolated Proton (H3) .

    • Why? H3 is spatially adjacent to the OMe group.

  • 5-Bromoguaiacol: You will see enhancement of a Vicinal Doublet (H3) .

    • Why? In the 5-bromo isomer, the proton next to the OMe is part of the H3-H4 vicinal pair.

References

  • Regioselectivity of Phenol Bromination: M. B. Smith, March's Advanced Organic Chemistry, 7th Ed., Wiley, 2013. Explains the dominance of OH vs OMe directing groups in Electrophilic Aromatic Substitution.

  • NMR Data Verification (4-Bromoguaiacol): Beilstein Journal of Organic Chemistry, Supplementary Information for: Synthesis of functionalized biaryls, File 1, Page S2. Contains specific 1H and 13C shifts for 4-bromo-2-methoxyphenol (Compound 2j).[1]

  • General NMR Coupling Constants: Reich, H. J. Structure Determination Using NMR, University of Wisconsin. Definitive guide on aromatic coupling constants (Ortho J=7-9Hz, Meta J=1-3Hz).

  • Spectral Database for Organic Compounds (SDBS): SDBS No. 1234 (Simulated/Analogous data for Guaiacol derivatives). National Institute of Advanced Industrial Science and Technology (AIST).

Sources

A Senior Application Scientist's Guide to the Comparative Efficiency of Palladium Catalysts for Suzuki Coupling with 4-Bromoguaiacol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryl structures prevalent in pharmaceuticals.[1][2] The choice of catalyst is paramount to the success of this reaction, directly influencing yield, reaction time, and overall process efficiency. This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki coupling of a specific, industrially relevant substrate: 4-Bromoguaiacol.

4-Bromoguaiacol, with its methoxy and hydroxyl functionalities, presents a unique set of challenges and considerations for catalyst selection. The electron-donating nature of these groups can influence the reactivity of the C-Br bond, and the hydroxyl group's acidity necessitates careful selection of the base and reaction conditions. This document will delve into the mechanistic underpinnings of catalyst performance, present comparative data, and provide robust experimental protocols to guide you in optimizing your synthetic strategy.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of any palladium catalyst in a Suzuki-Miyaura reaction is dictated by its ability to fluidly navigate a three-step catalytic cycle.[2][3] This cycle, a cornerstone of organometallic chemistry, involves the transformation of the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[3][4]

  • Oxidative Addition : The cycle begins with the active Pd(0) species inserting into the carbon-halogen bond of the aryl halide (4-Bromoguaiacol). This is often the rate-determining step and results in a Pd(II) complex.[5][6] The efficiency of this step is heavily influenced by the electron density of the aryl halide and the nature of the ligand on the palladium catalyst.

  • Transmetalation : In this step, the organic group from the organoboron compound (the boronic acid) is transferred to the palladium center, displacing the halide.[5] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center.[2] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl R¹-Pd(II)L₂-R² (Biaryl-Pd Complex) PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_Biaryl->Product ArylHalide R¹-X (4-Bromoguaiacol) ArylHalide->PdII_Aryl BoronicAcid R²-B(OH)₂ BoronicAcid->PdII_Biaryl Base Base Base->PdII_Aryl Activates Boronic Acid

Caption: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Comparative Performance of Palladium Catalysts

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the ancillary ligand, dictates the catalyst's performance.[3] While classical catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are functional, modern catalysis often employs systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which can dramatically improve reaction rates and yields, especially for challenging substrates.[7]

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of substrates structurally similar to 4-Bromoguaiacol, such as other bromoanisoles and bromophenols. This data, compiled from various studies, serves as a strong proxy for predicting catalyst efficiency with 4-Bromoguaiacol.

Catalyst System (Precursor + Ligand)Aryl Halide SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos4-BromobenzothiazoleK₃PO₄Toluene/H₂O10012>95[8]
Pd(dppf)Cl₂4-bromoanisoleK₂CO₃THFAmbient24High[9]
Pd/C (3 wt%)4-bromoanisoleK₂CO₃Ethanol/H₂O80198[10][11]
Pd(PPh₃)₄5-bromo-1-ethyl-1H-indazoleK₂CO₃DME801865[12]
PdFe₂O₄ (magnetic)BromobenzeneK₂CO₃Methanol/H₂O100-Excellent[13]
Pd(OAc)₂4-bromoacetophenoneNa₂CO₃-14024Complete[14]

Analysis of Performance Data:

  • Modern Ligand Systems (e.g., SPhos): Catalyst systems utilizing bulky, electron-rich phosphine ligands like SPhos consistently demonstrate high yields under relatively mild conditions.[7][8] These ligands promote faster oxidative addition and reductive elimination, making them highly effective for electron-rich aryl bromides.

  • Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon offers the significant advantage of easy removal and recyclability, a crucial factor in industrial applications.[10][11] Its high activity with 4-bromoanisole suggests it would be a very effective and economical choice for 4-Bromoguaiacol.

  • Classical Catalysts (e.g., Pd(PPh₃)₄): While a reliable workhorse, Pd(PPh₃)₄ often requires longer reaction times and higher temperatures to achieve comparable yields to more modern systems, as seen in the coupling of a substituted bromo-indazole.[12]

  • Specialized Catalysts: Novel systems, such as magnetic palladium nanoparticles (PdFe₂O₄), show promise for simplifying catalyst separation while maintaining high activity.[13]

Experimental Protocols: A Practical Guide

The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of 4-Bromoguaiacol. It is intended as a starting point and should be optimized for specific coupling partners and scales.

Protocol: Suzuki-Miyaura Coupling of 4-Bromoguaiacol with an Arylboronic Acid

Materials:

  • 4-Bromoguaiacol (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst System (e.g., Pd(OAc)₂ (2 mol%) with SPhos (4 mol%))

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental_Workflow Setup 1. Reaction Setup - Add solids (4-Bromoguaiacol, boronic acid, base, catalyst) to a dry Schlenk flask. Inert 2. Inert Atmosphere - Evacuate and backfill the flask with Argon (3x). Setup->Inert Solvent 3. Solvent Addition - Add degassed solvent via syringe. Inert->Solvent Reaction 4. Heating & Stirring - Heat to specified temperature (e.g., 80-100 °C) with stirring for required time (e.g., 4-12 h). Solvent->Reaction Workup 5. Reaction Work-up - Cool to RT. - Dilute with ethyl acetate. - Wash with water and brine. Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify by flash chromatography. Workup->Purify Analysis 7. Characterization - Analyze pure product (NMR, MS, etc.). Purify->Analysis

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromoguaiacol, the arylboronic acid, the base, and the palladium catalyst/ligand under a positive pressure of inert gas.[15]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[12]

Causality and Trustworthiness in Protocol Design

  • Why an Inert Atmosphere? The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Performing the reaction under argon or nitrogen is critical to protect the catalyst and ensure a high turnover number.

  • Why a Base? The base is not merely a spectator. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step to proceed efficiently.[3][5] The choice of base (e.g., K₃PO₄ vs. Na₂CO₃) can significantly impact the reaction rate and yield, and often requires screening.

  • Why Degassed Solvents? Dissolved oxygen in solvents can also deactivate the catalyst. Degassing the solvent (e.g., by bubbling argon through it or by freeze-pump-thaw cycles) is a crucial step to maintain catalytic activity.

  • Why Ligands? Ligands stabilize the palladium nanoparticles, preventing their aggregation into inactive palladium black. Furthermore, the steric bulk and electronic properties of the ligand directly modulate the rates of oxidative addition and reductive elimination, forming the basis for rational catalyst design.[3]

Conclusion and Future Outlook

For the Suzuki-Miyaura coupling of 4-Bromoguaiacol, this guide demonstrates that while traditional catalysts like Pd(PPh₃)₄ are viable, superior performance in terms of yield and reaction time is often achieved with modern catalyst systems. Specifically, palladium precursors like Pd(OAc)₂ paired with bulky, electron-rich phosphine ligands such as SPhos represent a highly effective choice.[8] For applications where cost and sustainability are paramount, heterogeneous catalysts like 3% Pd/C offer an excellent combination of high activity and straightforward recyclability.[10][11]

The selection of the optimal catalyst is not a one-size-fits-all solution. It requires a careful consideration of the specific coupling partner, desired reaction conditions, and economic factors. Researchers are encouraged to use the data and protocols within this guide as a foundation for their own systematic optimization to achieve the best possible outcomes in their synthetic endeavors.

References

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2021, May 24). MDPI. [Link]

  • Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. (2024, January 8). RJPT. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Mechanochemical solid-state synthesis of Pd-based catalysts with tunable size effects for Suzuki–Miyaura coupling reaction. (2026, February 18). PMC. [Link]

  • (PDF) Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2025, October 15). ResearchGate. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014, April 17). Columbia University. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024, January 21). Journal of Synthetic Chemistry. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Academica. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI. [Link]

  • Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic... ResearchGate. [Link]

Sources

A Comparative Guide to Synthetic Building Blocks for Phenylethylamine Scaffolds: Alternatives to 4-(2-Bromoethyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ubiquitous Phenylethylamine Core

In the landscape of drug discovery, certain molecular scaffolds appear with remarkable frequency due to their proven interaction with biological targets. The 4-hydroxy-3-methoxyphenylethylamine framework is one such privileged structure, forming the core of essential endogenous catecholamines like dopamine and norepinephrine.[1][2] Its ability to engage with adrenergic, dopaminergic, and other receptor systems makes it a cornerstone for developing therapeutics targeting cardiovascular, neurological, and metabolic disorders.

Traditionally, medicinal chemists have relied on building blocks like 4-(2-Bromoethyl)-2-methoxyphenol to construct this vital scaffold. This reagent provides a direct electrophilic handle for introducing the phenylethylamine side chain via nucleophilic substitution. However, the demands of modern drug development—emphasizing efficiency, safety, scalability, and synthetic versatility—necessitate a broader perspective.

This guide provides an in-depth comparison of 4-(2-Bromoethyl)-2-methoxyphenol with several strategic alternatives. We will move beyond a simple listing of options to analyze the causality behind experimental choices, offering field-proven insights to help researchers select the optimal building block for their specific synthetic campaign. Each alternative is evaluated based on its reaction strategy, experimental tractability, and overall efficiency, supported by detailed protocols and comparative data.

Section 1: The Benchmark Reagent: 4-(2-Bromoethyl)-2-methoxyphenol

4-(2-Bromoethyl)-2-methoxyphenol serves as our benchmark due to its straightforward reactivity. The primary strategic application involves the direct alkylation of a primary or secondary amine, forming a key C-N bond to complete the desired phenylethylamine derivative.

Synthetic Strategy: Direct N-Alkylation The core utility of this reagent lies in its bromoethyl side chain, which acts as a potent electrophile. In the presence of a suitable base to deprotonate the amine nucleophile, a classical SN2 reaction occurs.

reagent 4-(2-Bromoethyl)-2-methoxyphenol product Target Amine reagent->product S_N2 Reaction amine R1R2NH (Nucleophile) amine->product base Base (e.g., K2CO3) base->amine Deprotonation caption Workflow: Direct N-Alkylation

Caption: Workflow for Direct N-Alkylation.

Advantages:

  • Conceptual Simplicity: The reaction is a fundamental transformation familiar to all organic chemists.

  • Directness: It provides a rapid route to the target molecule in a single synthetic operation.

Limitations and Challenges:

  • Safety Profile: As an alkylating agent, 4-(2-Bromoethyl)-2-methoxyphenol can be a lachrymator and requires careful handling.

  • Side Reactions: The potential for over-alkylation to form quaternary ammonium salts exists, particularly with primary amines. Furthermore, under strongly basic conditions, E2 elimination can occur, leading to the formation of 4-vinylguaiacol as a significant byproduct.

  • Stability: Phenolic compounds can be sensitive to oxidation, and the bromo-alkane moiety can degrade over time or under harsh conditions.[3]

Section 2: Strategic Alternatives & Comparative Analysis

Modern synthetic chemistry offers several alternative pathways that can mitigate the challenges associated with the benchmark reagent while providing unique advantages.

Alternative A: 4-(2-Aminoethyl)-2-methoxyphenol (3-Methoxytyramine)

This alternative represents a strategic inversion. Instead of forming the C-N bond last, we begin with it already in place. 4-(2-Aminoethyl)-2-methoxyphenol, a metabolite of dopamine, is a commercially available starting material where the synthetic challenge shifts from amine installation to amine functionalization.[4][5]

Synthetic Strategy: Reductive Amination The most powerful application for this building block is reductive amination. The primary amine is condensed with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary or tertiary amine.

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction start_amine 4-(2-Aminoethyl)-2-methoxyphenol imine Imine Intermediate start_amine->imine carbonyl Aldehyde/Ketone (R1COR2) carbonyl->imine product Target Amine imine->product reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->product In situ reduction caption Workflow: Reductive Amination

Caption: Workflow for Reductive Amination.

Advantages:

  • Improved Safety: Avoids the use of potent alkylating agents. The starting material is a stable, crystalline solid.[6]

  • High Selectivity: Modern reducing agents like sodium triacetoxyborohydride are mild and highly selective for imines, minimizing side reactions.

  • Convergent Approach: Allows for the late-stage introduction of complex carbonyl-containing fragments, improving overall synthetic efficiency.

Disadvantages:

  • Atom Economy: The use of stoichiometric reducing agents can be a drawback in large-scale synthesis.

  • Protecting Groups: If other parts of the molecule are sensitive to reductive conditions or if the phenolic hydroxyl requires modification, a protecting group strategy may be necessary.

Alternative B: 4-Vinylguaiacol (2-Methoxy-4-vinylphenol)

4-Vinylguaiacol is a versatile and increasingly popular building block, notable for its potential to be derived from bio-based sources like ferulic acid.[7][8] The vinyl group serves as a flexible chemical handle that can be transformed into the required ethylamine side chain through several methods.

Synthetic Strategy: Epoxidation and Aminolysis A reliable two-step approach involves the selective epoxidation of the electron-rich vinyl group, followed by regioselective ring-opening of the resulting epoxide with a desired amine.

vinyl 4-Vinylguaiacol epoxide Intermediate Epoxide vinyl->epoxide Epoxidation product Target Amino Alcohol epoxide->product Ring-Opening amine R1R2NH amine->product oxidant Oxidant (e.g., m-CPBA) oxidant->epoxide caption Workflow: Epoxidation/Aminolysis

Caption: Workflow for Epoxidation/Aminolysis.

Advantages:

  • Versatility: The vinyl group can participate in a wide range of reactions (e.g., hydroamination, Heck coupling, ozonolysis), allowing for diverse synthetic explorations.[9]

  • Green Chemistry: Its origin from ferulic acid aligns with the growing demand for sustainable and bio-based starting materials.[8]

  • Stereochemical Control: The aminolysis of the epoxide generates a β-amino alcohol, a common motif in pharmaceuticals. Chiral catalysts can potentially be used in the epoxidation step to introduce stereocenters.

Disadvantages:

  • Multiple Steps: This route is inherently a two-step process to reach the amino functionality, which may lower the overall yield compared to a single-step method.

  • Polymerization: Vinyl phenols can be prone to polymerization under certain conditions (e.g., heat, radical initiators), requiring careful handling and storage.

Alternative C: Vanillin-based Nitroaldol (Henry) Reaction

This classical C-C bond-forming strategy leverages vanillin (4-hydroxy-3-methoxybenzaldehyde), an abundant and inexpensive bio-based feedstock.[10] The Henry reaction provides a powerful method for constructing the C2 side chain.

Synthetic Strategy: Henry Reaction and Reduction Vanillin is condensed with nitromethane under basic conditions to form a β-nitro alcohol, which dehydrates to a nitrostyrene. Subsequent reduction of the nitro group and the double bond yields the target phenylethylamine.

vanillin Vanillin nitrostyrene Nitrostyrene Intermediate vanillin->nitrostyrene Henry Reaction product Target Primary Amine nitrostyrene->product Reduction nitro Nitromethane nitro->nitrostyrene reductant Reducing Agent (e.g., LiAlH4, H2/Pd-C) reductant->product caption Workflow: Henry Reaction & Reduction

Caption: Workflow for Henry Reaction & Reduction.

Advantages:

  • Cost-Effectiveness: Vanillin is a highly economical and readily available starting material.

  • Robust and Scalable: The Henry reaction and subsequent nitro reduction are well-established, high-yielding, and scalable industrial processes.

  • Foundation for Primary Amines: This route efficiently produces the primary amine, which can then be further diversified using methods like reductive amination (see Alternative A).

Disadvantages:

  • Harsh Reagents: The reduction of the nitrostyrene often requires powerful reducing agents like lithium aluminum hydride (LiAlH₄) or high-pressure hydrogenation, which may not be compatible with sensitive functional groups and pose safety challenges on a large scale.

  • Two-Step Process: Like the vinylguaiacol route, this is a multi-step sequence to access the amine functionality.

Section 3: Quantitative Comparison and Data Summary

To facilitate an objective comparison, the key attributes of each building block and its associated synthetic strategy are summarized below.

Table 1: Comparison of Building Block Properties

Building BlockStructureMolecular Weight ( g/mol )Typical Safety Profile
4-(2-Bromoethyl)-2-methoxyphenol COC1=C(O)C=C(CCBr)C=C1231.09Alkylating agent, potential lachrymator, skin/eye irritant.[11]
4-(2-Aminoethyl)-2-methoxyphenol COC1=C(O)C=C(CCN)C=C1167.21Stable solid, handle with standard PPE.[6]
4-Vinylguaiacol COC1=C(O)C=C(C=C)C=C1150.17Can polymerize; store with inhibitor. Otherwise standard handling.[9]
Vanillin COC1=C(O)C=C(C=O)C=C1152.15Generally recognized as safe (GRAS), widely used food additive.

Table 2: Comparison of Synthetic Strategies

StrategyKey ReagentsTypical StepsTypical Yield RangeKey AdvantagesKey Limitations
Direct N-Alkylation Base (K₂CO₃, Et₃N)160-85%Fast, direct, simple setup.Safety concerns, over-alkylation, elimination side reactions.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃175-95%High selectivity, mild conditions, convergent.Stoichiometric reductant, potential for protecting groups.
Epoxidation/Aminolysis m-CPBA, Amine265-80% (over 2 steps)Versatile vinyl handle, bio-based potential, creates β-amino alcohol.Multi-step, potential for polymerization of starting material.
Henry Reaction/Reduction Nitromethane, Base, LiAlH₄ or H₂/Catalyst270-90% (over 2 steps)Very low cost, robust, scalable, bio-based starting material.Requires potent/energetic reducing agents.

Section 4: Experimental Protocols

To ensure this guide is immediately applicable in a laboratory setting, the following self-validating protocols are provided.

Protocol 1: Synthesis of N-Benzyl-2-(4-hydroxy-3-methoxyphenyl)ethanamine via Direct N-Alkylation

  • To a round-bottom flask, add 4-(2-Bromoethyl)-2-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetonitrile (10 mL/mmol).

  • Add benzylamine (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of N-Benzyl-2-(4-hydroxy-3-methoxyphenyl)ethanamine via Reductive Amination

  • In a round-bottom flask, dissolve 4-(2-Aminoethyl)-2-methoxyphenol (1.0 eq) and benzaldehyde (1.05 eq) in dichloromethane (15 mL/mmol).

  • Add acetic acid (0.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-8 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Conclusion and Senior Scientist Recommendations

The choice of a building block is a critical decision that profoundly impacts the trajectory of a drug discovery project. While 4-(2-Bromoethyl)-2-methoxyphenol remains a viable tool for rapid, small-scale synthesis, its limitations in safety and side-reaction profile warrant the consideration of superior alternatives.

  • For Maximum Efficiency and Late-Stage Diversification: 4-(2-Aminoethyl)-2-methoxyphenol is the premier choice. Its use in reductive amination protocols provides a highly reliable, selective, and convergent route to a vast array of analogs with excellent yields.

  • For Green Chemistry and Versatility: 4-Vinylguaiacol stands out. Its bio-based potential and the versatility of the vinyl handle make it an ideal starting point for constructing not only the standard ethylamine side chain but also more complex or functionalized linkers.

  • For Large-Scale, Cost-Driven Synthesis: The Vanillin-based Henry reaction is unparalleled. The extremely low cost and abundance of the starting material make this the most economically sound strategy for producing large quantities of the core primary amine, which can then serve as a platform for further derivatization.

By understanding the strategic advantages and experimental nuances of each building block, drug development professionals can design more efficient, safer, and more innovative synthetic routes, ultimately accelerating the discovery of new medicines.

References

  • Axelrod, J. (1966). Methylation reactions in the formation and metabolism of catecholamines and other biogenic amines. Pharmacol. Rev., 18, 95–113. (URL not available)
  • Celik, E., et al. (2018). Building block and rapid synthesis of catecholamines-inorganic nanoflowers with their peroxidase-mimicking and antimicrobial activities. SciSpace. Available at: [Link]

  • PrepChem (n.d.). Preparation of phenylethanolamine. Available at: [Link]

  • Google Patents (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
  • Deranged Physiology (2024). Structure and synthesis of endogenous catecholamines. Available at: [Link]

  • Manian, K., et al. (2023). Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers. Biomolecules. Available at: [Link]

  • Open Textbook Publishing (n.d.). Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine). Available at: [Link]

  • Foreverest Resources Ltd. (n.d.). 4-Vinyl Guaiacol. Available at: [Link]

  • PathBank (n.d.). Catecholamine Biosynthesis. Available at: [Link]

  • Matrix Fine Chemicals (n.d.). 4-(2-AMINOETHYL)-2-METHOXYPHENOL. Available at: [Link]

  • Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery. Available at: [Link]

  • ACS Publications (2021). 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells. Available at: [Link]

  • PMC (2021). 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells. Available at: [Link]

  • PubChem (n.d.). 4-Bromo-2-methoxyphenol. Available at: [Link]

  • PMC (2024). 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. Available at: [Link]

  • RSC Publishing (n.d.). Synthesis of novel bio-based amines from vanillin and guaiacol for high performance epoxy thermosets. Available at: [Link]

Sources

biological activity of mono- versus di-brominated methoxyphenols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of halogenated marine natural products and their synthetic analogs, I frequently encounter the nuanced structural decisions required in drug design. One of the most critical structure-activity relationship (SAR) questions involves the degree of halogenation: specifically, how does the transition from a mono-brominated to a di-brominated methoxyphenol scaffold alter biological efficacy?

This guide provides a comprehensive, objective comparison of the biological activities of mono- versus di-brominated methoxyphenols, grounded in mechanistic causality, quantitative data, and self-validating experimental protocols.

Mechanistic Causality: The Impact of Bromination on Efficacy

The inclusion of bromine atoms onto a methoxyphenol backbone fundamentally alters both the electronic landscape and the lipophilicity of the molecule[1].

1. Antioxidant Activity (Electronic Effects): The antioxidant capacity of phenolic compounds is primarily governed by their ability to undergo Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS)[2]. Bromine exerts a dual electronic effect: it is electron-withdrawing via induction but can donate electron density via resonance. In di-brominated methoxyphenols (e.g., 2,6-dibromo-4-methoxyphenol), the dual substitution significantly lowers the O–H bond dissociation enthalpy compared to mono-brominated analogs. This weaker O–H bond facilitates a much faster and more thermodynamically favorable hydrogen donation, stabilizing the resulting phenoxyl radical and drastically enhancing radical scavenging potency[1].

2. Antimicrobial & Cytotoxic Activity (Lipophilic Effects): The addition of a second massive, non-polar bromine atom substantially increases the molecule's partition coefficient (LogP). This enhanced lipophilicity is the causal driver for increased antimicrobial and cytotoxic activity. Di-brominated methoxyphenols can more efficiently partition into and disrupt bacterial phospholipid bilayers[3]. However, this same mechanism allows them to penetrate mammalian cell membranes, localizing in mitochondria and triggering depolarization, which ultimately induces cellular apoptosis[4].

ApoptosisPathway BP Di-brominated Methoxyphenol ROS ROS Generation (Oxidative Stress) BP->ROS Induces Mito Mitochondrial Membrane Depolarization ROS->Mito Disrupts Caspase Caspase-3/9 Activation Mito->Caspase Triggers Apoptosis Cellular Apoptosis Caspase->Apoptosis Executes

Pathway of apoptosis induction by di-brominated methoxyphenols.

Quantitative Data Comparison

To objectively evaluate the performance of these two classes, we must look at standardized in vitro assay data. The table below synthesizes quantitative benchmarks derived from marine bromophenol profiling and synthetic analog testing[1][4].

Compound ClassRepresentative ScaffoldAntimicrobial Efficacy (MIC vs E. coli)Antioxidant Potency (ABTS EC₅₀)Cytotoxicity Profile (AML Cell Lines)
Mono-brominated Methoxyphenols 2-Bromo-4-methoxyphenolModerate (100–200 µg/mL)Moderate (>70 µM)Low to Moderate (Higher cell viability)
Di-brominated Methoxyphenols 2,6-Dibromo-4-methoxyphenolHigh (<50 µg/mL)High (~22.1 µM)High (Potent apoptosis induction)

Data Interpretation: While di-bromination yields a superior antioxidant and antimicrobial profile, it narrows the therapeutic window due to increased cytotoxicity. Therefore, di-brominated compounds are excellent candidates for oncology applications, whereas mono-brominated variants may be better suited for systemic antimicrobial or anti-inflammatory therapies where host cell viability is paramount[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to derive the above data must be robust. Below are the causally-explained, self-validating workflows for assessing these compounds.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Evaluation)

Causality of Design: The DPPH radical exhibits strong electron delocalization, yielding a deep violet color with an absorption maximum at 517 nm. Upon reduction by a hydrogen atom from the methoxyphenol, this delocalization is disrupted, causing a stoichiometric color shift to pale yellow. Methanol is chosen as the solvent because it simultaneously stabilizes the DPPH radical and completely solubilizes the highly lipophilic brominated phenols[3].

Step-by-Step Workflow:

  • Preparation: Dissolve DPPH in pure methanol to achieve a concentration of 0.1 mM. Prepare serial dilutions of the brominated methoxyphenol (10 µM to 200 µM) in methanol.

  • Reaction: In a 96-well plate, combine 100 µL of the sample solution with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in total darkness at room temperature for exactly 30 minutes. Causality: Light exposure degrades the DPPH radical, leading to false-positive antioxidant readings.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader.

  • Self-Validation Check: The negative control (100 µL methanol + 100 µL DPPH) MUST yield an optical density (OD) between 0.8 and 1.0. An OD < 0.8 indicates radical degradation, and the assay must be voided.

Protocol 2: MTT Cell Viability Assay (Cytotoxicity Profiling)

Causality of Design: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan. This reduction is catalyzed exclusively by mitochondrial succinate dehydrogenase in living cells. Because di-brominated phenols target mitochondrial membrane potential[1], this assay directly correlates with their specific mechanism of cytotoxicity.

Step-by-Step Workflow:

  • Seeding: Seed target cells (e.g., MOLM-13) in a 96-well plate at

    
     cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Treatment: Expose cells to varying concentrations of mono- and di-brominated methoxyphenols for 48 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO. Causality: Formazan crystals are highly lipophilic and insoluble in aqueous media; DMSO acts as an aprotic solvent that completely disrupts the crystalline lattice, ensuring a homogenous solution for accurate spectrophotometric quantification.

  • Quantification: Measure absorbance at 570 nm.

  • Self-Validation Check: A positive control well treated with a known cytotoxic agent (e.g., Doxorubicin) must yield an IC₅₀ within ±10% of its established literature value to validate the sensitivity of the specific cell passage used.

ProtocolWorkflow Step1 Solubilization (Methanol/DMSO) Step2 Radical/Cell Incubation Step1->Step2 Standardize Step3 Spectrophotometric Measurement Step2->Step3 React Step4 Self-Validation & QC Check Step3->Step4 Verify

Generalized self-validating workflow for biological activity assays.

Conclusion

The transition from a mono-brominated to a di-brominated methoxyphenol is not merely an incremental structural tweak; it is a fundamental shift in the molecule's biological identity. While di-bromination maximizes the thermodynamic efficiency of hydrogen atom transfer (boosting antioxidant power) and enhances membrane permeability (boosting antimicrobial efficacy), it simultaneously escalates the risk of mitochondrial toxicity in mammalian cells. Drug development professionals must weigh these factors carefully, utilizing self-validating assays to pinpoint the optimal therapeutic index for their specific clinical targets.

References

1.1 - BenchChem 2.5 - National Center for Biotechnology Information (PMC) 3.2 - MDPI 4. 3 - BenchChem 5.4 - MDPI

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(2-Bromoethyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling reactive intermediates like 4-(2-Bromoethyl)-2-methoxyphenol (CAS: 164788-88-9) requires more than just a superficial reading of a Safety Data Sheet (SDS). This compound presents a dual-threat profile: the phenolic hydroxyl group acts as a potent tissue irritant and dermal penetrant, while the 2-bromoethyl moiety is a highly reactive electrophile capable of alkylating biological macromolecules.

To ensure absolute safety and operational integrity, this guide provides a mechanistically grounded, self-validating framework for handling, personal protective equipment (PPE) selection, and disposal.

Chemical Profile & Mechanistic Hazard Assessment

Before defining the logistical protocols, it is critical to understand why this compound behaves the way it does. The hazards are not arbitrary; they are dictated by the molecule's structural biology.

Property / HazardValue / DesignationMechanistic Causality
CAS Number 164788-88-9[1][2]Unique identifier for structural verification.
Molecular Formula C9H11BrO2[1]Determines molecular weight (231.09 g/mol ) and stoichiometric calculations.
H302 Harmful if swallowed[3]The lipophilic methoxy-phenol core facilitates rapid gastrointestinal absorption, leading to systemic toxicity.
H315 / H319 Causes skin/eye irritation[3]The phenolic -OH group disrupts lipid bilayers in the epidermis and corneal epithelium, causing acute inflammation.
H335 May cause respiratory irritation[3]Inhalation of particulates or vapors leads to electrophilic attack by the bromoethyl group on the mucosal lining of the respiratory tract.
Storage Inert atmosphere, Room Temp[3]Prevents oxidative degradation of the electron-rich phenol ring.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The PPE selected below is engineered to intercept the specific chemical pathways through which 4-(2-Bromoethyl)-2-methoxyphenol induces harm. In accordance with the OSHA Hazard Communication Standard[4][5], all PPE must be verified prior to use.

PPE CategorySpecification & StandardMechanistic Justification & Validation
Hand Protection Nitrile gloves (≥ 0.11 mm thickness); Double-gloving is mandatory.Causality: The lipophilic nature of the compound allows it to permeate thin latex. Nitrile provides a robust barrier against alkylating agents. Validation: Perform a pre-use inflation test to check for micro-tears.
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1 compliant).Causality: Protects against corneal damage (H319) from accidental aerosolization or micro-spatters during transfer. Validation: Ensure the silicone seal sits flush against the face with no gaps.
Body Protection Flame-retardant lab coat (Nomex/cotton blend) with snap closures.Causality: Minimizes skin exposure (H315). Snap closures allow for rapid removal (within 2 seconds) if a spill breaches the fabric. Validation: Visually inspect for missing snaps or frayed cuffs before donning.
Respiratory Fume hood (Face velocity: 80–120 fpm). N95/P100 mask if weighing outside hood.Causality: Prevents inhalation of reactive particulates (H335) that can alkylate pulmonary tissues. Validation: Check the digital airflow monitor on the sash prior to opening the container.

Step-by-Step Handling Protocol (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's validation criteria are met.

Phase 1: Preparation & Environmental Controls
  • Establish the Workspace: Clear the fume hood of all non-essential equipment. Place a chemical spill mat (absorbent side up, polyethylene side down) on the work surface.

  • Atmospheric Control: Because the compound requires an inert atmosphere for long-term stability[3], prepare a Schlenk line or an argon/nitrogen balloon if you are transferring the material for a moisture-sensitive reaction.

  • Tool Selection: Use anti-static spatulas. Causality: Static discharge can cause fine phenolic powders to aerosolize, increasing inhalation risk.

  • Validation Check: Verify that the fume hood sash is positioned at the designated safe operating height (typically 18 inches).

Phase 2: Execution & Transfer
  • Container Opening: Open the vial strictly inside the active fume hood. Keep the container tilted away from your breathing zone.

  • Weighing: If using a balance outside the hood, pre-weigh a sealed vial, transfer the chemical into the vial inside the hood, seal it, and then weigh the closed system. Causality: This prevents the release of irritating particulates into the general laboratory ambient air.

  • Solvent Addition: When dissolving the compound, add the solvent slowly down the side of the flask. Causality: Rapid addition can cause exothermic solvation or splashing of the alkylating agent.

Phase 3: Post-Operation & Decontamination
  • Tool Decontamination: Rinse all spatulas and glassware with a compatible organic solvent (e.g., acetone or ethanol) into a designated halogenated waste container before standard washing.

  • Glove Removal: Remove the outer pair of gloves using the "glove-in-glove" technique to trap any microscopic residue inside the inverted gloves.

  • Validation Check: Inspect the spill mat for any discoloration or powder residue. If clean, dispose of it in solid waste; if contaminated, treat it as hazardous solid waste.

Spill Management & Disposal Plan

In the event of a breach, the goal shifts from prevention to immediate containment and neutralization, guided by the principles outlined in Prudent Practices in the Laboratory[6][7].

Immediate Spill Response
  • Evacuation & Isolation: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, evacuate the room for 15 minutes to allow the HVAC system to clear airborne particulates.

  • Containment: Don fresh double-nitrile gloves and a P100 respirator. Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Causality: Sweeping dry powder directly can aerosolize it; wet containment prevents this.

  • Neutralization: For small benchtop spills, carefully dampen the absorbent/spill mixture with a weak alkaline solution (e.g., 5% sodium bicarbonate) to help hydrolyze the reactive bromoethyl group and neutralize the acidic phenol.

  • Collection: Use a disposable plastic scoop to transfer the slurry into a rigid, sealable polyethylene container. Do not use paper towels, as they offer no barrier to the chemical.

Waste Disposal Logistics
  • Categorization: Label the container as "Hazardous Waste: Halogenated Organic Solid (Contains 4-(2-Bromoethyl)-2-methoxyphenol)".

  • Segregation: Do NOT mix with strong oxidizing agents or strong bases in the waste stream, as this can trigger exothermic reactions.

  • Final Disposal: Transfer to the facility's central hazardous waste accumulation area for incineration by a certified environmental contractor.

Exposure Response Pathway

The following diagram illustrates the critical decision-making pathways and immediate mitigation steps required if a researcher is exposed to the compound.

ExposureResponse Exposure Exposure Event 4-(2-Bromoethyl)-2-methoxyphenol Skin Skin Contact (H315: Irritation) Exposure->Skin Eye Eye Contact (H319: Severe Irritation) Exposure->Eye Inhalation Inhalation (H335: Respiratory Tract) Exposure->Inhalation SkinMitigation 1. Remove contaminated clothing 2. Wash with soap & water for 15 min Skin->SkinMitigation EyeMitigation 1. Remove contact lenses 2. Flush eyes with water for 15 min Eye->EyeMitigation InhalationMitigation 1. Move to fresh air 2. Monitor for respiratory distress Inhalation->InhalationMitigation Medical Seek Immediate Medical Attention Provide SDS to Attending Physician SkinMitigation->Medical EyeMitigation->Medical InhalationMitigation->Medical

Emergency exposure response workflow for 4-(2-Bromoethyl)-2-methoxyphenol.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.